molecular formula C6H5ClN2O3 B1630776 2-Chloro-4-methoxy-3-nitropyridine CAS No. 6980-09-2

2-Chloro-4-methoxy-3-nitropyridine

Cat. No.: B1630776
CAS No.: 6980-09-2
M. Wt: 188.57 g/mol
InChI Key: SVXPNTNLKOJPTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-methoxy-3-nitropyridine is a useful research compound. Its molecular formula is C6H5ClN2O3 and its molecular weight is 188.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-methoxy-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O3/c1-12-4-2-3-8-6(7)5(4)9(10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXPNTNLKOJPTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396299
Record name 2-chloro-4-methoxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6980-09-2
Record name 2-chloro-4-methoxy-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-methoxy-3-nitropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-methoxy-3-nitropyridine (CAS: 6980-09-2)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-4-methoxy-3-nitropyridine is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1][2][3] Its pyridine core is a privileged scaffold in medicinal chemistry, and the strategic placement of its three distinct functional groups—a chloro atom, a methoxy group, and a nitro group—makes it an exceptionally versatile building block for the synthesis of complex molecular architectures.[1] This guide provides a comprehensive overview of its chemical and physical properties, reactivity, synthesis, and applications, offering field-proven insights for researchers and drug development professionals.

Molecular Structure and Identification

Chemical Structure

The structure consists of a pyridine ring substituted at the C-2, C-3, and C-4 positions. The IUPAC name for this compound is this compound.[4]

cluster_molecule This compound C1 C C2 C C1->C2 Cl Cl C1->Cl C3 C C2->C3 N_nitro N⁺ C2->N_nitro C4 C C3->C4 O O C3->O C5 C C4->C5 N_ring N C5->N_ring N_ring->C1 C_methoxy CH₃ O->C_methoxy O1_nitro O⁻ N_nitro->O1_nitro O2_nitro O N_nitro->O2_nitro = start Start: 4-methoxy-3-nitropyridin-2(1H)-one add_pocl3 Add POCl₃ start->add_pocl3 reflux Heat to Reflux (105-110°C, 3-5h) add_pocl3->reflux quench Cool and Quench on Ice reflux->quench neutralize Neutralize with Base (e.g., Na₂CO₃) quench->neutralize extract Extract with Organic Solvent (e.g., DCM) neutralize->extract workup Combine, Wash with Brine, Dry over Na₂SO₄ extract->workup purify Concentrate and Purify (Recrystallization/Chromatography) workup->purify end_node End Product: This compound purify->end_node reactant 2-Chloro-4-methoxy- 3-nitropyridine reagents + R-NH₂ (Amine) + Base (e.g., K₂CO₃) Solvent (e.g., DMF) reactant->reagents product 2-(Alkylamino)-4-methoxy- 3-nitropyridine Derivative reagents->product Heat (60-100°C)

References

A Technical Guide to 2-Chloro-4-methoxy-3-nitropyridine: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Pyridine Intermediate

In the landscape of medicinal chemistry and organic synthesis, substituted pyridines represent a "privileged" structural motif, forming the core of numerous pharmaceuticals and agrochemicals.[1] Among these, 2-Chloro-4-methoxy-3-nitropyridine stands out as a highly versatile and strategically important chemical intermediate. Its unique arrangement of functional groups—a nucleophilic substitution-prone chloro group, an electron-donating methoxy group, and a strongly electron-withdrawing nitro group—on an electron-deficient pyridine ring creates a platform for complex molecular engineering.[2] This guide provides an in-depth examination of its chemical identity, synthesis, reactivity, and applications, offering field-proven insights for researchers engaged in drug discovery and development.

Chemical Identity and Properties

IUPAC Name and Synonyms

The formal IUPAC name for this compound is This compound .[3] Due to its widespread use as a building block, it is also known by several synonyms and identifiers in chemical literature and commercial catalogs.

Common Synonyms:

  • 2-Chloro-3-nitro-4-methoxypyridine[3]

  • Pyridine, 2-chloro-4-methoxy-3-nitro-

Key Identifiers:

  • CAS Number: 6980-09-2[3]

  • Molecular Formula: C₆H₅ClN₂O₃[3]

  • Molecular Weight: 188.57 g/mol [3]

  • InChIKey: SVXPNTNLKOJPTK-UHFFFAOYSA-N[3]

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties is essential for its effective use in synthesis and for ensuring safe handling and storage.

PropertyValueSource
Appearance White to off-white or pale-yellow solidChemicalBook, Guidechem
Boiling Point 314.9 ± 37.0 °C (Predicted)ChemicalBook
Density 1.445 g/cm³ (Predicted)ChemicalBook
pKa -0.48 ± 0.10 (Predicted)Guidechem
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)ChemicalBook

Synthesis of this compound

The most common and industrially relevant synthesis of this compound involves the selective methoxylation of a readily available precursor, 2,4-dichloro-3-nitropyridine.

Synthetic Pathway Overview

The synthesis hinges on the differential reactivity of the two chlorine atoms on the 2,4-dichloro-3-nitropyridine ring. The chlorine at the C4-position is more activated towards nucleophilic attack than the chlorine at the C2-position. This heightened reactivity is a direct consequence of the electronic landscape of the pyridine ring, which is heavily influenced by the electron-withdrawing nitro group and the ring nitrogen.

Synthesis_Pathway start 2,4-Dichloro-3-nitropyridine product This compound start->product Selective Nucleophilic Aromatic Substitution (SNAr) reagent Sodium Methoxide (NaOMe) in Methanol (MeOH) reagent->start

Caption: General synthetic scheme for this compound.

Experimental Protocol: Selective Methoxylation

This protocol is a representative procedure based on established principles of nucleophilic aromatic substitution on dichloronitropyridine systems.

Materials:

  • 2,4-Dichloro-3-nitropyridine

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloro-3-nitropyridine (1.0 eq) in anhydrous methanol.

  • Reagent Addition: Cool the solution in an ice bath to 0-5°C. Slowly add a solution of sodium methoxide (1.0-1.1 eq) in methanol to the stirred reaction mixture. The controlled, slow addition is crucial to manage the exothermic nature of the reaction and to favor the selective substitution at the C4 position.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully quench the mixture by adding saturated aqueous ammonium chloride solution.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the resulting aqueous residue with an organic solvent like dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Final Product: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford a white to pale-yellow solid.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from its predictable reactivity, which is dominated by Nucleophilic Aromatic Substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, and this characteristic is significantly amplified by the potent electron-withdrawing effect of the nitro group at the C3 position.[4] This electronic configuration renders the carbon atoms of the ring electrophilic, particularly those at the C2 and C6 positions. The chlorine atom at the C2 position serves as an excellent leaving group, making this site highly susceptible to attack by a wide range of nucleophiles.

Causality of Reactivity:

  • Ring Activation: The ring nitrogen and the nitro group work in concert to withdraw electron density from the aromatic system. This activation is a prerequisite for the ring to be attacked by a nucleophile, a step that temporarily disrupts aromaticity.[4][5]

  • Intermediate Stabilization: The rate-determining step of the SNAr mechanism is the initial attack of the nucleophile to form a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[4][6] The negative charge in this complex can be delocalized onto the electronegative oxygen atoms of the nitro group, providing substantial stabilization that lowers the activation energy of the reaction.[6]

  • Leaving Group Expulsion: In the final, rapid step, the chloride ion is expelled, and the aromaticity of the pyridine ring is restored.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr). (Note: The DOT script above is a template. Actual image rendering requires image hosting.)

Common nucleophiles used in reactions with this substrate include amines, alkoxides, and thiolates, allowing for the introduction of a diverse array of functional groups at the C2 position.

Applications in Drug Discovery and Agrochemicals

This compound is a cornerstone intermediate for the synthesis of complex, biologically active molecules. Its ability to undergo predictable transformations makes it an invaluable tool for constructing molecular scaffolds with tailored properties.[2]

Key Application Areas:

  • Pharmaceutical Synthesis: It serves as a precursor in multi-step syntheses of Active Pharmaceutical Ingredients (APIs). For instance, related chloronitropyridine derivatives are used in the synthesis of kinase inhibitors for oncology and anti-inflammatory agents. The subsequent reduction of the nitro group to an amine provides another key functional handle for further molecular elaboration, such as amide bond formation or the construction of fused heterocyclic systems.

  • Agrochemical Development: The pyridine core is prevalent in many modern pesticides and herbicides. This intermediate is used to build novel crop protection agents, where precise molecular modifications are essential for efficacy and selectivity.[2]

While specific drug examples directly citing this exact starting material can be proprietary, the synthetic utility is well-established in patents for creating substituted aminopyridines, a common motif in drug candidates. For example, the synthesis of various prazole-type proton pump inhibitors involves multi-step pathways starting from substituted pyridine derivatives.[7]

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper safety protocols are paramount when handling this compound.

Hazard Identification

The compound is classified as hazardous. Researchers must consult the full Safety Data Sheet (SDS) before use.

GHS Hazard Statements:

  • H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[8]

  • H315: Causes skin irritation.[8]

  • H319: Causes serious eye irritation.[8]

  • H335: May cause respiratory irritation.[8]

Recommended Handling Procedures
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[2][9]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles or a face shield, and a lab coat.[2][9]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1]

  • Spill Management: In case of a spill, evacuate the area. Absorb the spill with inert material (e.g., vermiculite, sand) and place it into a suitable, sealed container for disposal.[2]

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[1] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.

  • Disposal: Dispose of waste materials and empty containers in accordance with local, state, and federal regulations. This material should be treated as hazardous chemical waste.[2]

Conclusion

This compound is a high-value intermediate whose utility is rooted in its well-defined and predictable reactivity. The interplay of its chloro, methoxy, and nitro functional groups on the pyridine scaffold provides a robust platform for the synthesis of complex molecules. For researchers in drug discovery and agrochemical development, a thorough understanding of its properties, synthesis, and reaction mechanisms is essential for leveraging its full potential in the creation of novel and effective chemical entities.

References

An In-depth Technical Guide to 2-Chloro-4-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-4-methoxy-3-nitropyridine is a highly functionalized heterocyclic compound of significant interest to the scientific community, particularly those engaged in pharmaceutical and agrochemical research. Its strategic arrangement of chloro, methoxy, and nitro groups on a pyridine scaffold makes it a versatile synthetic intermediate.[1][2][3] The pyridine ring, being electron-deficient, is further activated by the potent electron-withdrawing nitro group, rendering the C2 position, occupied by the chlorine atom, highly susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its utility, enabling chemists to introduce a wide array of functionalities and construct complex molecular architectures.[1] This guide serves as a technical resource for researchers, providing a comprehensive overview of its molecular characteristics, core reactivity principles, synthetic applications, and essential safety protocols.

Molecular Identity and Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is critical for its identification, handling, and use in quantitative experimental design.

PropertyValueSource(s)
IUPAC Name This compoundPubChem[4]
CAS Number 6980-09-2ChemicalBook, PubChem[2][4]
Molecular Formula C₆H₅ClN₂O₃ChemicalBook, PubChem[2][4]
Molecular Weight 188.57 g/mol ChemicalBook, PubChem[2][4]
Appearance White to off-white solidChemicalBook[3]
Boiling Point 314.9 ± 37.0 °C (Predicted)ChemicalBook[3]
Density 1.445 g/cm³ (Predicted)ChemicalBook[3]
SMILES COC1=C(C(=NC=C1)Cl)--INVALID-LINK--[O-]PubChem[4]
InChI Key SVXPNTNLKOJPTK-UHFFFAOYSA-NPubChem[4]

Molecular Structure and Representation

The structural arrangement of substituents on the pyridine ring is key to the molecule's chemical behavior. The chlorine atom at the 2-position and the nitro group at the 3-position are ortho to the ring nitrogen, while the methoxy group is at the 4-position.

molecular_structure N1 N C2 C N1->C2 C3 C C2->C3 Cl7 Cl C2->Cl7 C4 C C3->C4 N8 N+ C3->N8 C5 C C4->C5 O11 O C4->O11 C6 C C5->C6 C6->N1 O9 O- N8->O9 O10 O N8->O10 C12 C O11->C12 H13 H₃ C12->H13

Caption: 2D structure of this compound.

Core Reactivity: The Principle of Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic value of this compound stems from its propensity to undergo Nucleophilic Aromatic Substitution (SNAr). This reactivity is not merely a random occurrence but a direct consequence of the electronic architecture of the molecule.

Causality Behind Reactivity:

  • Ring Activation: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is dramatically amplified by the presence of the nitro (-NO₂) group at the C3 position, which is a powerful electron-withdrawing group through both inductive and resonance effects.

  • Electrophilic Target: This strong electron withdrawal polarizes the ring, making the carbon atoms, particularly those bearing a leaving group, highly electrophilic and susceptible to attack.

  • Stabilization of Intermediate: The SNAr mechanism proceeds via a two-step addition-elimination pathway. The rate-determining step is the initial attack of a nucleophile on the C2 carbon. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is effectively delocalized across the pyridine ring and, crucially, onto the oxygen atoms of the nitro group, which stabilizes this transient species.

  • Leaving Group Expulsion: In the second, faster step, aromaticity is restored by the expulsion of the chloride ion, a good leaving group, yielding the final substituted product.

This predictable reactivity allows for the regioselective introduction of a wide variety of nucleophiles, such as amines, alkoxides, and thiolates, at the C2 position.

Application in Synthesis: A Representative Protocol for Amination

Objective: To synthesize a 2-amino-4-methoxy-3-nitropyridine derivative via SNAr.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (e.g., benzylamine, morpholine) (1.1 - 1.5 eq)

  • Anhydrous solvent (e.g., Acetonitrile, Dioxane, or DMF)

  • Non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)) (1.5 - 2.0 eq)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (N₂ or Ar).

Experimental Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent (approx. 0.1-0.2 M concentration).

  • Reagent Addition: Add the amine (1.1 eq) to the stirred solution, followed by the dropwise addition of the base (1.5 eq). The base acts as a scavenger for the HCl generated during the reaction.

  • Reaction Conditions: The reaction can often proceed at room temperature, but may require heating (e.g., 60-100 °C) to achieve a reasonable rate, depending on the nucleophilicity of the amine.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Partition the residue between an organic solvent (e.g., Ethyl Acetate) and water. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate to yield the crude product.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford the pure 2-amino-4-methoxy-3-nitropyridine derivative.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis arrow arrow setup 1. Dissolve Substrate in Anhydrous Solvent (Inert Atmosphere) add_reagents 2. Add Amine (Nu:) and Base (e.g., TEA) setup->add_reagents react 3. Stir at RT or Heat (e.g., 80°C) add_reagents->react monitor 4. Monitor by TLC/LC-MS react->monitor workup 5. Solvent Evaporation & Aqueous Work-up monitor->workup Reaction Complete purify 6. Column Chromatography or Recrystallization workup->purify product 7. Pure Product Characterization (NMR, MS) purify->product

Caption: Generalized workflow for SNAr amination reaction.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a well-ventilated chemical fume hood.

  • Hazard Classifications:

    • Harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity, Oral/Dermal/Inhalation).[4]

    • Causes skin irritation.[4]

    • Causes serious eye irritation.[4]

    • May cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use a NIOSH-approved respirator if inhalation risk is high.

  • Storage: Store in a tightly sealed container under an inert gas (nitrogen or argon) in a cool, dry place, typically at 2-8°C.[3]

Conclusion

This compound is a valuable and reactive building block in modern organic synthesis. A thorough understanding of its physicochemical properties and the electronic principles governing its reactivity—primarily Nucleophilic Aromatic Substitution—is essential for its effective and safe utilization. Its ability to serve as a scaffold for the introduction of diverse functional groups ensures its continued relevance in the development of novel pharmaceuticals and agrochemicals.

References

A Senior Application Scientist's Guide to 2-Chloro-4-methoxy-3-nitropyridine: Safety, Handling, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 2-Chloro-4-methoxy-3-nitropyridine (CAS No. 6980-09-2), a key heterocyclic intermediate in modern organic synthesis. Moving beyond a standard safety data sheet, this guide synthesizes critical safety data with field-proven insights into its practical handling and application. The objective is to empower researchers to utilize this versatile building block safely and effectively, mitigating risks while maximizing its synthetic potential in pharmaceutical and agrochemical development.

Section 1: Core Chemical Identity and Physicochemical Profile

This compound is a substituted pyridine ring bearing three distinct functional groups: a chloro group, a methoxy group, and a nitro group. This specific arrangement makes it a valuable precursor for constructing more complex molecular architectures through sequential, regioselective reactions.[1] Its fundamental properties are summarized below.

IdentifierValueSource
CAS Number 6980-09-2[2]
Molecular Formula C₆H₅ClN₂O₃[2]
Molecular Weight 188.57 g/mol [2]
IUPAC Name This compound[2]
Appearance White to off-white or pale-yellow to yellow-brown solid[3][4]
Boiling Point 314.9 ± 37.0 °C (Predicted)[3]
Density 1.445 g/cm³[3]
pKa -0.48 ± 0.10 (Predicted)[3]

Section 2: Comprehensive Hazard Analysis and GHS Classification

The chemical reactivity that makes this compound a useful synthetic intermediate also dictates its hazard profile. The combination of an electrophilic pyridine ring, a leaving group (chloro), and an electron-withdrawing nitro group presents specific toxicological concerns. The Globally Harmonized System (GHS) classification provides a clear and universal understanding of these hazards.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Category 4H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Source: PubChem[2]

Toxicological Rationale:

  • Acute Toxicity (H302, H312, H332): The compound's classification as harmful underscores the need to prevent direct contact, ingestion, and inhalation. Systemic absorption can lead to adverse effects.

  • Irritation (H315, H319, H335): As an irritant, the compound can cause inflammation upon contact with the skin, eyes, and respiratory tract.[2] The electrophilic nature of the molecule likely contributes to its ability to react with biological macromolecules, triggering an irritation response. This necessitates the use of robust personal protective equipment (PPE).

Section 3: Risk Mitigation and Safe Handling Protocols

A proactive approach to safety is paramount. The following protocols are designed to minimize exposure and ensure safe handling from container to reaction vessel.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense is to contain the chemical and prevent it from reaching the user.

  • Engineering Controls: All manipulations of solid this compound must be performed inside a certified chemical fume hood to control airborne dust and vapors.[5] The work area should be well-ventilated.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear nitrile or neoprene gloves to prevent skin contact.[5] Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.

    • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against dust particles and splashes.[5]

    • Skin and Body Protection: A flame-retardant lab coat should be worn and kept buttoned. Ensure no skin is exposed between the glove and the sleeve.

    • Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are insufficient, a NIOSH-approved N95 dust mask or a respirator with an appropriate particulate filter should be used.

Step-by-Step Workflow for Handling and Weighing

This protocol provides a self-validating system for safely handling the solid reagent.

  • Preparation: Don all required PPE before entering the designated work area. Ensure the chemical fume hood is operational and the work surface is clean and decontaminated.

  • Staging: Place the reagent container, a tared weigh boat or vial, spatula, and a labeled waste container inside the fume hood.

  • Dispensing: Carefully open the reagent container. Using a clean spatula, transfer the desired amount of the solid to the tared container. Perform this action slowly to minimize the generation of airborne dust.

  • Cleaning: Securely close the main reagent container. Use a dry wipe to decontaminate the spatula and the exterior of the weigh boat before removing it from the hood. Dispose of the wipe in the designated solid waste container.

  • Transport: If the weighed compound needs to be moved, place it in a secondary, sealed container for transport.

  • Post-Handling: After completing the task, decontaminate the work surface in the fume hood. Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.[6]

G cluster_0 Preparation Phase cluster_1 Handling Phase (Inside Fume Hood) cluster_2 Conclusion Phase A 1. Don PPE (Gloves, Goggles, Lab Coat) B 2. Verify Fume Hood Operation A->B C 3. Stage Materials (Reagent, Weigh Boat, Spatula) B->C D 4. Dispense Solid Slowly to Minimize Dust C->D E 5. Securely Close Reagent Container D->E F 6. Decontaminate Tools (Spatula, Weigh Boat Exterior) E->F G 7. Clean Fume Hood Work Surface F->G H 8. Doff PPE (Gloves First) G->H I 9. Wash Hands Thoroughly H->I

Caption: A standardized workflow for the safe handling of solid this compound.

Section 4: Emergency Response and First Aid

In the event of an accidental exposure, a rapid and informed response is critical.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[5]

  • Eye Contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[5]

  • Fire-Fighting Measures: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire. Hazardous decomposition products include toxic fumes of carbon oxides, nitrogen oxides, and hydrogen chloride gas.[8]

  • Accidental Release: Evacuate the area. Wear appropriate PPE. Sweep up the spilled solid, avoiding dust generation, and place it in a suitable, labeled container for disposal.[8]

Section 5: Storage, Stability, and Disposal

Proper storage is crucial for maintaining the compound's integrity and ensuring safety.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] The recommended storage temperature is between 2-8°C under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[3] Store away from incompatible materials such as strong oxidizing agents and acids.[8]

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations.[5] Do not allow the chemical to enter drains or waterways. Contaminated packaging should be treated as the chemical itself.

Section 6: Synthetic Utility in Drug Development

This compound serves as a versatile building block, primarily in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from the ability to perform selective nucleophilic aromatic substitution (SNAr) reactions at the C2 position, displacing the chloro group. The nitro group can subsequently be reduced to an amine, providing another handle for further functionalization.

Example Protocol: Synthesis of an N-Aryl-4-methoxy-3-nitropyridin-2-amine

This protocol describes a typical SNAr reaction, a common first step in leveraging this intermediate.

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent and Base: Add a suitable solvent (e.g., ethanol, DMF, or NMP) and a non-nucleophilic base (e.g., diisopropylethylamine, 2.0 eq).

  • Nucleophile Addition: Add the desired substituted aniline (1.1 eq) to the stirring mixture.

  • Reaction: Heat the reaction mixture to a temperature between 80-120°C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

G Start Start: This compound + Substituted Aniline Step1 1. Combine Reagents in Solvent with Base Start->Step1 Step2 2. Heat Reaction Mixture (e.g., 80-120°C) Step1->Step2 Step3 3. Monitor Progress (TLC / LC-MS) Step2->Step3 Step4 4. Reaction Workup (Cooling, Filtration/Extraction) Step3->Step4 Step5 5. Purification (Column Chromatography) Step4->Step5 End End: Pure N-Aryl-4-methoxy- 3-nitropyridin-2-amine Step5->End

Caption: A general workflow for a nucleophilic aromatic substitution reaction using the title compound.

References

Proper handling and storage conditions for 2-Chloro-4-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Proper Handling and Storage of 2-Chloro-4-methoxy-3-nitropyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal heterocyclic intermediate in the synthesis of complex pharmaceutical molecules. Its trifunctionalized nature offers significant synthetic utility but also demands rigorous adherence to safety and handling protocols to ensure personnel safety and maintain compound integrity. This guide provides a comprehensive, technically-grounded framework for the proper handling, storage, and emergency management of this compound, synthesizing manufacturer safety data with established laboratory best practices.

Compound Identification and Physicochemical Properties

A foundational understanding of the chemical's properties is essential before it enters the laboratory workflow. These characteristics dictate its behavior and inform the necessary safety and storage protocols.

Table 1: Physicochemical Data for this compound

PropertyValue
Molecular Formula C₆H₅ClN₂O₃[1]
Molecular Weight 188.57 g/mol
Appearance Pale-yellow to yellow-brown solid/crystalline powder
Melting Point 85-89 °C
Boiling Point 314.9 ± 37.0 °C (Predicted)[2]
Density ~1.445 g/cm³[2][3]
Storage Temperature 2-8°C

Hazard Identification and Risk Mitigation

This compound is classified as hazardous. The primary risks are associated with acute toxicity and irritation.

GHS Hazard Statements:

  • H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.[4]

  • H315: Causes skin irritation.[4][5]

  • H319: Causes serious eye irritation.[4][5]

  • H335: May cause respiratory irritation.[4][5]

The causality behind these classifications lies in the compound's reactivity. The electron-withdrawing nitro group and the chloro substituent on the pyridine ring make the molecule reactive towards nucleophiles, including biological macromolecules, leading to irritation and toxicity upon exposure.

Engineering Controls: The First Line of Defense

The most effective method to mitigate exposure is through robust engineering controls.

  • Chemical Fume Hood: All weighing and handling of the solid compound must be performed in a certified chemical fume hood. This prevents the inhalation of fine particulates.

  • Ventilation: The laboratory must have a well-maintained ventilation system to ensure any fugitive emissions are diluted and removed.[6]

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following workflow illustrates the required donning procedure.

PPE_Workflow cluster_ppe Mandatory PPE Protocol Start Entry into Controlled Area LabCoat Don Flame-Retardant Lab Coat (Fully buttoned) Start->LabCoat Goggles Wear Chemical Splash Goggles (EN166 or equivalent) LabCoat->Goggles Gloves Wear Chemical-Resistant Gloves (Nitrile, Neoprene) Goggles->Gloves Respirator If dust is anticipated: Use NIOSH-approved N95 Respirator Gloves->Respirator Proceed Proceed with Handling Respirator->Proceed

Figure 1: Step-by-step PPE workflow for handling this compound.

Detailed Handling and Use Protocols

Adherence to a systematic handling protocol is critical for both safety and experimental reproducibility.

Step-by-Step Handling Procedure:

  • Preparation: Ensure the fume hood is operational and the workspace is clear of incompatible materials, particularly strong oxidizing agents, acids, and bases.[7]

  • Equilibration: Before opening, allow the container to warm to room temperature. This prevents condensation of atmospheric moisture, which could compromise the compound's integrity.

  • Aliquotting: Carefully weigh the required amount in the fume hood. Use non-sparking tools. Avoid creating dust. If dust is unavoidable, a respirator is mandatory.[6]

  • Container Sealing: After use, purge the container headspace with an inert gas (e.g., argon or nitrogen) before securely sealing.[8] This is crucial to prevent degradation from atmospheric components.

  • Decontamination: Thoroughly wipe down the spatula, weighing boat, and work surface with a suitable solvent. Dispose of all contaminated materials as hazardous waste.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after handling is complete.[5][9]

Long-Term Storage and Stability

Proper storage is paramount to preserving the chemical's purity and preventing the formation of hazardous degradation products.

Figure 2: Logical relationship between storage conditions and their scientific rationale.

Key Storage Mandates:

  • Temperature: Store refrigerated at 2-8°C.[8]

  • Atmosphere: Keep under an inert gas like argon or nitrogen.[8]

  • Container: The container must be tightly closed and stored in a dry, well-ventilated place.[5][6] Use light-resistant containers.

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[7]

Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical advice.[5]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a poison center or physician.[5]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or physician immediately.[5]

  • Spill Cleanup: Evacuate the area. Wear full PPE, including respiratory protection. Cover the spill with a non-combustible absorbent material (e.g., sand, vermiculite). Sweep up and place into a suitable, labeled container for hazardous waste disposal.[7]

Disposal

All waste materials, including empty containers and contaminated absorbents, must be treated as hazardous waste. Disposal should be carried out by a licensed professional disposal service in accordance with all local, state, and federal regulations.[5]

References

An In-depth Technical Guide to Personal Protective Equipment (PPE) for Handling 2-Chloro-4-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for selecting and implementing Personal Protective Equipment (PPE) when handling 2-Chloro-4-methoxy-3-nitropyridine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist, delving into the causality behind each recommendation to foster a culture of safety and ensure self-validating laboratory protocols.

Hazard Profile of this compound

A thorough understanding of the specific hazards associated with a chemical is the foundational step in any risk assessment. This compound (CAS No: 6980-09-2) is a heterocyclic organic compound used as a pharmaceutical synthesis intermediate.[1] Its hazard profile, as defined by the Globally Harmonized System (GHS), necessitates a multi-faceted approach to personal protection.

The primary hazards involve acute toxicity through multiple exposure routes and significant irritant properties.[2] This compound is harmful if swallowed, if it comes into contact with the skin, or if it is inhaled. Furthermore, it is classified as a skin, eye, and respiratory irritant.[2][3][4][5]

Table 1: Chemical and Hazard Identification

Property Value Source
Molecular Formula C₆H₅ClN₂O₃ PubChem[2]
Molecular Weight 188.57 g/mol PubChem[2]
Appearance Pale-yellow to Yellow-brown Solid Guidechem[6]
GHS Hazard Codes H302, H312, H332 PubChem[2]
H315, H319, H335 PubChem[2]

| Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | PubChem[2] |

The presence of a nitro group and a chlorinated pyridine ring suggests that professionals should treat this compound with a high degree of caution, similar to other halogenated nitropyridines.[7][8]

The Hierarchy of Controls: A Proactive Safety Paradigm

Personal Protective Equipment is the final line of defense against chemical exposure. Its efficacy is predicated on the prior implementation of more robust control measures. The hierarchy of controls prioritizes strategies that eliminate or reduce the hazard at its source.

HierarchyOfControls cluster_0 Hierarchy of Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (Protect the worker with PPE) Administrative->PPE Least Effective DoffingSequence cluster_doffing PPE Doffing (Removal) Sequence Gloves_Outer 1. Remove Outer Gloves (if double-gloved) Apron 2. Remove Chemical Apron Gloves_Outer->Apron Gloves_Inner 3. Remove Inner Gloves Apron->Gloves_Inner Wash1 4. Wash Hands Gloves_Inner->Wash1 Goggles 5. Remove Goggles/Face Shield Wash1->Goggles Coat 6. Remove Lab Coat Goggles->Coat Respirator 7. Remove Respirator (outside lab area) Coat->Respirator Wash2 8. Wash Hands Thoroughly Respirator->Wash2

References

An In-depth Technical Guide to the Solubility of 2-Chloro-4-methoxy-3-nitropyridine in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Chloro-4-methoxy-3-nitropyridine, a key intermediate in pharmaceutical synthesis.[1] In the absence of extensive published quantitative solubility data for this specific compound, this document outlines the foundational principles governing its solubility, presents its known physicochemical properties, and offers a detailed, field-proven experimental protocol for determining its solubility in common laboratory solvents. This guide is intended for researchers, scientists, and drug development professionals, providing the theoretical framework and practical methodologies necessary to effectively utilize this compound in a laboratory setting.

Introduction: The Significance of Solubility in a Research Context

This compound is a substituted pyridine derivative with significant applications as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The solubility of this compound is a critical parameter that influences reaction kinetics, purification strategies, and the formulation of active pharmaceutical ingredients (APIs). A thorough understanding of its behavior in various solvents is paramount for process optimization, ensuring reproducibility, and enabling the rational design of experimental conditions.

This guide moves beyond a simple recitation of data, instead offering a first-principles approach to understanding and determining solubility. By explaining the interplay between the solute's molecular structure and the solvent's properties, researchers can make informed predictions and develop robust experimental designs.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility. These properties dictate the intermolecular forces at play between the solute and potential solvents.

PropertyValueSource
Molecular Formula C₆H₅ClN₂O₃PubChem[2]
Molecular Weight 188.57 g/mol PubChem[2]
Appearance Pale-yellow to Yellow-brown SolidGuidechem[3]
Boiling Point 314.9 ± 37.0 °C (Predicted)ChemicalBook[1]
Density 1.445 g/cm³iChemical[4]
pKa -0.48 ± 0.10 (Predicted)Guidechem[3]

The presence of a polar pyridine ring, a nitro group, and a methoxy group, combined with a chloro substituent, gives this compound a distinct polarity. The nitrogen atom in the pyridine ring and the oxygen atoms in the nitro and methoxy groups can act as hydrogen bond acceptors. These structural features suggest that the solubility will be highly dependent on the polarity and hydrogen bonding capabilities of the solvent.

Theoretical Framework: "Like Dissolves Like"

The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of solubility prediction. This principle states that substances with similar intermolecular forces are likely to be soluble in one another. For this compound, its solubility in a given solvent will be determined by the balance of the following interactions:

  • Polarity: The molecule possesses a significant dipole moment due to its electronegative atoms. Therefore, it is expected to be more soluble in polar solvents than in non-polar solvents. Polar solvents can stabilize the partial charges of the solute through dipole-dipole interactions.

  • Hydrogen Bonding: While the compound does not have hydrogen bond donors, the nitrogen and oxygen atoms can act as acceptors. Protic solvents, which can donate hydrogen bonds (e.g., water, alcohols), may exhibit enhanced solubility.[5]

  • Aprotic Solvents: Polar aprotic solvents (e.g., acetone, DMSO), which have large dipole moments but lack O-H or N-H bonds, are also likely to be effective solvents.[5][6]

The following diagram illustrates the relationship between solvent properties and expected solubility.

G cluster_solvents Solvent Categories cluster_solubility Predicted Solubility of this compound Polar Protic Polar Protic High Solubility High Solubility Polar Protic->High Solubility H-Bonding Moderate Solubility Moderate Solubility Polar Protic->Moderate Solubility Steric Hindrance Polar Aprotic Polar Aprotic Polar Aprotic->High Solubility Dipole-Dipole Non-Polar Non-Polar Low Solubility Low Solubility Non-Polar->Low Solubility Mismatched Polarity G A 1. Preparation of Solvent and Solute B 2. Creation of a Slurry (Excess Solute in Solvent) A->B C 3. Equilibration (Constant Temperature Shaking) B->C D 4. Separation of Saturated Solution (Filtration) C->D E 5. Sample Dilution D->E F 6. Quantitative Analysis (e.g., HPLC, UV-Vis) E->F G 7. Calculation of Solubility F->G

References

An In-Depth Technical Guide to the Stability and Reactivity of 2-Chloro-4-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-4-methoxy-3-nitropyridine (CAS No. 6980-09-2) is a highly functionalized heterocyclic compound that has emerged as a critical building block in modern organic synthesis.[1][2] Its strategic arrangement of a chloro leaving group, an electron-donating methoxy group, and a powerful electron-withdrawing nitro group on an electron-deficient pyridine core imparts a unique and versatile reactivity profile. This guide provides an in-depth exploration of the stability and reactivity of this intermediate, offering field-proven insights and detailed protocols for researchers, chemists, and drug development professionals. By understanding the causal relationships behind its chemical behavior, scientists can effectively leverage this molecule to construct complex molecular architectures for pharmaceuticals, agrochemicals, and specialty materials.[1][3]

Physicochemical and Structural Properties

A comprehensive understanding of a compound's physical properties is foundational to its effective use in synthesis. This compound is typically supplied as a pale-yellow or yellow-brown solid.[4] The key physicochemical data are summarized below, providing a baseline for experimental design and safety considerations.

PropertyValueSource
CAS Number 6980-09-2[5][6]
Molecular Formula C₆H₅ClN₂O₃[5][6]
Molecular Weight 188.57 g/mol [5][6]
Appearance Pale-yellow to Yellow-brown Solid[4]
Melting Point 78-80 °C (lit.)[7]
Boiling Point 314.9 °C at 760 mmHg[8]
Density 1.445 g/cm³[8]
Flash Point 144.3 °C[8]
pKa (Predicted) -0.48 ± 0.10[4]

Core Reactivity Profile

The reactivity of this compound is dominated by the electronic interplay of its substituents. The pyridine ring nitrogen and the ortho-nitro group act as strong electron-withdrawing moieties, rendering the aromatic system electron-deficient. This electronic characteristic is the primary driver for its susceptibility to nucleophilic attack, particularly at the C2 position.

Nucleophilic Aromatic Substitution (SNAr)

The most prominent and synthetically valuable reaction of this compound is Nucleophilic Aromatic Substitution (SNAr). The C2 position is highly activated towards nucleophilic attack for two principal reasons: the chlorine atom is an excellent leaving group, and the electron-deficient nature of the pyridine ring can stabilize the transient, negatively charged intermediate (Meisenheimer complex).[9][10][11]

The mechanism involves the initial addition of a nucleophile to the C2 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate. The negative charge in this intermediate is effectively delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group.[12] This stabilization is the critical factor that lowers the activation energy for the reaction. The subsequent elimination of the chloride ion restores the aromaticity and yields the substituted product.

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Common Nucleophiles and Their Applications:

  • Amines (Primary and Secondary): Reaction with a wide range of amines is a facile process, allowing for the introduction of diverse amino functionalities. This is a cornerstone reaction in medicinal chemistry for building libraries of potential drug candidates. The reaction typically proceeds in a polar solvent, often with a non-nucleophilic base to scavenge the HCl byproduct.[9]

  • Hydrazine: The reaction with hydrazine hydrate yields the corresponding 4-methoxy-3-nitro-2-hydrazinylpyridine. This product is a valuable precursor for synthesizing fused heterocyclic systems like pyrazolo[3,4-b]pyridines, which are privileged scaffolds in drug discovery. The reaction of a related compound, 4-methoxy-5-nitropyrimidine, with hydrazine has been shown to result in the formation of 3-amino-4-nitropyrazole.[13]

  • Alkoxides and Hydroxide: Nucleophiles like sodium methoxide or potassium hydroxide can displace the chloride to form 2,4-dimethoxy-3-nitropyridine or 2-hydroxy-4-methoxy-3-nitropyridine, respectively. These reactions are often performed under anhydrous conditions for alkoxides or in aqueous solutions for hydroxides, sometimes requiring elevated temperatures.[14]

Reduction of the Nitro Group

The nitro group at the C3 position serves as a versatile functional handle that can be readily reduced to a primary amine. This transformation is pivotal as it unmasks a nucleophilic site, opening avenues for a host of secondary derivatizations such as acylation, sulfonylation, or diazotization followed by substitution.

Commonly employed methods for this reduction include:

  • Stannous Chloride (SnCl₂): A classic and reliable method involves using stannous chloride dihydrate in an acidic medium (like concentrated HCl) or a polar solvent like ethanol or ethyl acetate. This method is known for its high efficiency and tolerance of other functional groups.[15]

  • Catalytic Hydrogenation: Using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst is another effective method. This approach is often cleaner, as the byproducts are gaseous, simplifying purification. Careful control of reaction conditions is necessary to avoid reduction of the pyridine ring or hydrogenolysis of the C-Cl bond.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-chlorine bond at the C2 position is a suitable electrophilic partner for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: This is one of the most powerful C-C bond-forming reactions in modern synthesis.[16] this compound can be coupled with a variety of aryl or heteroaryl boronic acids (or their esters) to synthesize biaryl compounds. The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid for transmetalation.[17] The choice of ligand, base, and solvent system is crucial for achieving high yields and must often be optimized for specific substrates.[18][19]

Stability Profile and Handling

Thermal Stability: this compound exhibits good thermal stability under standard laboratory conditions, as indicated by its relatively high boiling point of 314.9 °C.[8] However, like many nitroaromatic compounds, it may decompose upon prolonged exposure to very high temperatures. Studies on related nitroaromatic compounds show that decomposition pathways can involve the cleavage of the C-NO₂ bond or intramolecular rearrangements.[20] For synthetic applications, reactions are typically conducted well below its boiling point to ensure integrity.

Chemical Stability and Hydrolysis: The compound is stable in neutral and dry conditions. However, its reactivity towards nucleophiles implies a susceptibility to hydrolysis under certain conditions.

  • Acidic Conditions: In strong aqueous acid, hydrolysis of the C-Cl bond is generally slow.

  • Basic Conditions: Under strong aqueous basic conditions (e.g., concentrated NaOH), hydrolysis can occur via the SNAr mechanism, with hydroxide acting as the nucleophile to produce 2-hydroxy-4-methoxy-3-nitropyridine. This reaction may require elevated temperatures to proceed at a practical rate.[14] The hydrolysis of 2-chloropyridine itself often requires harsh conditions, but the presence of the activating nitro group in the target molecule facilitates this process.[14][21]

Storage and Handling: To maintain its quality and ensure safety, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from strong oxidizing agents, strong acids, and strong bases. According to its GHS classification, it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical.

Experimental Protocols

The following protocols are provided as validated starting points. Researchers should always perform initial small-scale trials to optimize conditions for their specific substrates and equipment.

Protocol 1: Nucleophilic Aromatic Substitution with an Amine (e.g., Morpholine)

This protocol describes a general procedure for the SNAr reaction, a cornerstone of this compound's utility. The choice of base and solvent is critical; a non-nucleophilic base like triethylamine (Et₃N) or potassium carbonate (K₂CO₃) is used to neutralize the HCl formed during the reaction without competing with the primary nucleophile.

SNAr_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Dissolve this compound (1.0 eq) in anhydrous ethanol. B Add morpholine (1.1 eq) to the solution. A->B C Add triethylamine (1.5 eq) as a base. B->C D Heat the mixture to reflux (approx. 78 °C). C->D E Monitor progress by TLC (2-4 hours). D->E F Cool to room temperature. E->F G Remove solvent under reduced pressure. F->G H Partition between ethyl acetate and water. G->H I Dry organic layer (Na₂SO₄) and concentrate. H->I J Purify by flash column chromatography. I->J

Caption: Workflow for SNAr reaction with an amine.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol (approx. 0.2 M concentration).

  • Reagent Addition: Add the secondary amine (e.g., morpholine, 1.1 eq) to the solution, followed by the addition of a non-nucleophilic base (e.g., triethylamine, 1.5 eq).

  • Heating: Heat the reaction mixture to reflux and maintain for 2-4 hours. The causality here is that thermal energy is required to overcome the activation energy barrier of the SNAr reaction.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed. This is a self-validating step to ensure the reaction has gone to completion before proceeding to work-up.

  • Work-up: Once complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash with water and then brine. This removes the triethylamine hydrochloride salt and other water-soluble impurities.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the pure product.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a general method for C-C bond formation. The reaction must be conducted under an inert atmosphere (Nitrogen or Argon) because the Pd(0) catalyst is sensitive to oxygen. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step in the catalytic cycle.[16][17]

Suzuki_Workflow cluster_prep 1. Inert Atmosphere Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Add solids to a dry Schlenk flask: - this compound (1.0 eq) - Arylboronic acid (1.2 eq) - Pd(PPh₃)₄ (5 mol%) - K₂CO₃ (2.0 eq) B Cycle flask between vacuum and Nitrogen (3x). A->B C Add degassed solvents (e.g., Dioxane/Water 4:1). B->C D Heat the mixture (e.g., 90-100 °C). C->D E Monitor progress by TLC/LC-MS (4-12 hours). D->E F Cool to room temperature and filter. E->F G Extract with ethyl acetate. F->G H Wash with water and brine. G->H I Dry organic layer and concentrate. H->I J Purify by flash column chromatography. I->J

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Methodology:

  • Inert Setup: To a dry Schlenk flask under a nitrogen atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane and Water) via syringe. Degassing is critical to prevent oxidative degradation of the Pd(0) catalyst.

  • Heating: Heat the reaction mixture to 90-100 °C and maintain for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Dilute the filtrate with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion

This compound is a synthetically powerful and versatile intermediate whose reactivity is governed by a well-understood set of electronic principles. Its high susceptibility to nucleophilic aromatic substitution, coupled with the ability to perform subsequent modifications like nitro group reduction and palladium-catalyzed cross-coupling, makes it an invaluable tool for the efficient construction of complex, nitrogen-containing molecules. A thorough understanding of its stability and reactivity profile, as detailed in this guide, empowers chemists to design robust and innovative synthetic routes for applications in drug discovery, agrochemicals, and materials science.

References

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 2-Chloro-4-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Chloro-4-methoxy-3-nitropyridine, an important heterocyclic intermediate in the development of pharmaceutical compounds and other advanced materials.[1][2] The protocol herein details a robust two-step synthetic pathway, beginning with the nitration of 2-hydroxy-4-methoxypyridine, followed by a chlorination reaction. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and methods for analytical characterization of the final product.

Introduction and Significance

This compound (CAS No: 6980-09-2) is a substituted pyridine derivative featuring chloro, methoxy, and nitro functional groups.[1][3][4] This specific arrangement of substituents makes it a versatile building block in medicinal chemistry and organic synthesis. Pyridine derivatives are recognized as privileged structural motifs in drug design, appearing in a wide range of therapeutic agents.[5] The nitro group can be readily reduced to an amine, providing a key handle for further molecular elaboration, while the chloro group is susceptible to nucleophilic substitution, enabling the introduction of diverse functionalities. This application note presents a reliable and reproducible laboratory-scale synthesis protocol, grounded in established chemical principles for nitration and chlorination of pyridine rings.[6][7][8]

Synthesis Pathway Overview

The synthesis of this compound is achieved through a sequential two-step process. The logical flow of this synthesis is outlined below. The initial step involves the electrophilic nitration of a suitable precursor, 2-hydroxy-4-methoxypyridine, to introduce the nitro group at the C3 position. The subsequent step is the conversion of the hydroxyl group at the C2 position into a chloro group using a standard chlorinating agent.

Synthesis_Workflow Start Starting Material: 2-Hydroxy-4-methoxypyridine Step1 Step 1: Nitration (HNO₃ / H₂SO₄) Start->Step1 Intermediate Intermediate: 2-Hydroxy-4-methoxy-3-nitropyridine Step1->Intermediate Step2 Step 2: Chlorination (POCl₃) Intermediate->Step2 Product Final Product: This compound Step2->Product Purification Purification (Recrystallization) Product->Purification

Caption: High-level workflow for the synthesis of this compound.

Materials, Reagents, and Equipment

Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Grade
2-Hydroxy-4-methoxypyridine626-03-9C₆H₇NO₂125.12Reagent
Sulfuric Acid (98%)7664-93-9H₂SO₄98.08ACS Grade
Nitric Acid (70%)7697-37-2HNO₃63.01ACS Grade
Phosphorus Oxychloride10025-87-3POCl₃153.33Reagent
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93HPLC Grade
Ethyl Acetate141-78-6C₄H₈O₂88.11HPLC Grade
Sodium Bicarbonate144-55-8NaHCO₃84.01Reagent
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04Reagent
Deionized Water7732-18-5H₂O18.02Type II
Equipment
  • Three-neck round-bottom flasks (250 mL and 500 mL)

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Reflux condenser

  • Thermometer

  • Ice bath

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Detailed Experimental Protocol

Step 1: Synthesis of 2-Hydroxy-4-methoxy-3-nitropyridine

This step involves the electrophilic nitration of the pyridine ring. A mixture of concentrated nitric and sulfuric acids is used to generate the highly reactive nitronium ion (NO₂⁺) in situ. The sulfuric acid acts as a catalyst by protonating the nitric acid, facilitating the formation of the electrophile.

Nitration_Reaction cluster_product Product R1 2-Hydroxy-4-methoxypyridine plus + P1 2-Hydroxy-4-methoxy-3-nitropyridine R1->P1 0-10 °C R2 HNO₃ / H₂SO₄ plus->P1 0-10 °C R2->P1 0-10 °C

Caption: Reaction scheme for the nitration of 2-hydroxy-4-methoxypyridine.

Procedure:

  • In a 250 mL three-neck flask equipped with a magnetic stirrer and thermometer, carefully add 50 mL of concentrated sulfuric acid (H₂SO₄).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add 15 mL of concentrated nitric acid (HNO₃) dropwise to the sulfuric acid while maintaining the temperature below 10 °C. This mixture is the nitrating agent.

  • Once the addition is complete, slowly add 10.0 g (0.08 mol) of 2-hydroxy-4-methoxypyridine to the nitrating mixture in small portions over 30 minutes. Ensure the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours.

  • Monitor the reaction progress using TLC (e.g., 1:1 Ethyl Acetate:Hexanes).

  • Upon completion, carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7. A yellow precipitate will form.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water (3 x 50 mL) and dry under vacuum to yield 2-hydroxy-4-methoxy-3-nitropyridine.

Step 2: Synthesis of this compound

This step converts the hydroxyl group of the intermediate into a chlorine atom. Phosphorus oxychloride (POCl₃) is a highly effective and commonly used reagent for this type of transformation on hydroxypyridines.[7][9][10]

Procedure:

  • Place the dried 2-hydroxy-4-methoxy-3-nitropyridine (assuming ~10 g, 0.059 mol from the previous step) into a 250 mL round-bottom flask.

  • In a well-ventilated fume hood, carefully add 60 mL of phosphorus oxychloride (POCl₃).

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 105-110 °C) using a heating mantle.

  • Maintain the reflux for 3-4 hours. The reaction should become a clear, dark solution.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, allow the mixture to cool to room temperature.

  • Carefully remove the excess POCl₃ by distillation under reduced pressure.

  • Caution: Quench the residue extremely carefully by slowly pouring it onto 250 g of crushed ice in a large beaker with vigorous stirring. This is a highly exothermic reaction.

  • Neutralize the mixture with a saturated NaHCO₃ solution until effervescence ceases and the pH is ~7-8.

  • Extract the aqueous mixture with dichloromethane (DCM) (3 x 75 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification

The crude this compound can be purified by recrystallization.

  • Dissolve the crude solid in a minimal amount of hot ethanol or ethyl acetate.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

Technique Parameter Expected Result
Appearance Physical StatePale-yellow to yellow-brown solid.[4]
Melting Point RangeLiterature values for similar compounds are in the 78-80 °C range.
¹H NMR Chemical Shifts (δ)Signals corresponding to methoxy protons (~4.0 ppm) and two distinct aromatic protons on the pyridine ring.
Mass Spec. Molecular Ion Peakm/z corresponding to [M]+ and [M+H]+ for C₆H₅ClN₂O₃ (MW: 188.57 g/mol ).[3]
FTIR Wavenumbers (cm⁻¹)Characteristic peaks for Ar-NO₂ (asymmetric/symmetric stretching), C-O (ether), C=N (aromatic), and C-Cl bonds.
Purity (HPLC) Peak Area>98% (typical requirement for further use).

Safety and Hazard Management

This synthesis involves hazardous materials and requires strict adherence to safety protocols. All procedures must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Product Hazards: this compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[3][11]

  • Reagent Hazards:

    • Nitric Acid & Sulfuric Acid: Highly corrosive and strong oxidizing agents. Can cause severe burns. Handle with extreme care.

    • Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water, releasing toxic fumes. Ensure all glassware is dry before use.

  • Personal Protective Equipment (PPE):

    • Chemical-resistant gloves (nitrile or neoprene).

    • Chemical splash goggles or a face shield.

    • Flame-retardant lab coat.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations. Acidic and organic waste streams should be collected separately.

References

Application Notes & Protocols: Nucleophilic Aromatic Substitution (SNAr) on 2-Chloro-4-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide to the theory and practice of nucleophilic aromatic substitution (SNAr) reactions utilizing 2-Chloro-4-methoxy-3-nitropyridine. As a highly activated heterocyclic compound, this substrate is a valuable building block in medicinal chemistry and materials science.[1][2][3] We will explore the underlying reaction mechanism, provide validated experimental protocols for its substitution with amine nucleophiles, and present data on the reaction's scope and versatility. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.

Foundational Principles: The SNAr Reaction on an Activated Pyridine System

Nucleophilic aromatic substitution is a cornerstone reaction in modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. Unlike the more common electrophilic aromatic substitution, SNAr proceeds via a distinct addition-elimination mechanism, which requires the aromatic ring to be rendered electron-deficient.[4][5]

The substrate, this compound, is exceptionally well-suited for this transformation. Its reactivity is governed by a confluence of electronic effects:

  • Pyridine Nitrogen: The inherent electronegativity of the nitrogen atom in the pyridine ring withdraws electron density, making the entire ring susceptible to nucleophilic attack.[6] This effect is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen.[7][8][9]

  • Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group through both inductive and resonance effects. Its presence significantly lowers the electron density of the ring, thereby activating it for the reaction.[5][10][11] This activation is crucial for stabilizing the key reaction intermediate.

  • Leaving Group (-Cl): The chlorine atom at the C2 position serves as a good leaving group, positioned at a highly activated site (ortho to the ring nitrogen).

The synergy of these features dramatically lowers the activation energy for nucleophilic attack, allowing for facile substitution under relatively mild conditions.[12]

The Addition-Elimination Mechanism

The SNAr reaction proceeds through a well-established two-step mechanism. The initial, and typically rate-determining, step is the attack of the nucleophile on the electron-deficient carbon atom bearing the leaving group.[7][8]

  • Nucleophilic Addition: A nucleophile (Nu⁻) attacks the ipso-carbon (C2), breaking the aromaticity of the pyridine ring and forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex .[4][10][11]

  • Stabilization of the Intermediate: The negative charge of the Meisenheimer complex is delocalized across the ring and, critically, onto the electronegative oxygen atoms of the nitro group and the pyridine ring nitrogen.[8] This stabilization is the key factor driving the reaction forward.

  • Elimination of the Leaving Group: Aromaticity is restored through the expulsion of the chloride leaving group, yielding the final substituted product.[5][10]

The mechanism is visualized in the diagram below.

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

Experimental Application: Synthesis of 2-Amino-4-methoxy-3-nitropyridine Derivatives

The reaction of this compound with various amines is a robust and high-yielding transformation, providing access to a diverse range of substituted aminopyridines. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][13][14] Below are detailed protocols for performing this reaction with both aliphatic and aromatic amines.

Protocol 1: Reaction with an Aliphatic Amine (e.g., Morpholine)

This protocol is suitable for highly nucleophilic secondary amines and typically proceeds to completion at moderate temperatures.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Ethanol (EtOH), anhydrous (to make a ~0.2 M solution)

  • Ethyl acetate (EtOAc), Diethyl ether, Hexanes

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel on aluminum, F₂₅₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).

  • Dissolution: Dissolve the starting material in anhydrous ethanol (approx. 5 mL per mmol of substrate).

  • Addition of Reagents: Add morpholine (1.2 equiv) to the solution, followed by the addition of triethylamine (1.5 equiv). The triethylamine acts as a base to neutralize the HCl generated during the reaction, preventing protonation of the amine nucleophile.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot indicates reaction completion.

  • Workup - Quenching and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure to remove the ethanol. Dissolve the resulting residue in ethyl acetate (25 mL). Transfer the solution to a separatory funnel and wash with brine (2 x 20 mL) to remove residual base and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40%) to afford the pure 4-(4-methoxy-3-nitropyridin-2-yl)morpholine.

Data Presentation: Scope of the SNAr Reaction

The protocol can be adapted for a wide range of nucleophiles. The table below summarizes typical conditions and expected outcomes for the reaction of this compound with various amine nucleophiles, based on established reactivity patterns for similar nitropyridine systems.[10]

Nucleophile (Amine)Product StructureSolvent SystemBaseTemp. (°C)Time (h)Approx. Yield (%)
Piperidine 2-(Piperidin-1-yl)-4-methoxy-3-nitropyridineEthanolEt₃NReflux2-3>90
Benzylamine N-Benzyl-4-methoxy-3-nitropyridin-2-amineIsopropanolNone802-4~90
Aniline N-Phenyl-4-methoxy-3-nitropyridin-2-amineDMFK₂CO₃1005-8~85
p-Methoxyaniline N-(4-Methoxyphenyl)-4-methoxy-3-nitropyridin-2-amineDMFK₂CO₃1004-6~88

Note: Yields are representative and can vary based on reaction scale, purity of reagents, and purification efficiency. Weaker nucleophiles like anilines often require higher temperatures and a stronger, non-nucleophilic base like K₂CO₃.[10]

General Laboratory Workflow

The overall process from starting materials to the final, purified product can be visualized as a streamlined workflow. This ensures reproducibility and efficient execution of the synthetic protocol.

Workflow General Experimental Workflow for SNAr Synthesis start 1. Reagent Preparation (Substrate, Nucleophile, Solvent, Base) reaction 2. Reaction Setup & Execution (Heating/Stirring under inert atmosphere if needed) start->reaction monitor 3. Reaction Monitoring (TLC Analysis) reaction->monitor monitor->reaction Incomplete workup 4. Aqueous Workup (Quench, Extraction, Washing) monitor->workup Complete purify 5. Purification (Column Chromatography) workup->purify characterize 6. Characterization (NMR, MS, etc.) purify->characterize final_product Pure Substituted Pyridine characterize->final_product

References

Application Notes and Protocols: 2-Chloro-4-methoxy-3-nitropyridine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 2-Chloro-4-methoxy-3-nitropyridine

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone of numerous therapeutic agents due to its ability to engage in hydrogen bonding and other key interactions within biological targets. This compound (CAS No: 6980-09-2) has emerged as a particularly valuable heterocyclic building block for the synthesis of complex, biologically active molecules.[1][2] Its utility stems from a strategically functionalized pyridine ring, featuring three distinct groups that orchestrate its reactivity and offer multiple points for diversification.

The presence of a chlorine atom at the 2-position, a strong electron-withdrawing nitro group at the 3-position, and a methoxy group at the 4-position creates a unique electronic environment. The nitro group, in conjunction with the inherent electron-deficient nature of the pyridine ring, strongly activates the C2 position for nucleophilic aromatic substitution (SNAr), rendering the chlorine an excellent leaving group.[3] This predictable and efficient reactivity makes it an ideal starting material for constructing libraries of compounds in drug discovery campaigns, particularly in the development of kinase inhibitors.[4][5]

PropertyValueSource
IUPAC Name This compound[6]
CAS Number 6980-09-2[2][6]
Molecular Formula C₆H₅ClN₂O₃[2][6]
Molecular Weight 188.57 g/mol [2][6]
Appearance Yellow crystalline powder[7]

Core Reactivity: The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reaction for this compound is nucleophilic aromatic substitution (SNAr). This is not a concerted SN2 reaction but a two-step addition-elimination process.[8]

  • Nucleophilic Attack: A nucleophile (typically an amine in medicinal chemistry) attacks the electron-deficient carbon atom at the C2 position, which bears the chlorine atom. This attack is favored because the electron density at the 2- and 4-positions of the pyridine ring is significantly reduced by the ring nitrogen.[9]

  • Formation of a Meisenheimer Intermediate: The attack breaks the aromaticity of the pyridine ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is the rate-determining factor for the reaction.[9] The negative charge is delocalized across the ring and, crucially, onto the electronegative oxygen atoms of the ortho-nitro group, which provides significant resonance stabilization.[9][10]

  • Elimination and Aromaticity Restoration: The aromaticity is restored by the expulsion of the chloride leaving group, resulting in the final substituted product.[8]

Caption: The addition-elimination mechanism of SNAr.

Synthetic Workflow: From Building Block to Precursor Scaffold

A common and powerful strategy in drug discovery involves a two-step sequence: an initial SNAr reaction to introduce a desired side chain, followed by the reduction of the nitro group to an amine. This resultant 2,3-diaminopyridine scaffold is a critical precursor for the synthesis of fused heterocyclic systems, such as imidazo[4,5-b]pyridines, which are prevalent cores in many kinase inhibitors.[5][11]

Synthetic_Workflow A This compound B Step 1: SₙAr Reaction (Nucleophilic Aromatic Substitution) A->B + R-NH₂ (e.g., Piperazine derivative) C 2-Amino-4-methoxy-3-nitropyridine Derivative B->C D Step 2: Reduction of Nitro Group C->D [H] (e.g., SnCl₂, Fe/HCl, H₂/Pd) E 2,3-Diamino-4-methoxypyridine Scaffold D->E F Step 3: Cyclization (e.g., with an aldehyde or acid) E->F G Fused Heterocyclic Core (e.g., Imidazo[4,5-b]pyridine) F->G

References

Application Notes & Protocols: Strategic Amination of 2-Chloro-4-methoxy-3-nitropyridine for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Amino-4-methoxy-3-nitropyridine Derivatives

In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, integral to the structure of numerous therapeutic agents. The targeted functionalization of this ring system is therefore of paramount importance. 2-Chloro-4-methoxy-3-nitropyridine stands out as a highly valuable and versatile starting material. Its utility stems from a precisely arranged constellation of functional groups that facilitate a robust and selective chemical transformation: the nucleophilic aromatic substitution (SNAr) reaction.

The aminopyridine motifs synthesized from this starting material are prevalent in a variety of pharmaceutical agents, including kinase inhibitors and other targeted therapies.[1] This document provides a comprehensive guide to the experimental procedures for reacting this compound with a range of primary and secondary amines, offering detailed protocols, mechanistic insights, and practical advice for laboratory execution.

The Underlying Chemistry: A Mechanistic Dissection of the SNAr Reaction

The facile reaction of this compound with amines is a classic example of nucleophilic aromatic substitution (SNAr). This is not a concerted SN2 displacement, which is sterically hindered on an sp²-hybridized carbon, nor is it an SN1-type reaction, which would require the formation of a highly unstable aryl cation.[2] Instead, the reaction proceeds via a two-step addition-elimination mechanism.

Key Activating Factors:

  • Pyridine Nitrogen: The inherent electronegativity of the nitrogen atom in the pyridine ring withdraws electron density, making the ring electron-deficient and thus more susceptible to attack by nucleophiles.[3]

  • Nitro Group (-NO₂): The 3-nitro group is a powerful electron-withdrawing group. Through both inductive and resonance effects, it drastically reduces electron density at the ortho (C2 and C4) and para (C6) positions. This activation is crucial for the reaction to proceed under mild conditions.[2]

  • Chloride Leaving Group: The chlorine atom at the C2 position is an excellent leaving group, readily displaced following the nucleophilic attack.

The reaction mechanism is initiated by the attack of the amine nucleophile on the electron-deficient C2 carbon, breaking the aromaticity of the ring to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4][5] This intermediate is resonance-stabilized, with the negative charge delocalized across the ring and, critically, onto the oxygen atoms of the nitro group. This stabilization lowers the activation energy of the first, rate-determining step.[4][5] In the final, rapid step, the aromaticity is restored by the expulsion of the chloride ion, yielding the 2-amino-4-methoxy-3-nitropyridine product.

Caption: SNAr mechanism of this compound with an amine.

Experimental Protocols & Workflow

The choice of solvent, base, and temperature is critical and depends on the nucleophilicity of the amine. Less reactive amines, such as anilines, may require more forcing conditions than highly nucleophilic aliphatic amines.

General Safety Precautions
  • Handling: this compound and related chloronitropyridines are harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation.[6][7][8] Always handle this compound in a well-ventilated chemical fume hood.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

  • Disposal: Dispose of all chemical waste according to institutional and local regulations.[9]

Typical Experimental Workflow

The general process involves dissolving the chloropyridine substrate, adding the amine and a base (if necessary), heating the reaction to completion, and then performing an aqueous workup followed by purification.

Experimental_Workflow A 1. Setup & Reagent Prep Dissolve 2-chloro-4-methoxy- 3-nitropyridine in solvent B 2. Reagent Addition Add amine (1.1 eq) and base (e.g., Et₃N, 1.2 eq) A->B C 3. Reaction Heat mixture (e.g., 60-80°C). Monitor by TLC B->C D 4. Workup Cool, dilute with water, and extract with organic solvent C->D E 5. Isolation Wash organic layer with brine, dry (e.g., Na₂SO₄) D->E F 6. Purification Concentrate and purify via column chromatography or recrystallization E->F G 7. Characterization Analyze pure product (NMR, MS, etc.) F->G

Caption: A typical experimental workflow for the amination reaction.

Protocol 1: Reaction with a Secondary Aliphatic Amine (e.g., Morpholine)

This protocol is suitable for reactive, non-volatile secondary amines.

Materials & Equipment:

  • This compound (1.0 eq)

  • Morpholine (1.1 eq)

  • Triethylamine (Et₃N) or DIPEA (1.2 eq)

  • Ethanol (EtOH) or Isopropanol (IPA)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • TLC plates (silica gel), ethyl acetate, hexanes

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (e.g., 1.0 g, 5.30 mmol).

  • Dissolve the starting material in ethanol (20 mL).

  • Add morpholine (0.51 mL, 5.83 mmol, 1.1 eq) to the solution, followed by the addition of triethylamine (0.88 mL, 6.36 mmol, 1.2 eq) to act as an acid scavenger.

  • Heat the reaction mixture to reflux (approx. 78 °C for EtOH) and maintain for 2-4 hours.[10]

  • Monitor the reaction's progress by TLC (e.g., 30% ethyl acetate in hexanes), observing the consumption of the starting material.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (30 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • The crude product can often be purified by recrystallization from ethanol or by silica gel column chromatography to yield the pure 4-(4-methoxy-3-nitropyridin-2-yl)morpholine.

Protocol 2: Reaction with a Primary Aliphatic Amine (e.g., Benzylamine)

This procedure is effective for common primary amines.

Materials & Equipment:

  • This compound (1.0 eq)

  • Benzylamine (1.05 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Standard glassware as listed in Protocol 1

Procedure:

  • In a round-bottom flask, suspend this compound (e.g., 1.0 g, 5.30 mmol) and potassium carbonate (1.1 g, 7.95 mmol, 1.5 eq) in DMF (15 mL).

  • Add benzylamine (0.61 mL, 5.57 mmol, 1.05 eq) to the suspension at room temperature with vigorous stirring.

  • Heat the reaction mixture to 60-70 °C and maintain for 3-6 hours.

  • Monitor the reaction by TLC. The higher polarity of DMF may require a different eluent system for good separation.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water (50 mL). This will often precipitate the product.

  • If a solid forms, collect it by vacuum filtration, wash with cold water, and dry.

  • If the product remains in solution, extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford pure N-benzyl-4-methoxy-3-nitropyridin-2-amine.

Data Presentation: Reaction Parameter Summary

The conditions for successful amination can vary significantly. The following table provides a summary of typical conditions and expected yields based on literature precedents for analogous systems.[10]

Amine Type Specific Amine Solvent Base Temperature (°C) Time (h) Typical Yield (%)
Secondary AliphaticMorpholineEthanolEt₃NReflux (~78)2-485-95
Secondary AliphaticPiperidineNMPNone150-2000.5-1>90[1]
Primary AliphaticBenzylamineDMFK₂CO₃60-703-680-90
Primary Aliphaticn-ButylamineIsopropanolEt₃N802-485-95
Primary AromaticAnilineDMF or DioxaneNaH80-1008-1660-75
Amino Acid EsterGlycine ethyl esterAcetonitrileDIPEA50-604-870-85

Note: NMP (N-Methyl-2-pyrrolidone), DIPEA (N,N-Diisopropylethylamine). Yields are estimates and will vary based on specific substrate and purification efficiency.

References

Application Notes and Protocols: 2-Chloro-4-methoxy-3-nitropyridine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-4-methoxy-3-nitropyridine (CAS No: 6980-09-2) is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in the synthesis of complex pharmaceutical molecules.[1][2] Its unique substitution pattern, featuring a chloro leaving group, a methoxy moiety, and an electron-withdrawing nitro group, imparts a distinct reactivity profile that is strategically exploited in medicinal chemistry. The pyridine core is a privileged scaffold in drug design, frequently found in kinase inhibitors and other therapeutic agents.[3][4] This document provides an in-depth guide for researchers, detailing the core synthetic applications of this compound, explaining the chemical principles behind its reactivity, and offering validated, step-by-step protocols for its use in the synthesis of advanced pharmaceutical intermediates.

Physicochemical Properties & Safety Data

A thorough understanding of the compound's properties and hazards is essential for its safe and effective use in a laboratory setting.[5]

Compound Data
PropertyValueSource(s)
CAS Number 6980-09-2[5][6]
Molecular Formula C₆H₅ClN₂O₃[5][6]
Molecular Weight 188.57 g/mol [5][6]
Appearance White to off-white or pale-yellow solid/powder[7]
Melting Point Not specified, but related isomers have defined melting points
Boiling Point 314.9 ± 37.0 °C (Predicted)[2]
Density ~1.445 g/cm³[8]
pKa -0.48 ± 0.10 (Predicted)[2]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C[2]
Safety & Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.[5][9]

  • Hazard Statements:

    • H302: Harmful if swallowed.[5][9]

    • H315: Causes skin irritation.[5][9]

    • H319: Causes serious eye irritation.[5][9]

    • H335: May cause respiratory irritation.[5][9]

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9]

    • Avoid breathing dust.[9]

    • Wash hands thoroughly after handling.[9]

    • In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.[9]

Core Synthetic Applications & Mechanistic Insights

The synthetic utility of this compound is primarily driven by two key transformations: nucleophilic aromatic substitution at the C2 position and reduction of the C3 nitro group. These reactions are often performed in sequence to build complex, substituted pyridine scaffolds.

Nucleophilic Aromatic Substitution (SNAr)

Causality & Mechanism: The pyridine ring is inherently electron-deficient. This effect is significantly amplified by the strongly electron-withdrawing nitro group (-NO₂) at the C3 position. This electronic pull makes the carbon atoms at the C2 and C4 positions highly electrophilic and susceptible to attack by nucleophiles.[10] The chlorine atom at C2 is an excellent leaving group, making this position the primary site for SNAr reactions. The reaction proceeds via a high-energy, negatively charged intermediate known as a Meisenheimer complex, which is stabilized by resonance delocalization of the negative charge onto the oxygen atoms of the nitro group.[11][12] This stabilization is the key driving force for the reaction.

Workflow_Diagram start This compound step1 Step 1: S_N_Ar Reaction (Nucleophilic Aromatic Substitution) start->step1 intermediate1 Intermediate A: 2-(Alkylamino)-4-methoxy-3-nitropyridine step1->intermediate1 Reagents: R-NH₂, Base (e.g., K₂CO₃) Solvent: DMF or NMP step2 Step 2: Nitro Group Reduction intermediate1->step2 intermediate2 Intermediate B: 3-Amino-2-(alkylamino)-4-methoxypyridine step2->intermediate2 Reagents: SnCl₂·2H₂O / EtOH or H₂, Pd/C step3 Step 3: Cyclization intermediate2->step3 final_product Final Product: Substituted Imidazo[4,5-b]pyridine Core step3->final_product Reagents: R'-CHO (Aldehyde) or R'-COOH derivative

References

Role of 2-Chloro-4-methoxy-3-nitropyridine in developing tubulin polymerization inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Strategic Role of 2-Chloro-4-methoxy-3-nitropyridine in the Synthesis of Novel Tubulin Polymerization Inhibitors

Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Introduction: Targeting the Microtubule Cytoskeleton in Oncology

The microtubule cytoskeleton, composed of α- and β-tubulin heterodimers, is a cornerstone of eukaryotic cell biology, essential for maintaining cell structure, intracellular transport, and, most critically, the formation of the mitotic spindle during cell division.[1][2] The dynamic equilibrium between tubulin polymerization and depolymerization is a tightly regulated process, and its disruption can trigger mitotic arrest and subsequent apoptosis. This vulnerability has made tubulin a highly successful target for cancer chemotherapy for decades.[3][4]

Tubulin inhibitors are broadly classified into two groups: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine).[5] The colchicine binding site, located at the interface of the α- and β-tubulin heterodimer, is a particularly attractive target for the development of small molecule inhibitors.[6] Compounds that bind to this site, known as Colchicine Binding Site Inhibitors (CBSIs), prevent the polymerization of tubulin into microtubules, leading to potent antimitotic and anti-proliferative effects.[7][8]

Pyridine and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to form various interactions with biological targets and their synthetic tractability.[1][9] This note focuses on the strategic application of This compound (CAS: 6980-09-2), a versatile chemical intermediate, as a foundational scaffold for the rational design and synthesis of a new generation of pyridine-based tubulin polymerization inhibitors targeting the colchicine site.[10][11]

Section 1: this compound as a Core Synthetic Scaffold

The chemical architecture of this compound offers a unique combination of reactive sites, making it an ideal starting point for building a library of potential drug candidates. Its utility is grounded in the distinct reactivity of its substituents:

  • 2-Chloro Group: This position is highly activated towards nucleophilic aromatic substitution (SNAr) by the potent electron-withdrawing effect of the adjacent nitro group and the ring nitrogen. This allows for the straightforward introduction of various aryl amine or phenol moieties, which are critical for mimicking the structural features of known CBSIs like Combretastatin A-4 (CA-4).[2][12]

  • 3-Nitro Group: The nitro group serves two purposes. Primarily, it activates the C2 position. Subsequently, it can be readily reduced to an amino group, providing a chemical handle for further derivatization to fine-tune the molecule's steric and electronic properties, thereby optimizing its binding affinity and pharmacokinetic profile.[12]

  • 4-Methoxy Group: This group can participate in hydrogen bonding with amino acid residues in the target binding pocket and influences the overall electronic character of the pyridine ring. Its presence is a common feature in many potent tubulin inhibitors that occupy the colchicine binding site.[1]

This trifecta of functional groups provides a robust platform for a divergent synthetic approach, enabling the systematic exploration of structure-activity relationships (SAR).

G cluster_0 Properties of this compound cluster_1 Synthetic Potential Start This compound (CAS: 6980-09-2) P1 C2-Chloro Group: Activated for SNAr Reaction Start->P1 Key Reactive Site P2 C3-Nitro Group: Activates C2, Reducible Handle Start->P2 Dual Functionality P3 C4-Methoxy Group: Binding Interaction & Electronics Start->P3 Pharmacophoric Feature S1 Introduction of Aryl Amines/Phenols (e.g., Trimethoxyphenyl Ring) P1->S1 S2 Reduction to Amino Group P2->S2 S3 Further Derivatization (Amide, Heterocycle Formation) S1->S3 Generates Library of Analogs S2->S3

Caption: Logical relationships of the functional groups on the core scaffold.

Section 2: Synthetic Protocol for Diarylpyridine Analogs

This section outlines a generalized, two-step protocol for the synthesis of diarylpyridine-based tubulin inhibitors from this compound.

Protocol 2.1: Step 1 - Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the coupling of the pyridine core with a substituted aniline, a key step in constructing the diaryl scaffold. The 3,4,5-trimethoxyaniline is used here as an exemplary nucleophile, as this "A-ring" motif is prevalent in high-affinity CBSIs.

Objective: To synthesize N-(3,4,5-trimethoxyphenyl)-4-methoxy-3-nitropyridin-2-amine.

Materials:

  • This compound

  • 3,4,5-Trimethoxyaniline

  • Palladium(II) acetate (Pd(OAc)2)

  • Xantphos (or other suitable phosphine ligand)

  • Cesium carbonate (Cs2CO3) or Sodium tert-butoxide (NaOtBu)

  • Anhydrous 1,4-Dioxane or Toluene

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), 3,4,5-trimethoxyaniline (1.1 eq), Cs2CO3 (2.0 eq), Pd(OAc)2 (0.05 eq), and Xantphos (0.10 eq).

    • Causality Note: An inert atmosphere is critical to prevent the oxidation of the palladium catalyst and phosphine ligand, ensuring catalytic activity. Cs2CO3 is a strong base required to deprotonate the aniline, forming the active nucleophile. The Pd/Xantphos system is a robust catalyst for C-N cross-coupling reactions.

  • Solvent Addition: Add anhydrous dioxane (or toluene) via syringe to the flask to achieve a concentration of approximately 0.1 M with respect to the starting pyridine.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting material spot indicates completion, typically within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the organic filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure diarylamine product.

Protocol 2.2: Step 2 - Nitro Group Reduction

Objective: To reduce the 3-nitro group of the diarylamine intermediate to a 3-amino group, providing a site for further modification.

Materials:

  • N-(3,4,5-trimethoxyphenyl)-4-methoxy-3-nitropyridin-2-amine (from Step 1)

  • Iron powder (Fe) or Tin(II) chloride (SnCl2·2H2O)

  • Ammonium chloride (NH4Cl) or Hydrochloric acid (HCl)

  • Ethanol (EtOH) and Water

  • Sodium bicarbonate (NaHCO3) solution

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the nitro compound (1.0 eq) in a mixture of EtOH and water (e.g., 4:1 ratio).

  • Reagent Addition: Add iron powder (5.0 eq) and ammonium chloride (5.0 eq).

    • Causality Note: Iron in the presence of a mild acid like NH4Cl is a classic, cost-effective, and selective method for reducing aromatic nitro groups without affecting other sensitive functionalities. SnCl2 is an alternative effective reducing agent.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and stir vigorously. The reaction is often accompanied by a color change.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Workup: Cool the reaction to room temperature. Filter the hot solution through Celite to remove the iron salts, washing the pad thoroughly with hot ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. If necessary, basify the residue with a saturated NaHCO3 solution and extract the product with ethyl acetate or dichloromethane. Dry the combined organic layers over Na2SO4, filter, and evaporate the solvent to yield the desired 3-amino-diarylpyridine. This product can be used directly or purified further by chromatography.

Caption: High-level synthetic workflow from the starting material.

Section 3: Mechanism of Action and Biological Evaluation

The synthesized diarylpyridine compounds are designed to function as tubulin polymerization inhibitors by binding to the colchicine site.

Mechanism of Action
  • Binding: The diarylpyridine inhibitor enters the cell and binds to the colchicine binding site on soluble α,β-tubulin heterodimers. The 3,4,5-trimethoxyphenyl ring typically occupies a hydrophobic pocket on the β-tubulin subunit.[1]

  • Conformational Change: This binding event induces a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules.

  • Disruption of Dynamics: The inhibitor shifts the microtubule dynamic equilibrium towards depolymerization. The mitotic spindle cannot form correctly.

  • Cell Cycle Arrest: The spindle assembly checkpoint is activated, causing the cell to arrest in the G2/M phase of the cell cycle.[7][8]

  • Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to cancer cell death.

G cluster_0 Molecular & Cellular Cascade Inhibitor Diarylpyridine Inhibitor (Synthesized Compound) Tubulin α/β-Tubulin Heterodimer (Colchicine Site) Inhibitor->Tubulin Binds Microtubule Microtubule Polymerization Inhibitor->Microtubule Inhibits Tubulin->Microtubule Polymerizes Spindle Mitotic Spindle Formation Microtubule->Spindle Forms G2M G2/M Phase Arrest Spindle->G2M Checkpoint Failure Apoptosis Apoptosis (Cell Death) G2M->Apoptosis Triggers

Caption: Proposed mechanism of action for the synthesized inhibitors.

Protocol 3.1: In Vitro Tubulin Polymerization Assay

Objective: To quantify the inhibitory effect of a synthesized compound on the polymerization of purified tubulin.

Principle: Tubulin polymerization can be monitored by the increase in light scattering or fluorescence of a reporter dye. This protocol uses a fluorescence-based assay.

Materials:

  • Purified bovine brain tubulin (>99% pure)

  • General Tubulin Buffer (PEM Buffer: 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Guanosine triphosphate (GTP)

  • Fluorescent reporter (e.g., DAPI)

  • Test compounds dissolved in DMSO; Paclitaxel (stabilizer) and Colchicine (destabilizer) as controls

  • 96-well microplate (black, clear bottom)

  • Temperature-controlled fluorescence plate reader (37 °C)

Procedure:

  • Preparation: Prepare a 2 mg/mL solution of tubulin in ice-cold PEM buffer. Keep on ice. Prepare a 10 mM stock of GTP in PEM buffer.

  • Reaction Mixture: In each well of the 96-well plate, add the test compound at various concentrations (final DMSO concentration <1%). Include wells for a negative control (DMSO only), a positive inhibitory control (Colchicine), and a polymerization-enhancing control (Paclitaxel).

  • Initiation: To initiate polymerization, add the tubulin solution and GTP (final concentration 1 mM) to each well.

  • Measurement: Immediately place the plate in the reader pre-warmed to 37 °C. Measure the fluorescence (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every minute for 60 minutes.[7]

  • Data Analysis: Plot fluorescence intensity versus time. Calculate the polymerization rate from the slope of the linear phase. Determine the IC50 value, which is the concentration of the compound required to inhibit tubulin polymerization by 50% compared to the DMSO control.

Data Presentation: Structure-Activity Relationship (SAR)

The following table presents hypothetical but representative data for a series of analogs synthesized from the this compound scaffold, illustrating potential SAR insights.

Compound IDR Group (on Aniline Ring)Tubulin Polymerization IC50 (µM)[7]MCF-7 Cell Growth IC50 (nM)[1]
Ref-1 (CA-4) -0.5 - 2.05 - 20
DP-1 3,4,5-trimethoxy1.535
DP-2 4-methoxy5.2250
DP-3 3,5-dimethoxy2.180
DP-4 4-fluoro> 20> 1000
DP-5 4-chloro12.5850

This data is illustrative and based on trends observed in published literature for similar compound classes.[1][2][13]

Interpretation:

  • The 3,4,5-trimethoxy substitution (DP-1) is highly effective, mimicking the A-ring of colchicine and CA-4.

  • Removing methoxy groups (DP-2, DP-4, DP-5) or changing their position (DP-3) generally reduces activity, highlighting the importance of this specific substitution pattern for potent tubulin binding.

  • A strong correlation is often observed between tubulin polymerization inhibition and cancer cell growth inhibition.[7][8]

Conclusion

This compound is a highly valuable and strategically important starting material for the development of novel tubulin polymerization inhibitors. Its inherent chemical reactivity allows for the efficient assembly of diarylpyridine scaffolds that can effectively target the colchicine binding site of tubulin. The protocols and mechanistic insights provided herein offer a clear framework for researchers to design, synthesize, and evaluate new potent antimitotic agents for cancer therapy, leveraging this versatile chemical building block.

References

Application Notes & Protocols: 2-Chloro-4-methoxy-3-nitropyridine as a Cornerstone for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-Chloro-4-methoxy-3-nitropyridine (CAS: 6980-09-2), a highly versatile and reactive building block for the synthesis of diverse heterocyclic compounds. We delve into the core principles governing its reactivity, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols, mechanistic rationale, and practical insights to leverage this reagent's full potential in constructing complex molecular architectures, particularly those relevant to medicinal chemistry and materials science.[1]

Introduction: The Strategic Value of this compound

This compound is a pivotal intermediate in modern organic synthesis.[1] Its utility stems from a unique confluence of structural and electronic features within the pyridine scaffold.[2] The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the presence of a strong electron-withdrawing nitro group at the 3-position.[2] This activation renders the chlorine atom at the 2-position exceptionally labile and susceptible to displacement, making it an excellent electrophilic partner in a variety of transformations.

The strategic placement of three distinct functional groups—a chloro leaving group, a methoxy group, and a reducible nitro group—offers a multi-faceted platform for sequential and orthogonal chemical modifications. This allows for the construction of complex fused heterocyclic systems such as pyrido[2,3-b]pyrazines, thieno[2,3-b]pyridines, and furo[2,3-b]pyridines, many of which are privileged scaffolds in drug discovery.[3][4][5][6][7] Its role as a precursor in the synthesis of novel therapeutic agents and agrochemicals underscores its importance in addressing global health challenges.[1]

Core Reactivity and Mechanistic Rationale

The synthetic versatility of this compound is primarily driven by two classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. Understanding the principles behind these reactions is critical for experimental design and optimization.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the most fundamental transformation for this substrate. The profound electron-deficient nature of the pyridine ring facilitates the attack of a wide range of nucleophiles at the C2 position, leading to the displacement of the chloride.[2]

Causality of Reactivity: The reaction proceeds via a two-step addition-elimination mechanism. The first, and typically rate-determining, step is the nucleophilic attack to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized effectively onto the oxygen atoms of the nitro group and the ring nitrogen. In the second, faster step, the chloride ion is eliminated, restoring aromaticity.[2] This high reactivity obviates the need for metal catalysis, making it an efficient and atom-economical method for forming C-N, C-O, and C-S bonds.

SNAr_Mechanism General SNAr Mechanism on the Pyridine Core Start 2-Chloro-4-methoxy- 3-nitropyridine Intermediate Meisenheimer Complex (Resonance Stabilized) Nu Nucleophile (Nu⁻) Nu->Intermediate + Nu⁻ (Addition) Rate-Determining Product 2-Substituted-4-methoxy- 3-nitropyridine Intermediate->Product - Cl⁻ (Elimination) Fast Chloride Cl⁻

Caption: The two-step addition-elimination pathway for SNAr reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond at the 2-position is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of crucial C-C and C-N bonds that are otherwise difficult to construct.[8][9]

Expert Insight: While SNAr is effective for many nucleophiles, cross-coupling reactions provide access to a broader range of functionalities, particularly for creating bonds to sp² and sp hybridized carbon atoms (e.g., aryl, vinyl, alkynyl groups) and for coupling sterically hindered amines. The choice of ligand is paramount in these systems, as it modulates the reactivity and stability of the palladium catalyst.

This reaction forms a C-C bond between the pyridine core and an organoboron compound, typically an aryl or vinyl boronic acid.[8] It is a robust method for synthesizing biaryl compounds. A typical protocol involves microwave irradiation with a palladium catalyst to achieve high yields.[10][11]

For the formation of C-N bonds with primary or secondary amines, the Buchwald-Hartwig amination is the method of choice.[12] This reaction is synthetically powerful because it tolerates a wide range of functional groups and can be used to couple amines that are poor nucleophiles under SNAr conditions. The use of bulky, electron-rich phosphine ligands is critical for facilitating the reductive elimination step.[13][14][15]

Buchwald_Hartwig_Cycle Simplified Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Cl)L₂ Pd0->OxAdd Oxidative Addition AmineCoord [Ar-Pd(II)(NHR'R'')L₂]⁺Cl⁻ OxAdd->AmineCoord + Amine - Base AmineCoord->Pd0 Reductive Elimination RedElim Ar-NR'R'' AmineCoord->RedElim forms ArCl Ar-Cl Amine HNR'R'' Base Base

Caption: Key steps in the Buchwald-Hartwig C-N cross-coupling reaction.

To introduce alkynyl moieties, the Sonogashira coupling is employed. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst to couple the pyridine with a terminal alkyne.[16][17][18] This transformation is foundational for building rigid molecular scaffolds and for precursors to further cyclization reactions.[19]

Experimental Protocols and Applications

The following protocols are designed to be self-validating, with clear steps and rationale for key decisions.

Protocol 1: Synthesis of N-Aryl-4-methoxy-3-nitropyridin-2-amine via Buchwald-Hartwig Amination

Application: This protocol is fundamental for synthesizing precursors to various bioactive molecules, including kinase inhibitors and materials for organic electronics. The resulting N-aryl pyridine scaffold is a common feature in pharmaceuticals.

Mechanism Rationale: The choice of tBuXPhos as a ligand is deliberate; its bulk and electron-donating properties promote the crucial reductive elimination step, especially with electron-deficient aryl chlorides. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate its coordination to the palladium center.[14]

Materials:

Reagent CAS No. M.W. ( g/mol ) Amount (mmol)
This compound 6980-09-2 188.57 1.0
Aniline (or substituted aniline) 62-53-3 93.13 1.2
Pd₂(dba)₃ 51364-51-3 915.72 0.02 (2 mol%)
tBuXPhos 564483-19-8 478.66 0.08 (8 mol%)
Sodium tert-butoxide (NaOt-Bu) 865-48-5 96.10 1.4

| Toluene (anhydrous) | 108-88-3 | - | 5 mL |

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and tBuXPhos (38.3 mg, 0.08 mmol).

  • Add anhydrous toluene (2 mL) and stir the mixture for 10 minutes at room temperature to form the active catalyst complex.

  • In a separate flask, add this compound (188.6 mg, 1.0 mmol), the desired aniline (1.2 mmol), and sodium tert-butoxide (134.5 mg, 1.4 mmol).

  • Add the pre-formed catalyst solution to the second flask via cannula, followed by an additional 3 mL of toluene.

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired N-aryl product.

Expected Results:

  • Yield: 75-95%

  • Appearance: Yellow to orange solid

  • Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Synthesis of a Fused Pyrido[2,3-b]pyrazine Scaffold

Application: The pyrido[2,3-b]pyrazine core is a privileged scaffold found in numerous biologically active compounds, including inhibitors of HCMV polymerase and materials with unique photophysical properties.[3][20][21] This multi-step protocol demonstrates a powerful strategy for building molecular complexity.

Workflow Rationale: This synthesis employs a logical sequence of reactions. First, an SNAr reaction with ethylenediamine installs the necessary atoms for the second ring. The subsequent reduction of the nitro group to an amine is critical, as this unmasks a nucleophile.[22] The final step is an intramolecular cyclization/condensation, which is often acid- or base-catalyzed, or occurs spontaneously upon heating, to form the thermodynamically stable aromatic pyrazine ring.

Fused_Heterocycle_Workflow General Workflow for Fused Heterocycle Synthesis Start 2-Chloro-4-methoxy- 3-nitropyridine Step1 SNAr Reaction (+ H₂N(CH₂)₂NH₂) Start->Step1 Intermediate1 N-(2-aminoethyl)-4-methoxy- 3-nitropyridin-2-amine Step1->Intermediate1 Step2 Nitro Group Reduction Intermediate1->Step2 Intermediate2 N¹-(2-aminoethyl)-4-methoxy- pyridine-2,3-diamine Step2->Intermediate2 Step3 Intramolecular Cyclization Intermediate2->Step3 Product Fused Pyrido[2,3-b]pyrazine Step3->Product

Caption: A three-stage synthetic route from the starting material to a fused heterocycle.

Step-by-Step Procedure:

Part A: SNAr with Ethylenediamine

  • Dissolve this compound (1.89 g, 10.0 mmol) in ethanol (30 mL) in a round-bottom flask.

  • Add ethylenediamine (1.34 mL, 20.0 mmol, 2.0 equiv.) dropwise at room temperature.

  • Heat the mixture to reflux (approx. 78 °C) and stir for 3 hours. A yellow precipitate should form.

  • Cool the reaction to room temperature and collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain N-(2-aminoethyl)-4-methoxy-3-nitropyridin-2-amine. This intermediate is often used directly in the next step.

Part B: Nitro Group Reduction and Cyclization

  • Suspend the intermediate from Part A (approx. 10.0 mmol) in ethanol (50 mL).

  • Add 10% Palladium on carbon (Pd/C, 100 mg, ~5 wt%).

  • Fit the flask with a hydrogen balloon and purge the system with hydrogen gas.

  • Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 16 hours.

  • Causality Check: The reduction of the nitro group generates a highly reactive diamine intermediate. In many cases, the subsequent cyclization to the dihydropyrido[2,3-b]pyrazine and spontaneous air-oxidation to the final aromatic product occurs during workup or upon standing.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the pyrophoric Pd/C catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure. The resulting crude material is often the desired pyrido[2,3-b]pyrazine.

  • Purify by recrystallization from ethanol or by column chromatography if necessary.

References

Step-by-step guide to the nitration of 2-chloro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Step-by-Step Guide to the Regioselective Nitration of 2-chloro-4-methoxypyridine

Introduction: The Strategic Importance of 2-chloro-4-methoxy-5-nitropyridine

In the landscape of modern synthetic chemistry, substituted nitropyridines are foundational building blocks of immense value. Their utility stems from the versatile reactivity of the nitro group, which can be readily transformed into a variety of other functional groups, and the inherent biological activity often associated with the pyridine scaffold. The target molecule of this guide, 2-chloro-4-methoxy-5-nitropyridine (CAS 607373-83-1), is a particularly important intermediate.[1] Its trifunctional nature—a reactive chloro-substituent, an activating methoxy group, and a versatile nitro group—makes it a strategic precursor in the synthesis of complex molecules, especially in the development of novel pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive, field-proven protocol for its synthesis, grounded in a clear understanding of the underlying chemical principles.

Mechanistic Rationale: Achieving Regioselectivity in a Deactivated System

The nitration of a pyridine ring is a classic example of electrophilic aromatic substitution (SEAr). However, the pyridine heterocycle presents a unique challenge compared to its carbocyclic analog, benzene.

The Challenge of Pyridine's Reactivity

The nitrogen atom in the pyridine ring is highly electronegative, exerting a strong electron-withdrawing inductive effect that deactivates the ring towards attack by electrophiles.[2] Consequently, nitration of pyridine requires harsher conditions than benzene.[3] Furthermore, under the strongly acidic conditions of a typical nitrating mixture (HNO₃/H₂SO₄), the basic nitrogen atom is readily protonated. This forms a pyridinium ion, which is even more severely deactivated, making direct electrophilic substitution nearly impossible under standard conditions.[4][5]

Directing Effects and Regiocontrol

In the case of 2-chloro-4-methoxypyridine, the substituents on the ring govern the position of nitration. The outcome is a result of the interplay between their electronic effects:

  • 4-Methoxy Group (-OCH₃): This is a powerful activating group due to its ability to donate electron density into the ring via resonance (+R effect). It strongly directs incoming electrophiles to the ortho and para positions (C3, C5).

  • 2-Chloro Group (-Cl): This group is deactivating overall due to its inductive electron withdrawal (-I effect), but it is also an ortho, para-director because its lone pairs can participate in resonance (+R effect).

The potent activating nature of the methoxy group is the dominant factor in determining the regioselectivity.[6] The electrophile, the nitronium ion (NO₂⁺), generated from the mixed acid[7], will preferentially attack the most electron-rich positions. The C5 position is ortho to the activating methoxy group and para to the chloro group, making it the most electronically favorable site for substitution. The C3 position, while also activated, is sterically hindered by the adjacent chloro group. Therefore, the reaction proceeds with high regioselectivity to yield the desired 2-chloro-4-methoxy-5-nitropyridine product. This principle of substituent-directed selectivity is a cornerstone of synthetic aromatic chemistry.[8]

Experimental Workflow Overview

The following diagram outlines the key stages of the synthesis, from initial setup to final product characterization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Reagents & Glassware (Dry, Inert Atmosphere) mixed_acid Prepare Nitrating Mixture (H₂SO₄ + HNO₃) Maintain 0-5 °C reagents->mixed_acid substrate_sol Prepare Substrate Solution (Substrate in H₂SO₄) Maintain 0-10 °C reagents->substrate_sol addition Slow, Dropwise Addition of Nitrating Mixture (Control Exotherm) mixed_acid->addition substrate_sol->addition stirring Reaction Stirring (Monitor by TLC/LC-MS) addition->stirring quench Quench on Ice stirring->quench neutralize Neutralize with Base (e.g., NaHCO₃) Precipitate Product quench->neutralize filter_wash Filter & Wash Solid (Cold Water) neutralize->filter_wash dry Dry Product (Vacuum Oven) filter_wash->dry analysis Characterization (NMR, MS, MP) dry->analysis

Caption: Experimental workflow for the synthesis of 2-chloro-4-methoxy-5-nitropyridine.

Detailed Synthesis Protocol

This protocol is designed for a laboratory scale synthesis. All operations involving corrosive acids and nitrating agents must be performed in a certified chemical fume hood.

Reagents and Materials
Reagent/MaterialGradeSupplier Example
2-chloro-4-methoxypyridine≥98%Sigma-Aldrich, TCI
Concentrated Sulfuric Acid (H₂SO₄)98%Fisher Scientific
Fuming Nitric Acid (HNO₃)≥90%VWR
Crushed IceN/A
Sodium Bicarbonate (NaHCO₃)Saturated SolutionN/A
Deionized WaterN/A
Dichloromethane (DCM)ACS GradeN/A
Anhydrous Magnesium Sulfate (MgSO₄)N/A
Safety Precautions & Hazard Management
  • Extreme Corrosivity: Concentrated sulfuric acid and fuming nitric acid are highly corrosive and can cause severe chemical burns upon contact.[9][10]

  • High Reactivity & Exotherm: The reaction is highly exothermic. Uncontrolled addition of the nitrating mixture can lead to a dangerous thermal runaway.[11] Proper cooling and slow, controlled addition are critical.

  • Toxic Fumes: The reaction may produce toxic nitrogen dioxide (NO₂) gas, which is harmful if inhaled.[12]

  • Personal Protective Equipment (PPE): At all times, wear a lab coat, chemical splash goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber or Viton™).

  • Spill Management: Keep a neutralizing agent, such as sodium bicarbonate powder, readily accessible to manage any potential spills.[13]

Step-by-Step Procedure
  • Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel. Place the flask in an ice/salt water bath to maintain a low temperature.

  • Substrate Dissolution: To the flask, add 50 mL of concentrated sulfuric acid and cool it to 0 °C. Once cold, slowly add 10.0 g of 2-chloro-4-methoxypyridine in portions, ensuring the internal temperature does not exceed 10 °C. Stir until a clear solution is obtained.

  • Preparation of Nitrating Mixture: In a separate beaker cooled in an ice bath, carefully and slowly add 6.0 mL of fuming nitric acid to 12.0 mL of concentrated sulfuric acid. This "mixed acid" should be prepared fresh and kept cold.

  • Nitration Reaction: Transfer the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred substrate solution over a period of 45-60 minutes. Crucially, maintain the internal reaction temperature between 0 °C and 10 °C throughout the addition.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 3-4 hours. Monitor the reaction's progress using a suitable technique like TLC or LC-MS if desired.

  • Quenching: Carefully and slowly pour the reaction mixture onto approximately 200 g of crushed ice in a large beaker with vigorous stirring. This step is also exothermic and should be done cautiously.

  • Neutralization and Precipitation: Cool the resulting acidic solution in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Add the base portion-wise until the effervescence ceases and the pH of the solution is approximately 7-8. A yellow solid product will precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with copious amounts of cold deionized water to remove any residual salts.

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight. The result is 2-chloro-4-methoxy-5-nitropyridine, typically as a yellow crystalline solid. Further purification can be achieved by recrystallization from ethanol if necessary.

Product Characterization

The identity and purity of the synthesized 2-chloro-4-methoxy-5-nitropyridine should be confirmed through standard analytical techniques.

PropertyExpected Value
Appearance Yellow crystalline powder[1]
Molecular Formula C₆H₅ClN₂O₃[14]
Molecular Weight 188.57 g/mol [14]
Melting Point ~70-72 °C (Literature values may vary slightly)
¹H NMR (CDCl₃) δ ~8.8 (s, 1H, H-6), δ ~7.0 (s, 1H, H-3), δ ~4.1 (s, 3H, -OCH₃)
Mass Spec (EI) m/z (%) = 188 (M⁺, ~33%), 190 ([M+2]⁺, ~11%) due to ³⁵Cl/³⁷Cl isotopes.

Note: NMR chemical shifts are approximate and can vary based on solvent and instrument.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloro-4-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Chloro-4-methoxy-3-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols. Our goal is to empower you to overcome common challenges and significantly improve the yield and purity of your synthesis.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific issues you may encounter during the synthesis. By identifying the symptoms, you can quickly pinpoint potential causes and implement effective solutions.

Q1: My reaction yield is consistently low or non-existent. What are the primary factors to investigate?

A low or negligible yield is a common frustration that can often be traced back to a few critical parameters.

  • Potential Cause 1: Inactive Starting Material or Reagents. The purity and reactivity of your starting materials are paramount. 2-Chloro-4-methoxypyridine can degrade over time, and nitrating agents can lose their potency.

    • Solution: Always use freshly sourced or purified starting materials. Verify the concentration of your nitric and sulfuric acids. Consider purchasing reagents from a reputable supplier and storing them under the recommended conditions.

  • Potential Cause 2: Suboptimal Reaction Temperature. The nitration of the pyridine ring is a highly exothermic and temperature-sensitive reaction.

    • Solution: Maintain strict temperature control throughout the reaction. A temperature range of 0-5°C is often optimal for the addition of the nitrating mixture to the pyridine substrate. Use an ice bath and monitor the internal temperature closely. Allowing the temperature to rise can lead to unwanted side reactions and decomposition.

  • Potential Cause 3: Inadequate Mixing. Poor mixing can create localized "hot spots" and concentration gradients, leading to the formation of byproducts.

    • Solution: Ensure vigorous and consistent stirring throughout the reaction. A mechanical stirrer is often more effective than a magnetic stir bar for achieving homogeneous mixing, especially on a larger scale.

Q2: I'm observing a significant amount of dark, tar-like material in my reaction mixture. What is causing this and how can I prevent it?

The formation of tar is a strong indicator of decomposition and undesirable side reactions.

  • Potential Cause 1: Excessive Reaction Temperature. As mentioned, high temperatures can lead to the decomposition of the starting material and the product.

    • Solution: Re-evaluate and strictly control your reaction temperature. A slow, dropwise addition of the nitrating agent while maintaining a low temperature is crucial.

  • Potential Cause 2: Incorrect Order of Reagent Addition. The order in which you mix the reagents can significantly impact the outcome.

    • Solution: A common and effective method is to add the nitrating mixture (a pre-mixed solution of nitric and sulfuric acid) slowly to the solution of 2-Chloro-4-methoxypyridine. This ensures that the pyridine derivative is not exposed to a large excess of the strong oxidizing agent at any given time.

Q3: My final product is difficult to purify and appears to be contaminated with isomers. How can I improve the purity?

Isomeric impurities can be challenging to remove and often arise from a lack of regioselectivity in the nitration step.

  • Potential Cause 1: Incorrect Nitrating Agent or Conditions. The choice of nitrating agent and the reaction conditions can influence where the nitro group is added to the pyridine ring.

    • Solution: A mixture of fuming nitric acid and concentrated sulfuric acid is a standard and effective nitrating agent for this transformation. The sulfuric acid acts as a catalyst and helps to protonate the pyridine ring, directing the nitration to the 3-position.

  • Potential Cause 2: Ineffective Work-up and Purification. The post-reaction work-up is critical for isolating the desired product from unreacted starting materials, byproducts, and residual acids.

    • Solution: A carefully executed aqueous work-up is essential. Quenching the reaction mixture by pouring it over ice and then slowly neutralizing it with a base (e.g., sodium bicarbonate or sodium hydroxide solution) will precipitate the crude product. Subsequent recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, can significantly improve the purity.[1]

Frequently Asked Questions (FAQs)

Q1: What is the role of sulfuric acid in this reaction?

Sulfuric acid serves two primary functions. Firstly, it acts as a catalyst by protonating the pyridine nitrogen, which deactivates the ring towards electrophilic substitution but directs the incoming nitro group to the 3-position. Secondly, it absorbs the water generated during the reaction, maintaining the concentration of the nitronium ion (NO₂⁺), the active electrophile.

Q2: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. By taking small aliquots from the reaction mixture over time and running them on a TLC plate against the starting material, you can observe the disappearance of the starting material spot and the appearance of the product spot. A suitable eluent system would be a mixture of hexane and ethyl acetate.

Q3: What are the key safety precautions I should take when performing this synthesis?

The nitration of aromatic compounds is a potentially hazardous procedure.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The reaction is highly exothermic. Use an ice bath to control the temperature and add reagents slowly.

  • Be cautious when handling concentrated nitric and sulfuric acids as they are highly corrosive.

  • Quench the reaction carefully by slowly adding the reaction mixture to ice.

Optimized Experimental Protocol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 2-Chloro-4-methoxypyridine

  • Fuming Nitric Acid (90%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Sodium Bicarbonate (or Sodium Hydroxide solution)

  • Ethanol

  • Deionized Water

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid.

  • Cool the flask to 0°C using an ice-salt bath.

  • Slowly add fuming nitric acid to the sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10°C.

  • Once the nitrating mixture is prepared and cooled to 0°C, slowly add 2-Chloro-4-methoxypyridine dropwise via the dropping funnel. Maintain the internal temperature between 0-5°C throughout the addition.

  • After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto a beaker of crushed ice with stirring.

  • Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7. A precipitate should form.

  • Filter the crude product using a Büchner funnel and wash the solid with cold deionized water.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.[1]

  • Dry the purified product under vacuum.

Data Summary

ParameterRecommended ConditionRationale
Temperature 0-5°CMinimizes side reactions and decomposition.
Reagent Ratio Slight excess of nitrating agentEnsures complete conversion of the starting material.
Stirring Vigorous mechanical stirringMaintains homogeneity and prevents localized overheating.
Purification Recrystallization from ethanol/waterEffectively removes impurities and isomers.[1]

Visualizing the Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Nitrating Mixture (H₂SO₄ + HNO₃) cool_reagents Cool to 0°C prep_reagents->cool_reagents add_substrate Slowly Add 2-Chloro-4-methoxypyridine cool_reagents->add_substrate stir Stir at 0-5°C add_substrate->stir monitor Monitor by TLC stir->monitor quench Quench on Ice monitor->quench neutralize Neutralize with Base quench->neutralize filter Filter Crude Product neutralize->filter recrystallize Recrystallize filter->recrystallize dry Dry Final Product recrystallize->dry

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

G cluster_temp Temperature Control cluster_reagents Reagent Quality cluster_purification Purification Method start Low Yield or Impure Product temp_check Was Temp < 5°C? start->temp_check temp_no No temp_check->temp_no reagent_check Are Reagents Fresh & Pure? temp_check->reagent_check Yes temp_yes Yes temp_solution Solution: Improve Cooling & Slow Addition temp_no->temp_solution reagent_no No reagent_check->reagent_no purify_check Was Recrystallization Performed? reagent_check->purify_check Yes reagent_yes Yes reagent_solution Solution: Use New/Purified Reagents reagent_no->reagent_solution purify_no No purify_check->purify_no end Consult Further Literature purify_check->end Yes purify_yes Yes purify_solution Solution: Perform Recrystallization (e.g., Ethanol/Water) purify_no->purify_solution

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

Preventing di- and tri-substitution side reactions with 2-Chloro-4-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Here is a technical support guide on preventing di- and tri-substitution side reactions with 2-Chloro-4-methoxy-3-nitropyridine.

Guide: Controlling Selectivity and Preventing Polysubstitution in Nucleophilic Aromatic Substitution (SNAr) Reactions

Welcome to the technical support guide for this compound (CAS 6980-09-2). This versatile heterocyclic compound is a valuable building block in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1][2] Its utility stems from a highly activated pyridine ring, which, while beneficial for reactivity, presents a common challenge for researchers: controlling selectivity to achieve the desired mono-substituted product while avoiding unwanted di- and tri-substitution side reactions.

This guide provides an in-depth analysis of the molecule's reactivity, preventative strategies, and troubleshooting protocols to help you achieve clean, high-yield mono-substitution reactions.

Frequently Asked Questions: Understanding Core Reactivity

Q1: Why is this compound so susceptible to multiple substitutions?

The high reactivity and potential for polysubstitution are rooted in the electronic properties of the pyridine ring and its substituents. The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[3]

  • Electron-Deficient Ring: The nitrogen atom in the pyridine ring is electronegative, inherently making the ring electron-deficient and more susceptible to attack by nucleophiles compared to a standard benzene ring.[4][5]

  • Powerful Activating Group: The nitro group (-NO₂) at the C3 position is a strong electron-withdrawing group. It powerfully activates the ring for nucleophilic attack by stabilizing the negatively charged intermediate (a Meisenheimer complex) formed during the reaction.[3] This activation is most pronounced at the ortho (C2, C4) and para (C6) positions relative to the nitro group.[3][6]

  • Excellent Leaving Group: The chloro group at the C2 position is an excellent leaving group, making this site the primary, most kinetically favored position for substitution.

  • Secondary Leaving Group: The methoxy group (-OCH₃) at the C4 position is also ortho to the activating nitro group. While methoxide is a poorer leaving group than chloride, under forcing conditions (e.g., high temperatures, strongly basic nucleophiles), it can also be displaced, leading to a di-substituted product.

Q2: What are the most likely positions for substitution on the ring?

The positions are not equally reactive. Understanding the hierarchy of reactivity is key to controlling the outcome.

  • Primary Site (C2 - Desired Reaction): This is the most activated position. It is ortho to the strongly activating nitro group and possesses the best leaving group (Cl⁻). Nucleophilic attack here is the fastest and most favorable reaction.[3][5]

  • Secondary Site (C4 - Potential Side Reaction): This position is also ortho to the nitro group. However, displacing the methoxy group has a higher activation energy than displacing the chloro group. This side reaction becomes significant only when the reaction conditions are too harsh or the reaction is run for too long after the C2 substitution is complete.

  • Tertiary Site (C6 - Potential Side Reaction): This position is para to the nitro group and is therefore electronically activated. However, it lacks a leaving group (only a C-H bond). Substitution at this site would require a different mechanism, such as a Vicarious Nucleophilic Substitution (VNS), which is possible but generally less favorable than the SNAr at C2.[7][8]

Below is a diagram illustrating the molecule's reactivity hotspots.

Caption: Reactivity map of this compound.

Core Strategies for Promoting Mono-substitution

Achieving high selectivity for the C2 mono-substituted product requires precise control over the reaction parameters. The goal is to exploit the kinetic difference between the displacement of the chloride and potential side reactions.

The following workflow outlines the critical decision points for designing your experiment.

G start Reaction Setup stoich 1. Stoichiometry Control (1.0-1.1 eq. Nucleophile) start->stoich temp 2. Temperature Control (Start at 0°C or below) stoich->temp solvent 3. Solvent & Base Selection (Aprotic Polar Solvent, Non-nucleophilic Base) temp->solvent monitor 4. In-Process Monitoring (TLC, LC-MS, GC-MS) solvent->monitor monitor->temp Di-substitution seen? Lower Temperature quench 5. Quench Reaction (When starting material is consumed) monitor->quench analyze Analysis & Purification quench->analyze

Caption: Experimental workflow for selective mono-substitution.

Stoichiometric Control

The most critical factor is the amount of your nucleophile. Using a large excess will inevitably drive the formation of di-substituted products after the initial, faster mono-substitution is complete.

  • Recommendation: Start with 1.0 to 1.1 equivalents of the nucleophile relative to the this compound substrate. This ensures there is just enough reagent to react with the starting material, minimizing its availability for a second, slower substitution.

Temperature Management

SNAr reactions are highly sensitive to temperature. The higher activation energy required to displace the methoxy group at C4 can be overcome at elevated temperatures.

  • Recommendation: Begin reactions at a low temperature, such as 0°C or -20°C . Slowly warm the reaction only if no conversion is observed. For highly reactive nucleophiles, maintaining the reaction at 0°C or even lower may be sufficient. This approach maximizes the kinetic window where C2 substitution is fast and C4 substitution is negligible.

Solvent and Base Selection

The choice of solvent and base can influence nucleophilicity and the stability of intermediates.

  • Solvents: Aprotic polar solvents such as THF, DMF, DMSO, or Acetonitrile are generally preferred as they effectively solvate the components without interfering with the reaction.

  • Bases: If your nucleophile (e.g., an alcohol or a secondary amine) requires deprotonation, use a non-nucleophilic base to prevent it from competing with your primary nucleophile.

    • Good choices: Weak inorganic bases (K₂CO₃, Cs₂CO₃) or sterically hindered organic bases (DIPEA, 2,6-lutidine).

    • Avoid: Strong, unhindered bases like NaOH, KOH, or NaOMe unless the nucleophile is the corresponding alcohol, as these can act as competing nucleophiles.

Rigorous In-Process Monitoring

A reaction left unattended for too long is the primary cause of polysubstitution, even with correct stoichiometry and temperature. You must stop the reaction as soon as the starting material is consumed.

  • Recommendation: Monitor the reaction progress every 15-30 minutes using an appropriate analytical technique.

    • TLC (Thin-Layer Chromatography): Ideal for quick checks. A good solvent system should clearly separate the starting material, the desired product, and any potential side products.

    • LC-MS or GC-MS: Provides definitive identification and quantification of all components in the reaction mixture. This is the gold standard for reaction monitoring.[9][10]

    • NMR: Can be used for in-situ reaction monitoring to track the disappearance of starting material and the appearance of products in real-time.[11]

Troubleshooting Guide: Identifying and Resolving Polysubstitution

Q: My LC-MS analysis shows a second product with a mass corresponding to di-substitution. What is my first step to fix this?

A: The first and most impactful parameter to adjust is temperature . Lower the reaction temperature significantly. If you ran the reaction at room temperature, repeat it at 0°C. If you were already at 0°C, try -20°C or even -78°C (dry ice/acetone bath). This will dramatically slow the secondary substitution reaction at the C4 position.

Q: I am using 1.05 equivalents of my amine nucleophile and a K₂CO₃ base, but I still observe the formation of a di-amino product. What else can I change?

A: If temperature and stoichiometry are already optimized, consider the rate of addition and local concentration.

  • Slow Addition: Add the nucleophile solution dropwise to the solution of the pyridine substrate at a low temperature. This prevents any localized excess of the nucleophile, which can drive the di-substitution of already-formed product molecules.

  • High Dilution: Running the reaction at a lower concentration (higher solvent volume) can sometimes disfavor the second substitution step, which is a bimolecular reaction between the product and another nucleophile molecule.

Q: How do I set up an effective TLC monitoring protocol?

A:

  • Find a good solvent system: Before starting the reaction, spot the starting material on a TLC plate and test solvent mixtures (e.g., varying ratios of ethyl acetate/hexanes or dichloromethane/methanol) until you find a system where the starting material has an Rf value of ~0.4-0.5.

  • Prepare a co-spot lane: On your monitoring plate, have three lanes:

    • Lane 1: Starting Material (reference).

    • Lane 2: Reaction Mixture.

    • Lane 3: A "co-spot" of both starting material and the reaction mixture.

  • Analyze: As the reaction proceeds, the starting material spot in Lane 2 will fade, and a new spot (your product) will appear. The reaction is complete when the starting material spot is no longer visible in Lane 2. The co-spot lane helps confirm that the new spot is distinct from the starting material. Any additional spots are likely impurities or side products.

Protocols and Data

General Experimental Protocol for Controlled Mono-substitution

This protocol provides a robust starting point for reacting this compound with a generic nucleophile (Nu-H).

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and a suitable anhydrous aprotic solvent (e.g., THF, ~0.1 M concentration).

  • Cooling: Cool the flask to 0°C using an ice-water bath.

  • Base Addition (if required): If the nucleophile requires deprotonation, add the base (e.g., K₂CO₃, 1.5 eq) to the cooled solution and stir for 5 minutes.

  • Nucleophile Addition: Dissolve the nucleophile (1.05 eq) in a small amount of the reaction solvent and add it dropwise to the stirring reaction mixture over 10-15 minutes.

  • Monitoring: Stir the reaction at 0°C and begin monitoring immediately via TLC or by taking aliquots for LC-MS analysis every 20 minutes.

  • Warming (optional): If no reaction is observed after 1-2 hours, allow the mixture to slowly warm to room temperature, continuing to monitor closely.

  • Quench: As soon as monitoring indicates the full consumption of the starting material, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution or water.

  • Workup & Purification: Transfer the mixture to a separatory funnel, extract with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude material via flash column chromatography.

Table 1: Recommended Starting Conditions for Common Nucleophiles
Nucleophile ClassExampleEquivalents (Nu)Base (if needed)Recommended SolventStarting Temp.Notes
Primary Amines Benzylamine1.05 - 1.1DIPEA (1.5 eq)THF or ACN0 °CGenerally fast reactions. Monitor closely.
Secondary Amines Morpholine1.05 - 1.1K₂CO₃ (1.5 eq)DMF or DMSO0 °C to 25 °CCan be slower than primary amines. May require slight warming.
Alcohols/Phenols Phenol1.1K₂CO₃ or Cs₂CO₃ (1.5 eq)DMF25 °C to 50 °CRequires a base to form the more nucleophilic alkoxide/phenoxide.
Thiols Thiophenol1.1K₂CO₃ (1.5 eq)THF or DMF-10 °C to 0 °CThiolates are very potent nucleophiles. Strict temperature control is critical.

References

Technical Support Center: Purification of Crude 2-Chloro-4-methoxy-3-nitropyridine by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Chloro-4-methoxy-3-nitropyridine. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during its purification by recrystallization. Our goal is to equip you with the scientific understanding and practical steps necessary to achieve high purity and yield.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound, offering explanations and actionable solutions.

Issue 1: The Compound "Oils Out" Instead of Crystallizing

Symptoms: Upon cooling the recrystallization solution, a liquid phase (oil) separates instead of solid crystals.

Scientific Explanation: "Oiling out" occurs when the solute's solubility at a given temperature is so high that it separates from the solution above its melting point or as a supersaturated, amorphous liquid. This is a common issue with organic compounds that have relatively low melting points or when the cooling process is too rapid. The presence of impurities can also depress the melting point of the mixture, further encouraging oiling out.

Solutions:

  • Reheat and Add More Solvent: Gently reheat the mixture until the oil redissolves completely. Add a small amount of additional solvent (1-5% of the total volume) to slightly decrease the saturation level. Allow the solution to cool more slowly.[1]

  • Lower the Solution Temperature Before Cooling: Ensure the solution is fully dissolved at the boiling point of the solvent. Then, allow it to cool gradually. A slower cooling rate provides more time for proper crystal lattice formation.

  • Change the Solvent System:

    • Single Solvent: Switch to a solvent with a lower boiling point.

    • Mixed Solvents: If using a mixed solvent system, increase the proportion of the solvent in which the compound is less soluble (the "anti-solvent"). This will decrease the overall solubility and may promote crystallization.

  • Seed the Solution: Introduce a seed crystal (a tiny, pure crystal of this compound) to the cooled solution to induce crystallization at a specific temperature.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

Issue 2: Very Low or No Crystal Formation Upon Cooling

Symptoms: After dissolving the crude product and allowing the solution to cool, very few or no crystals are formed.

Scientific Explanation: This is typically due to one of two reasons: either too much solvent was used, and the solution is not saturated enough for crystallization to occur upon cooling, or the solution is supersaturated, and crystallization has not been initiated.

Solutions:

  • Reduce Solvent Volume: If an excess of solvent is suspected, gently heat the solution to evaporate a portion of the solvent.[2] Allow the solution to cool again. You can test for saturation by dipping a glass rod in the warm solution and observing if crystals form as the solvent evaporates from the rod.

  • Induce Crystallization: If the solution is likely supersaturated, you can try the following:

    • Add a seed crystal.

    • Scratch the inner surface of the flask with a glass rod.

    • Cool to a lower temperature: Place the flask in an ice bath to further decrease the solubility of the compound.

Issue 3: Poor Crystal Quality (Needles, Plates, or Powder)

Symptoms: The resulting crystals are very fine needles, thin plates, or a powder instead of well-defined, larger crystals.

Scientific Explanation: The morphology of crystals is influenced by the rate of cooling and the solvent system. Rapid cooling often leads to the formation of small, less pure crystals as impurities can become trapped in the rapidly forming crystal lattice.[2]

Solutions:

  • Slow Down the Cooling Process:

    • Allow the flask to cool to room temperature on the benchtop, undisturbed.

    • Insulate the flask to slow the rate of heat loss.

  • Optimize the Solvent System:

    • Experiment with different solvents or solvent mixtures. A solvent that provides moderate solubility at elevated temperatures and low solubility at room temperature is ideal.

    • For related nitropyridine compounds, solvent systems like hexane/dichloromethane and ethanol/water have been used successfully.[3][4]

Issue 4: Persistent Impurities in the Final Product

Symptoms: Analytical data (e.g., NMR, LC-MS) of the recrystallized product shows the presence of impurities.

Scientific Explanation: Impurities can co-crystallize with the desired product if they have similar solubility profiles or if the crystallization process is too fast. Common impurities in the synthesis of this compound can include positional isomers or starting materials.

Solutions:

  • Perform a Second Recrystallization: A second recrystallization will often significantly improve purity.

  • Hot Filtration: If the impurities are insoluble in the hot recrystallization solvent, perform a hot gravity filtration to remove them before allowing the solution to cool.

  • Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution can help adsorb them. Be aware that charcoal can also adsorb some of the desired product.

  • Consider an Alternative Purification Method: If recrystallization is ineffective at removing a particular impurity, column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for the recrystallization of this compound?

A1: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. A systematic approach to solvent selection is recommended:

  • Consult Literature for Analogous Compounds: For structurally similar compounds like 2-chloro-5-methyl-3-nitropyridine and 2-chloro-3-nitropyridine, successful recrystallizations have been reported using solvent systems such as hexane/dichloromethane and ethyl acetate, respectively.[3][5] A 75% ethanol solution has been used for 2-chloro-4-methyl-3-nitropyridine.[4]

  • Perform Small-Scale Solubility Tests:

    • Place a small amount (10-20 mg) of your crude this compound into several test tubes.

    • Add a small volume (0.5-1 mL) of a different solvent to each test tube.

    • Observe the solubility at room temperature and then upon heating.

    • The best solvents will show poor solubility at room temperature and complete dissolution upon heating.

Table of Potential Solvents:

SolventPolarityBoiling Point (°C)Comments
EthanolPolar78Often a good choice for moderately polar compounds. Can be used in combination with water.
IsopropanolPolar82Similar to ethanol, but less polar.
Ethyl AcetateMedium77A versatile solvent for a range of polarities.
DichloromethaneMedium40A good solvent for many organic compounds, often used in mixed solvent systems. Its low boiling point can be a disadvantage.
TolueneNon-polar111Can be effective for less polar compounds.
HexaneNon-polar69Typically used as an "anti-solvent" in mixed solvent systems to reduce solubility.

Q2: What are the critical safety precautions when working with this compound?

A2: this compound is a hazardous substance and should be handled with appropriate safety measures. It is harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation.[1]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood.

  • Handling: Avoid creating dust.

  • Disposal: Dispose of waste according to your institution's guidelines.

Q3: Can I use a mixed solvent system for recrystallization?

A3: Yes, mixed solvent systems are often very effective. This typically involves a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which the compound is insoluble. The procedure is as follows:

  • Dissolve the crude this compound in the minimum amount of the hot "good" solvent.

  • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (the cloud point).

  • Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly.

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization
  • Add approximately 20 mg of crude this compound to a small test tube.

  • Add 0.5 mL of the solvent to be tested.

  • Observe solubility at room temperature. If the compound dissolves, the solvent is unsuitable as a single recrystallization solvent.

  • If the compound is not fully soluble, gently heat the test tube in a warm water bath or on a hot plate.

  • If the compound dissolves completely upon heating, remove the test tube from the heat and allow it to cool to room temperature.

  • If crystals form upon cooling, the solvent is a good candidate for recrystallization.

Protocol 2: Recrystallization of this compound
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen recrystallization solvent and bring the mixture to a gentle boil on a hot plate.

  • Continue to add small portions of the hot solvent until the compound just dissolves.

  • If necessary, perform a hot gravity filtration to remove any insoluble impurities.

  • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.

  • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Allow the crystals to air dry completely.

Visualizations

Recrystallization Workflow

RecrystallizationWorkflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Product add_solvent Add Minimum Hot Solvent crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration cool_slowly Cool Slowly hot_filtration->cool_slowly crystals_form Crystal Formation cool_slowly->crystals_form vacuum_filtration Vacuum Filtration crystals_form->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals pure_product Pure Product dry_crystals->pure_product

Caption: General workflow for the recrystallization process.

Troubleshooting Decision Tree

Troubleshooting start Recrystallization Issue oiling_out Compound 'Oils Out'? start->oiling_out no_crystals No/Low Crystal Yield? oiling_out->no_crystals No oiling_solutions Reheat, add more solvent, cool slowly. Change solvent system. oiling_out->oiling_solutions Yes poor_quality Poor Crystal Quality? no_crystals->poor_quality No no_crystal_solutions Reduce solvent volume. Seed or scratch. no_crystals->no_crystal_solutions Yes quality_solutions Slow down cooling. Optimize solvent. poor_quality->quality_solutions Yes

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Troubleshooting slow or incomplete coupling reactions involving 2-Chloro-4-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloro-4-methoxy-3-nitropyridine

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of coupling reactions with this highly functionalized and electron-deficient heterocyclic building block. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic routes.

Section 1: Understanding the Substrate's Reactivity

Before troubleshooting, it is crucial to understand the inherent electronic properties of this compound, as they govern its behavior in chemical reactions.

The pyridine ring is intrinsically electron-deficient due to the electronegativity of the nitrogen atom. This effect is dramatically amplified by the presence of a strongly electron-withdrawing nitro group at the 3-position. The chlorine atom at the 2-position and the methoxy group at the 4-position further modulate the ring's reactivity.

dot graph "Substrate_Reactivity" { layout=neato; graph [bgcolor="#F1F3F4", pad="0.5", splines=ortho]; node [style=filled, shape=box, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

sub [label="this compound", shape=septagon, fillcolor="#FFFFFF", fontcolor="#202124", pos="0,0!"];

N_ring [label="Pyridine Nitrogen\n(Electron Withdrawing, Lewis Basic)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="-3,2.5!"]; NO2 [label="Nitro Group (C3)\n(Strongly Electron Withdrawing)", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="3,2.5!"]; Cl [label="Chloro Group (C2)\n(Leaving Group, Inductively Withdrawing)", fillcolor="#FBBC05", fontcolor="#202124", pos="-4,-2.5!"]; OMe [label="Methoxy Group (C4)\n(Resonantly Donating)", fillcolor="#34A853", fontcolor="#FFFFFF", pos="4,-2.5!"];

// Edges explaining effects N_ring -> sub [label="Activates C2/C6 for SNAr\nCan poison Pd catalysts", dir=back]; NO2 -> sub [label="Strongly activates ring for SNAr\nComplicates some Pd cycles", dir=back]; Cl -> sub [label="Target for SNAr & Cross-Coupling\nLess reactive than Br/I in Pd-coupling", dir=back]; OMe -> sub [label="Slightly deactivates C3/C5 for SNAr\n(effect is minor vs. NO2)", dir=back]; } dot Caption: Electronic influences of substituents on the pyridine ring.

Key Reactivity Implications:

  • High Susceptibility to SNAr: The powerful electron-withdrawing effects of the ring nitrogen and the nitro group make the C2-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions.[1][2]

  • Challenging Palladium Cross-Couplings: The C2-Cl bond is less reactive than corresponding C-Br or C-I bonds in the oxidative addition step of palladium-catalyzed cycles.[3][4] Furthermore, the Lewis basic pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[3][5][6]

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This section addresses common failures in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling Issues

Question: My Suzuki-Miyaura reaction with this compound is stalled with significant starting material remaining. I'm using Pd(PPh₃)₄ and K₂CO₃. What is the likely cause and how can I fix it?

Answer: This is a classic issue stemming from two primary factors related to your substrate and conditions: (1) Insufficient Catalyst Activity for the C-Cl bond and (2) Potential Catalyst Inhibition .

The oxidative addition of a palladium(0) catalyst to an aryl chloride is significantly more difficult than to an aryl bromide or iodide.[4] Standard, less electron-rich catalysts like Pd(PPh₃)₄ often lack the requisite activity to efficiently break the C-Cl bond, leading to a stalled reaction.

Simultaneously, the pyridine nitrogen on your substrate can act as a ligand for the palladium center, forming off-cycle, inactive catalyst species that halt the reaction.[6]

Troubleshooting Steps & The Underlying Logic:

  • Switch to a More Active Catalyst System: The key is to use a catalyst system that is both highly active and sterically shielded.

    • Rationale: Modern catalyst systems utilize bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). The high electron density on the ligand makes the palladium center more electron-rich, which in turn accelerates the oxidative addition step.[7][8] The steric bulk of these ligands helps prevent the pyridine nitrogen from binding to the palladium and also promotes the final reductive elimination step.[3]

    • Recommendation: Switch from Pd(PPh₃)₄ to a more robust pre-catalyst and ligand system. Excellent starting points include using Pd₂(dba)₃ or Pd(OAc)₂ with ligands like SPhos, XPhos, or RuPhos. G3 or G4 Buchwald pre-catalysts are also highly effective.[9][10]

  • Optimize the Base: The choice of base is critical for the transmetalation step, where the organic group is transferred from boron to palladium.[11]

    • Rationale: K₂CO₃ may not be strong enough or sufficiently soluble in common organic solvents to facilitate efficient transmetalation, especially with an electron-deficient substrate.

    • Recommendation: Screen stronger bases. Finely ground, anhydrous potassium phosphate (K₃PO₄) is often a superior choice for challenging couplings. Cesium carbonate (Cs₂CO₃) can also be effective.[12]

  • Consider the Boronic Acid Stability: You may be observing protodeboronation, a side reaction where the boronic acid is replaced by a proton from a water source.[3][6]

    • Rationale: This side reaction consumes your coupling partner and is often promoted by aqueous bases and elevated temperatures.

    • Recommendation: Use anhydrous solvents. If the problem persists, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin), which is less prone to protodeboronation.

ParameterInitial Conditions (Low Yield)Recommended OptimizationRationale
Catalyst Pd(PPh₃)₄ (2-5 mol%)Pd₂(dba)₃ (1-2 mol%) + SPhos (2-4 mol%)Increases catalyst activity for C-Cl activation.
Base K₂CO₃ (2-3 equiv.)K₃PO₄ (2-3 equiv., anhydrous)Stronger base promotes the transmetalation step.
Solvent Toluene/H₂O1,4-Dioxane (anhydrous) or Toluene/DMEAnhydrous conditions minimize protodeboronation.
Temperature 80-90 °C100-110 °CHigher temperature may be needed for C-Cl activation.
Buchwald-Hartwig Amination Issues

Question: I am attempting a Buchwald-Hartwig amination and observe a complex mixture of products, including debromination of my starting material and very low conversion to the desired amine. What should I investigate?

Answer: Low conversion and byproduct formation in Buchwald-Hartwig reactions with this substrate typically point to issues with the catalyst system, base selection, or reaction conditions that favor side reactions over the desired C-N bond formation. The nitro group can also sometimes participate in undesired redox processes.

dot graph "Troubleshooting_Flowchart" { graph [bgcolor="#F1F3F4", fontname="Arial"]; node [style=filled, shape=box, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10];

Start [label="Reaction Incomplete or Low Yield?", shape=diamond, fillcolor="#FBBC05"]; CheckCatalyst [label="Is the catalyst system active enough for C-Cl?\n(e.g., Buchwald ligands, NHCs)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckBase [label="Is the base appropriate?\n(Strength & Solubility)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckSideReactions [label="Are side reactions dominant?\n(Debromination, Homocoupling)", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OptimizeConditions [label="Adjust T°, Concentration, Time", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Success [label="Reaction Optimized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Failure [label="Consult Specialist Literature", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> CheckCatalyst; CheckCatalyst -> CheckBase [label="Yes"]; CheckCatalyst -> Failure [label="No -> Upgrade Catalyst"]; CheckBase -> CheckSideReactions [label="Yes"]; CheckBase -> Failure [label="No -> Screen Bases\n(e.g., NaOtBu, LHMDS, K3PO4)"]; CheckSideReactions -> OptimizeConditions [label="No"]; CheckSideReactions -> Failure [label="Yes -> Use Anhydrous/Degassed Conditions"]; OptimizeConditions -> Success [label="Problem Solved"]; OptimizeConditions -> Failure [label="No -> Re-evaluate Strategy"]; } dot Caption: Decision tree for troubleshooting coupling reactions.

Troubleshooting Steps & The Underlying Logic:

  • Evaluate the Ligand and Palladium Source: As with Suzuki coupling, the ligand is paramount.

    • Rationale: The catalytic cycle for amination is sensitive to the steric and electronic properties of the ligand.[10][13] Sterically hindered ligands that promote fast reductive elimination are crucial to outcompete catalyst decomposition pathways.

    • Recommendation: Use a well-defined palladium pre-catalyst, such as a Buchwald G3 or G4 pre-catalyst, which are designed for air-stability and high activity. For this electron-deficient chloride, ligands like BrettPhos or Josiphos-type ligands have shown success in challenging aminations.[13][14]

  • Re-evaluate the Base: The base deprotonates the amine to form the active nucleophile and plays a role in the turnover-limiting step.

    • Rationale: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. If your amine or other functional groups are base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be tried, but often require higher temperatures.[15] The solubility of the base is also important for reproducibility.[10]

    • Recommendation: Ensure your NaOtBu is fresh and from a sealed container, as it degrades upon exposure to air and moisture. If base-sensitivity is an issue, consider screening other bases like LHMDS or KHMDS.

  • Control for Side Reactions (Dehalogenation): The formation of 4-methoxy-3-nitropyridine (dehalogenation product) suggests a competing reduction pathway.

    • Rationale: This can occur if the palladium hydride species, formed from trace water or other proton sources, reductively eliminates the arene instead of proceeding through the amination cycle. It can also be a sign of thermal decomposition of the catalyst or ligand.

    • Recommendation: Use rigorously dried and degassed solvents and reagents. Ensure the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen). Running the reaction at the lowest effective temperature can also minimize this pathway.

Section 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

Question: My SNAr reaction with an amine nucleophile is extremely slow, even at elevated temperatures. How can I accelerate it?

Answer: While this compound is highly activated for SNAr, slow reactions are typically due to (1) Insufficient Nucleophilicity , (2) Poor Solvent Choice , or (3) Reversibility/Product Inhibition .

Troubleshooting Steps & The Underlying Logic:

  • Increase Nucleophile Reactivity: The rate of SNAr is directly proportional to the strength of the nucleophile.

    • Rationale: The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex).[2] A stronger nucleophile attacks the electron-deficient ring more readily.

    • Recommendation: If possible, deprotonate the nucleophile first using a non-nucleophilic base (e.g., NaH for an alcohol, or using a stronger base like K₂CO₃ or DBU for an amine) to generate the more potent anionic form.

  • Optimize the Solvent: The solvent plays a critical role in stabilizing the charged intermediate.

    • Rationale: Polar aprotic solvents (e.g., DMSO, DMF, NMP) are ideal for SNAr.[16] They effectively solvate the counter-ion of the nucleophile but poorly solvate the nucleophile itself, leaving it "naked" and highly reactive. Protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, reducing its reactivity.

    • Recommendation: Switch to a high-boiling polar aprotic solvent like DMSO or NMP. This not only enhances reactivity but also allows for higher reaction temperatures if necessary.

  • Use a Base to Drive Equilibrium: The reaction generates HCl, which can protonate your amine nucleophile, rendering it non-nucleophilic.

    • Rationale: Adding a stoichiometric or excess amount of a non-nucleophilic base is essential to neutralize the HCl as it forms, ensuring the amine remains in its active, deprotonated state.[16]

    • Recommendation: Add at least 2-3 equivalents of a base like K₂CO₃, Cs₂CO₃, or a tertiary amine like DIPEA.

Section 4: Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed reaction mixture turned black. Is the reaction dead? A1: Not necessarily. The formation of black precipitate is often palladium black (Pd(0) metal), which indicates catalyst decomposition. While not ideal, there may still be enough active catalyst in solution for the reaction to proceed, albeit slowly. If the reaction has stalled, the best course of action is to filter the mixture (if possible) and add a fresh charge of catalyst and ligand. The primary fix, however, is to use more robust ligands (see Section 2) that prevent this decomposition.[17]

Q2: How can I minimize the homocoupling of my boronic acid in a Suzuki reaction? A2: Boronic acid homocoupling is almost always caused by the presence of oxygen.[6] To prevent this, you must rigorously exclude air from your reaction. Use anhydrous, degassed solvents. Assemble your reaction glassware hot from the oven, cool under vacuum, and backfill with an inert gas. Sparge your solvents with argon or nitrogen for 15-30 minutes before use. Maintaining a positive pressure of inert gas throughout the reaction is critical.[6]

Q3: Is the nitro group ever a problem in palladium catalysis? A3: Yes, it can be. While many palladium-catalyzed reactions tolerate nitro groups, they are not entirely innocent. Under certain conditions, particularly with highly active catalysts or in the presence of reducing agents (even solvents can sometimes act as hydride donors), the nitro group can be reduced. Furthermore, recent research has explored the direct cross-coupling of nitroarenes, indicating the Ar-NO₂ bond itself can undergo oxidative addition, though this typically requires specific catalytic systems like Pd/BrettPhos or Pd/NHC.[9][14] For standard C-Cl couplings, this is less of a concern but highlights the group's potential reactivity.

Section 5: General Experimental Protocols

These protocols are intended as a robust starting point and may require optimization.

Protocol: General Suzuki-Miyaura Coupling
  • Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and finely ground K₃PO₄ (2.5 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., SPhos, 3.5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[3][18]

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to a concentration of ~0.1 M) via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Work-up: After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography.

Protocol: General Buchwald-Hartwig Amination
  • Preparation: To a flame-dried Schlenk flask, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and fresh NaOtBu (1.5 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 equiv.). Add anhydrous, degassed toluene via syringe, followed by the amine coupling partner (1.2 equiv.).

  • Reaction: Heat the mixture to 90-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Work-up: After completion, cool to room temperature and carefully quench by adding saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 2-Chloro-4-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nucleophilic aromatic substitution (SNAr) of 2-Chloro-4-methoxy-3-nitropyridine. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, actionable insights into optimizing reaction temperature—a critical parameter for achieving high yield, purity, and efficiency.

Understanding the System: The Role of Temperature in SNAr

The substrate, this compound, is highly activated for nucleophilic aromatic substitution. The reaction's success hinges on a well-understood two-step addition-elimination mechanism, known as the SNAr pathway.[1][2]

  • Activation: The pyridine nitrogen and the ortho-nitro group are powerful electron-withdrawing groups. They act synergistically to decrease the electron density of the aromatic ring, particularly at the C2 position (where the chlorine is located), making it highly electrophilic and susceptible to nucleophilic attack.[2][3]

  • Mechanism: A nucleophile attacks the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][4] The negative charge in this intermediate is delocalized across the ring and, crucially, onto the nitro group and the ring nitrogen, which provides significant stabilization.[1][2] In the second, typically faster step, the chloride leaving group is expelled, and the aromaticity of the pyridine ring is restored.[4]

Temperature plays a pivotal role by providing the necessary activation energy (Ea) for the initial nucleophilic attack, which is usually the rate-determining step.[4] However, excessive heat can lead to undesired side reactions and decomposition. Finding the optimal thermal window is therefore essential for success.

Diagram: SNAr Mechanism

Caption: The two-step addition-elimination mechanism (SNAr).

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered when optimizing the reaction temperature for substitutions on this compound.

Q1: My reaction is not proceeding at room temperature. Should I immediately apply heat?

A1: Not necessarily. While heating is a common solution, first verify these foundational aspects:

  • Nucleophile Potency: Is your nucleophile strong enough? Weak nucleophiles (e.g., neutral alcohols, water) will require more thermal energy than potent ones (e.g., thiolates, alkoxides, or deprotonated amines). For weaker nucleophiles, consider adding a non-nucleophilic base (like NaH, K₂CO₃, or DBU) to generate a more potent anionic nucleophile in situ.

  • Solvent Choice: The reaction rate is highly dependent on the solvent.[5][6] Polar aprotic solvents like DMF, DMSO, NMP, or acetonitrile are ideal. They effectively solvate the cation (if a salt is used) but poorly solvate the anionic nucleophile, leaving its reactivity intact.[6][7] Protic solvents (like ethanol or water) can form hydrogen bonds with the nucleophile, stabilizing it and increasing the activation energy, thus slowing the reaction.[7][8]

  • Reagent Quality: Ensure the starting material and nucleophile are pure and dry, as impurities can inhibit the reaction.

If these factors are optimized and the reaction is still sluggish, a gradual increase in temperature is the correct next step. Start by warming the reaction to 40-50 °C and monitor its progress by TLC or LC-MS.

Q2: I'm observing multiple new spots on my TLC, and the yield of my desired product is low. Is the temperature too high?

A2: This is a classic sign of excessive reaction temperature. High temperatures can initiate several side reactions:

  • Decomposition: The starting material or the product, especially with sensitive functional groups, may decompose. Nitropyridines can be thermally sensitive.

  • Reaction with Solvent: At elevated temperatures, solvents like DMF or NMP can participate in side reactions.

  • Polysubstitution: If other positions on the ring are susceptible or if the product can react further, higher temperatures can promote these undesired follow-on reactions.

  • Benzyne Formation: Although less likely given the activated nature of the substrate, extremely high temperatures with a very strong base could potentially lead to an elimination-addition (benzyne) mechanism, resulting in isomeric products.[9]

Troubleshooting Steps:

  • Reduce Temperature: Immediately lower the reaction temperature. It is better to have a slower, cleaner reaction than a fast, messy one.

  • Dilution: Running the reaction at a lower concentration can sometimes mitigate intermolecular side reactions.

  • Controlled Addition: Add the nucleophile slowly at a lower temperature to control any initial exotherm before gently warming the reaction mixture.

Q3: What is a good starting temperature for my specific nucleophile?

A3: The optimal temperature depends heavily on the nucleophile's reactivity. The table below provides empirically derived starting points for various classes of nucleophiles. Always begin with a small-scale test reaction.

Nucleophile ClassExampleTypical Base (if needed)Recommended Starting TemperatureNotes
Thiols (Thiolates) 1-Octanethiol, ThiophenolK₂CO₃, NaH, Et₃N0 °C to Room TemperatureThiols are excellent nucleophiles for SNAr and often react rapidly at ambient temperatures.[10][11]
Aliphatic Amines Piperidine, Morpholine, n-ButylamineNone or K₂CO₃Room Temperature to 50 °CGenerally very reactive. Heating may be required for sterically hindered amines.
Aromatic Amines Aniline, p-MethoxyanilineNaH, KHMDS, t-BuOK50 °C to 100 °CLess nucleophilic than aliphatic amines; almost always require heat and a base.
Alcohols (Alkoxides) Methanol, IsopropanolNaH, KHMDS, t-BuOKRoom Temperature to 80 °CRequires conversion to the more potent alkoxide. The reaction is often run at the reflux temperature of the alcohol.
Phenols (Phenoxides) Phenol, 4-FluorophenolK₂CO₃, Cs₂CO₃, NaH60 °C to 120 °CRequires conversion to the phenoxide. Cesium carbonate is often particularly effective.

Q4: How does solvent choice impact my temperature optimization strategy?

A4: The solvent not only affects the reaction rate but also dictates the practical temperature range.

  • High-Boiling Polar Aprotics (DMSO, DMF, NMP): These are excellent for SNAr reactions and allow for a wide temperature range (RT to >150 °C). They are the preferred choice when significant heating is anticipated.[2]

  • Lower-Boiling Polar Aprotics (THF, Acetonitrile): Good choices for reactions that proceed at mild to moderate temperatures (RT to ~80 °C). Using microwave irradiation in sealed vessels with these solvents can allow for higher temperatures.[12]

  • Alcohols (as solvent and reagent): When using an alcohol as the nucleophile, it can often serve as the solvent. The reaction is typically run at the solvent's reflux temperature.

Experimental Protocols & Workflows

Protocol 1: Systematic Temperature Screening

This protocol describes a parallel screening approach to rapidly identify the optimal reaction temperature.

  • Setup: In an array of reaction tubes, add this compound (1.0 eq), your nucleophile (1.1 eq), and a suitable base (e.g., K₂CO₃, 1.5 eq, if required).

  • Solvent Addition: Add the chosen polar aprotic solvent (e.g., DMSO) to each tube to achieve a consistent concentration (e.g., 0.2 M).

  • Temperature Gradient: Place the tubes in separate heating blocks or wells set to a range of temperatures (e.g., RT, 40°C, 60°C, 80°C, 100°C).

  • Monitoring: After a set time (e.g., 2 hours), take an aliquot from each reaction. Quench with water, extract with a suitable organic solvent (e.g., ethyl acetate), and analyze by TLC and LC-MS.

  • Analysis: Compare the conversion of starting material and the formation of product versus impurities at each temperature. The optimal temperature is the lowest one that gives a high conversion to the desired product within a reasonable timeframe, with minimal side product formation.

Diagram: Temperature Optimization Workflow

Optimization_Workflow start Start: Reaction Setup (Substrate, Nucleophile, Solvent) rt_check Run at Room Temperature Monitor by TLC/LC-MS (1-2h) start->rt_check is_complete Reaction Complete? rt_check->is_complete low_conv Low Conversion? is_complete->low_conv No end_success Protocol Optimized is_complete->end_success Yes impurities Impurities Observed? low_conv->impurities No increase_temp Increase Temperature (e.g., to 50 °C) low_conv->increase_temp Yes decrease_temp Decrease Temperature (e.g., back to RT or lower) impurities->decrease_temp Yes optimize Optimize Time at This Temperature impurities->optimize No increase_temp->rt_check Re-monitor decrease_temp->rt_check Re-monitor end_fail Re-evaluate Conditions (Solvent, Base, etc.) decrease_temp->end_fail optimize->end_success

Caption: A decision workflow for iterative temperature optimization.

Final Recommendations

  • Always Prioritize Monitoring: Do not simply set a temperature and wait. Frequent monitoring (TLC, LC-MS) is the key to understanding your reaction's kinetics and detecting problems early.

  • Start Low, Go Slow: It is always easier to add more energy to a sluggish reaction than to purify a complex mixture from a reaction run too hot.

  • Consider the Entire System: Temperature is just one variable. Its optimal value is intrinsically linked to the choice of nucleophile, solvent, and base. A holistic approach to optimization yields the best results.

This guide provides a framework for logically and efficiently optimizing the reaction temperature for nucleophilic substitutions on this compound. By understanding the underlying mechanism and systematically troubleshooting common issues, you can significantly improve the outcome of your experiments.

References

Managing hydrolysis and moisture sensitivity of 2-Chloro-4-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloro-4-methoxy-3-nitropyridine

Welcome to the dedicated technical support guide for this compound (CAS: 6980-09-2). This resource is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the handling and use of this highly valuable, yet sensitive, synthetic intermediate. Our goal is to empower you with the knowledge to ensure the integrity of your material, the reproducibility of your experiments, and the overall success of your research endeavors.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common queries we receive regarding this compound.

Q1: Why is this compound so sensitive to moisture?

A: The moisture sensitivity stems from its molecular structure. The pyridine ring is electron-deficient, and this effect is intensified by the strongly electron-withdrawing nitro group (-NO2) at the 3-position. This electronic arrangement makes the carbon atom bonded to the chlorine at the 2-position highly electrophilic and susceptible to nucleophilic aromatic substitution. Water, although a weak nucleophile, can attack this position, leading to hydrolysis and the displacement of the chloride ion to form the corresponding 2-hydroxy-4-methoxy-3-nitropyridine. This process is often irreversible and degrades your starting material. A study on analogous α-chloro-substituted pyridones confirms that such structures readily undergo hydrolysis.[1]

Q2: What are the visible signs of degradation in my sample?

A: While the pristine compound is typically a white to off-white or pale-yellow solid, degradation can manifest in several ways.[2][3] You should be concerned if you observe:

  • Color Change: A shift towards a more pronounced yellow, brown, or orange hue.

  • Change in Physical State: Clumping of the powder, formation of a gummy or oily residue, or a "wet" appearance.

  • Reduced Solubility: Difficulty dissolving the compound in solvents where it is normally freely soluble, such as acetone or methanol.[4]

Q3: What are the absolute best practices for storing this compound?

A: To maintain its chemical integrity, strict storage protocols are mandatory. Based on safety data sheets and chemical supplier recommendations, the compound must be stored under inert gas (like argon or nitrogen) at 2-8°C.[2] The container must be kept tightly sealed in a dry, well-ventilated place, away from heat and moisture.[5][6]

Q4: Can I use protic solvents like methanol or ethanol in my reaction?

A: While this compound is soluble in solvents like methanol, using protic solvents requires extreme caution.[4] These solvents can act as nucleophiles, similar to water, leading to solvolysis (e.g., formation of 2,4-dimethoxy-3-nitropyridine if methanol is the solvent). If a protic solvent is required by your reaction conditions, it must be rigorously dried, and the reaction should ideally be run at low temperatures to minimize side reactions. Always perform a small-scale trial first.

Q5: My reaction yield is unexpectedly low. Could the starting material be the issue?

A: Absolutely. Low yield is a classic symptom of using partially hydrolyzed starting material. The hydrolyzed impurity (2-hydroxy-4-methoxy-3-nitropyridine) will not participate in reactions targeting the C-Cl bond, such as Suzuki couplings or aminations, effectively lowering the concentration of your active reagent and leading to poor conversion.[7][8] We strongly recommend verifying the purity of the material before use if degradation is suspected (see Analytical Methods section).

Part 2: Troubleshooting Guide

When experiments do not proceed as planned, this guide provides a structured approach to identifying and resolving the issue.

Observed Problem Potential Root Cause(s) Recommended Solution(s)
Low or No Reaction Conversion 1. Degraded Starting Material: The compound has hydrolyzed due to improper storage or handling. 2. Moisture in Reaction: Contamination from wet solvents, reagents, or glassware. 3. Incompatible Reagents: Presence of strong acids or bases that could accelerate hydrolysis.[9]1. Verify Purity: Run a quick purity check using TLC or HPLC-UV (see Protocol 3). Use a fresh, unopened bottle if available. 2. Ensure Anhydrous Conditions: Use freshly dried solvents, flame-dry glassware under vacuum, and run the reaction under a positive pressure of inert gas (Argon or Nitrogen). 3. Review Reaction Conditions: Ensure that any acidic or basic reagents are compatible and added in a controlled manner.
Inconsistent Results Batch-to-Batch 1. Variable Material Quality: Different lots may have been exposed to varying levels of moisture. 2. Inconsistent Handling Practices: Differences in how the reagent is weighed and transferred between experiments.1. Standardize Sourcing: If possible, qualify and use a single, reliable supplier.[10] 2. Implement Strict SOPs: Weigh the compound in a glovebox or under a stream of inert gas. Minimize time exposed to the atmosphere. Use the same handling procedure for every experiment.
Formation of an Unidentified, Polar Byproduct 1. Hydrolysis Product: The most likely byproduct is 2-hydroxy-4-methoxy-3-nitropyridine. 2. Solvolysis Product: If a protic solvent was used, the corresponding ether/alkoxy adduct may have formed.1. Characterize Byproduct: Attempt to isolate and characterize the byproduct. The hydrolyzed product will have a molecular weight of 170.11 g/mol (loss of HCl, addition of OH). 2. Refine Protocol: Re-evaluate your solvent choice and drying procedures to prevent its formation in future runs.
Logical Troubleshooting Workflow

The following diagram outlines a systematic process for troubleshooting issues encountered when using this compound.

troubleshooting_workflow start Problem Observed (e.g., Low Yield, Byproduct) check_sm Step 1: Verify Starting Material (SM) Purity (TLC, HPLC, NMR) start->check_sm sm_ok Is SM Purity >98%? check_sm->sm_ok check_conditions Step 2: Review Experimental Conditions sm_ok->check_conditions Yes remediate_sm Action: Use a New Batch of SM or Purify Existing Lot sm_ok->remediate_sm No is_anhydrous Were Anhydrous Conditions Used? check_conditions->is_anhydrous check_reagents Step 3: Check Reagent Compatibility & Purity is_anhydrous->check_reagents Yes remediate_conditions Action: Re-dry Solvents, Flame-dry Glassware, Use Inert Atmosphere is_anhydrous->remediate_conditions No reagents_ok Are Reagents Dry & Compatible? check_reagents->reagents_ok remediate_reagents Action: Purify/Re-dry Other Reagents, Check for Incompatibilities reagents_ok->remediate_reagents No rerun Rerun Experiment on Small Scale reagents_ok->rerun Yes remediate_sm->check_sm remediate_conditions->check_conditions remediate_reagents->check_reagents

References

Technical Support Center: Monitoring 2-Chloro-4-methoxy-3-nitropyridine Reactions with TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the reaction progress of 2-Chloro-4-methoxy-3-nitropyridine using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm setting up a reaction with this compound for the first time. How do I choose the right TLC solvent system to monitor its progress?

A1: Selecting an appropriate solvent system (mobile phase) is the most critical step for successful TLC analysis.[1] The goal is to find a system where the starting material, this compound, has a retention factor (Rf) of approximately 0.3-0.4.[2] This provides an optimal window to observe the disappearance of the starting material and the appearance of new, less polar or more polar product spots.

Step-by-Step Protocol for Solvent System Selection:

  • Initial Solvent System: A good starting point for many organic reactions is a mixture of a non-polar and a moderately polar solvent.[3] For a compound like this compound, which possesses moderate polarity, begin with a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate.

  • Prepare a TLC Chamber: Pour a small amount (about 0.5 cm deep) of your chosen solvent system into a developing chamber and allow it to saturate.

  • Spot the Plate: On a silica gel TLC plate, spot a dilute solution of your starting material.

  • Develop and Visualize: Place the plate in the chamber, ensuring the solvent level is below the spot.[4] Allow the solvent front to travel up the plate until it is about 1 cm from the top.[2] Visualize the plate under a UV lamp, as the pyridine ring and nitro group should make the compound UV-active.[5][6]

  • Analyze and Adjust:

    • If the spot remains at the baseline (Rf ≈ 0): The solvent system is not polar enough. Increase the proportion of the more polar solvent (e.g., switch to 1:1 Hexane:Ethyl Acetate or add a small amount of methanol).[7][8]

    • If the spot is at the solvent front (Rf ≈ 1): The solvent system is too polar. Increase the proportion of the non-polar solvent.[7]

    • Ideal Rf: Aim for an Rf value between 0.15 and 0.85 for all components of interest.[9]

Data Presentation: Recommended Starting Solvent Systems

Polarity of CompoundRecommended Starting Solvent SystemRationale
Non-polar5% Ethyl Acetate in HexaneGood for eluting non-polar compounds.
Moderately Polar20-50% Ethyl Acetate in HexaneA versatile system for a wide range of compounds.[10]
Polar5-10% Methanol in DichloromethaneEffectively moves polar compounds off the baseline.[1][10]
Q2: My spots are streaking or tailing on the TLC plate. How can I get well-defined spots?

A2: Streaking or tailing of spots is a common issue, especially with basic compounds like pyridine derivatives.[7][8] This is often due to strong interactions between the basic nitrogen of the pyridine ring and the acidic silanol groups on the silica gel plate.

Troubleshooting Streaking and Tailing:

  • Sample Overloading: The most common cause of streaking is applying too much sample to the plate.[4][11] Prepare a more dilute solution of your reaction mixture and re-spot.

  • Mobile Phase Additives: To mitigate the interaction with silica gel, add a small amount of a basic modifier to your solvent system. A common practice is to add 0.1-2.0% triethylamine (Et3N) to the eluent.[7] Alternatively, a solution of 1-10% ammonia in methanol can be used as the polar component of the mobile phase.[7]

  • High Boiling Point Solvents: If your reaction is in a high boiling point solvent like DMF or DMSO, it can cause significant streaking.[12] After spotting the plate, place it under high vacuum for a few minutes to evaporate the solvent before developing the plate.[12]

Q3: I can't see any spots on my TLC plate after developing, even under UV light. What should I do?

A3: If your compounds are not visible under a UV lamp, it doesn't necessarily mean they are not there.[7] Several factors could be at play.

Troubleshooting Invisible Spots:

  • Confirm UV Activity: While this compound is expected to be UV-active, your product may not be.

  • Sample Concentration: Your sample may be too dilute.[7] Try spotting the same location multiple times, allowing the solvent to dry between each application, to concentrate the sample.[4]

  • Use a Chemical Stain: If UV visualization fails, a chemical stain is necessary. Stains are destructive visualization methods, so it's best to view the plate under UV light first and circle any visible spots with a pencil.[5]

Experimental Protocol: Using Potassium Permanganate Stain

Potassium permanganate (KMnO4) is a good general-purpose stain for compounds that can be oxidized, such as alkenes, alkynes, alcohols, and aldehydes.[13]

  • Preparation: Prepare a solution by dissolving 1.5g of KMnO4, 10g of K2CO3, and 1.25mL of 10% NaOH in 200mL of water.

  • Staining: After developing the TLC plate and allowing it to dry completely, quickly dip it into the KMnO4 solution.

  • Visualization: Gently warm the plate with a heat gun. Oxidizable compounds will appear as yellow or brown spots against a purple background.[13]

Data Presentation: Common TLC Stains and Their Applications

StainPrimary UseVisualization
Potassium Permanganate General use for oxidizable groupsYellow/brown spots on a purple background[13]
p-Anisaldehyde Nucleophilic functional groups (alcohols, amines)Various colored spots[14]
Phosphomolybdic Acid (PMA) "Universal" stain for most functional groupsDark green spots on a light green background[14]
Iodine Chamber Unsaturated compounds and aromaticsBrown spots on a light brown background[14]
Q4: The Rf values of my starting material and product are very similar. How can I confirm if the reaction is complete?

A4: When the starting material and product have similar Rf values, it can be challenging to determine the reaction's progress.[12] The use of a "co-spot" is crucial in this situation.

Experimental Protocol: The Three-Lane TLC with a Co-spot

  • Prepare the Plate: Draw a starting line with a pencil and mark three lanes.[2]

  • Lane 1 (Starting Material): Spot a dilute solution of your starting material, this compound.

  • Lane 2 (Co-spot): First, spot the starting material. Then, on top of the same spot, carefully spot the reaction mixture.[15]

  • Lane 3 (Reaction Mixture): Spot the reaction mixture.

  • Develop and Visualize: Develop the plate as usual.

Interpreting the Co-spot:

  • If the reaction is incomplete: The co-spot lane will show two distinct or slightly overlapping spots.

  • If the reaction is complete: The co-spot will appear as a single, potentially elongated spot (often described as looking like a "snowman"), with the product spot from the reaction mixture lane aligning with the lower part of the co-spot.[12]

  • If no reaction has occurred: All three lanes will show a spot at the same Rf as the starting material.

Visualization: TLC Monitoring Workflow

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_decision Decision cluster_outcome Outcome Start Start Reaction Prep_TLC Prepare TLC Plate (3 Lanes: SM, Co-spot, Rxn) Start->Prep_TLC Take_Aliquot Take Reaction Aliquot Prep_TLC->Take_Aliquot Spot_Plate Spot All 3 Lanes Take_Aliquot->Spot_Plate Develop_Plate Develop Plate in Solvent System Spot_Plate->Develop_Plate Visualize Visualize (UV, Stain) Develop_Plate->Visualize Is_Complete Reaction Complete? Visualize->Is_Complete Workup Proceed to Workup Is_Complete->Workup Yes Continue_Rxn Continue Reaction & Monitor Again Is_Complete->Continue_Rxn No Continue_Rxn->Take_Aliquot

Caption: Workflow for monitoring a reaction using a three-lane TLC with a co-spot.

Q5: I suspect my compound might be decomposing on the silica gel plate. How can I verify this?

A5: Acid-sensitive compounds can sometimes decompose on silica gel plates.[12] A 2D TLC experiment can help determine if your compound is stable on the stationary phase.

Experimental Protocol: 2D TLC for Stability Check

  • Spotting: Using a square TLC plate, spot your sample in one corner, about 1.5 cm from each edge.

  • First Development: Develop the plate in your chosen solvent system. After development, remove the plate and dry it completely. You should see a line of separated spots.

  • Rotation: Rotate the plate 90 degrees counter-clockwise so that the line of spots is now along the bottom edge.

  • Second Development: Develop the plate again in the same solvent system.

  • Interpretation:

    • Stable Compounds: If your compounds are stable, all spots will appear along a 45-degree diagonal line from the origin.

    • Unstable Compounds: Any spots that appear below this diagonal represent degradation products that formed during contact with the silica gel.[8][12]

Visualization: Interpreting a 2D TLC Plate

TwoD_TLC cluster_plate 2D TLC Plate Origin Stable Stable Compound Degradation Degradation Product Diagonal Diagonal2 Diagonal->Diagonal2 45° Diagonal (Stable)

Caption: Diagram illustrating the results of a 2D TLC for a compound that partially decomposes on silica.

If decomposition is confirmed, consider using a different stationary phase, such as alumina or a reversed-phase plate, for your analysis.[7]

References

Technical Support Center: Navigating the Synthesis and Purification of 2-Chloro-4-methoxy-3-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the challenges in the workup and isolation of 2-Chloro-4-methoxy-3-nitropyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering practical, field-proven insights to streamline your experimental workflows and enhance the purity and yield of your target compounds.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and concerns that arise during the synthesis and purification of this compound derivatives.

Q1: My reaction to produce a 2-chloro-3-nitropyridine derivative is complete, but upon quenching with water, I'm getting a low yield of an oily product instead of a solid. What could be the issue?

A1: This is a common issue that can stem from several factors. Firstly, the crude product may have a low melting point or be impure, leading to "oiling out". This phenomenon occurs when the compound's melting point is lower than the temperature of the solution it is precipitating from. Secondly, incomplete reaction or the formation of significant side products can result in a crude mixture that is difficult to solidify. It is also possible that some of the product is lost to the aqueous phase if it has some water solubility. To address this, ensure your reaction has gone to completion using an appropriate analytical technique like TLC or LC-MS before quenching. During workup, try to keep the temperature of the mixture as low as possible, for instance, by pouring the reaction mixture into crushed ice. If an oil persists, you can try to extract the product with a suitable organic solvent and then concentrate the organic phase to obtain the crude product for further purification.

Q2: I'm observing a significant amount of a more polar byproduct in my crude mixture after the workup. What is this likely to be and how can I avoid it?

A2: A common and more polar byproduct in the synthesis of this compound derivatives is the corresponding 2-hydroxy-4-methoxy-3-nitropyridine. This results from the hydrolysis of the 2-chloro group. The pyridine ring, being electron-deficient, is further activated by the electron-withdrawing nitro group, making the chloro substituent susceptible to nucleophilic attack by water, especially under harsh pH conditions (either strongly acidic or basic) or at elevated temperatures during the workup.[1] To minimize this, it is crucial to perform the aqueous workup at low temperatures and to neutralize the reaction mixture carefully, avoiding extremes of pH for prolonged periods.

Q3: My column chromatography purification of the crude product is resulting in significant peak tailing. How can I improve the peak shape?

A3: Peak tailing is a frequent challenge when purifying pyridine derivatives via silica gel chromatography. The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent. The triethylamine will compete with your compound for the active sites on the silica, leading to a more symmetrical peak. Alternatively, using a different stationary phase, such as alumina (which is available in neutral, acidic, or basic forms), can also be an effective strategy.

Q4: I'm struggling to get my purified this compound derivative to crystallize. It remains an oil even after removing all the solvent. What can I do?

A4: If your purified compound is an oil, it could be due to residual solvent or the intrinsic properties of the molecule. First, ensure that all solvent has been thoroughly removed under high vacuum. If it remains an oil, you can try various crystallization techniques. One common method is to dissolve the oil in a minimal amount of a good solvent (one in which it is highly soluble) and then slowly add a poor solvent (one in which it is sparingly soluble) until the solution becomes turbid. This is known as antisolvent crystallization. Gentle heating to redissolve the oil followed by slow cooling can then induce crystallization. Seeding the solution with a small crystal of the desired compound, if available, can also be very effective. Trying a range of solvent systems is often necessary to find the optimal conditions for crystallization.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the workup and isolation of this compound derivatives.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield After Aqueous Workup - Incomplete reaction. - Hydrolysis of the 2-chloro group to the 2-hydroxy derivative. - Product is partially soluble in the aqueous phase. - Emulsion formation leading to poor separation.- Monitor the reaction to completion using TLC or LC-MS before quenching. - Perform the workup at low temperature (e.g., quench into ice). - Carefully neutralize the reaction mixture, avoiding prolonged exposure to strong acids or bases. - Back-extract the aqueous layer with the organic solvent to recover any dissolved product. - To break emulsions, try adding a saturated brine solution or filtering the mixture through a pad of celite.
"Oiling Out" During Isolation/Crystallization - The melting point of the compound is lower than the solution temperature. - High concentration of impurities depressing the melting point. - Cooling the solution too rapidly.- Re-heat the mixture to dissolve the oil, add a small amount of additional "good" solvent, and allow it to cool more slowly. - If impurities are suspected, consider a preliminary purification step like a quick filtration through a plug of silica gel before attempting crystallization. - Try a different solvent or a solvent mixture with a lower boiling point.
Poor Purity After Recrystallization - Inappropriate choice of crystallization solvent. - Crystallization occurred too quickly, trapping impurities. - The compound and impurity have very similar solubility profiles.- Systematically screen a range of solvents to find one where the compound is soluble when hot but sparingly soluble when cold, while the impurity is either very soluble or insoluble in both conditions. - Slow down the crystallization process by allowing the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. - If recrystallization is ineffective, column chromatography is likely necessary for purification.
Difficulty in Removing Isomeric Impurities - Isomers formed during the nitration step have very similar physical properties to the desired product.- Isomeric byproducts can be very challenging to separate. High-performance column chromatography with a shallow gradient may be required. - Sometimes, converting the mixture to a derivative, separating the derivatives, and then reverting to the desired product can be a viable, albeit longer, route.

Experimental Protocols

The following are generalized, step-by-step protocols that can be adapted for the workup and purification of this compound derivatives.

Protocol 1: General Aqueous Workup

This protocol is designed to neutralize the reaction mixture and extract the crude product while minimizing hydrolysis.

  • Preparation: Prepare a beaker with crushed ice, approximately 5-10 times the volume of your reaction mixture.

  • Quenching: Slowly and with vigorous stirring, pour the cooled reaction mixture into the crushed ice. This helps to dissipate any heat generated during quenching.

  • Neutralization: While monitoring the pH with a pH meter or pH paper, slowly add a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide. Maintain the temperature below 10 °C by adding more ice if necessary. Adjust the pH to approximately 7-8. Be cautious of gas evolution if using bicarbonate.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Washing: Combine the organic extracts and wash sequentially with water and then with a saturated brine solution to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Column Chromatography

This protocol provides a starting point for purifying the crude product using silica gel chromatography.

  • Adsorbent and Eluent Selection: For a polar compound like a nitropyridine derivative, silica gel is a common choice. To determine a suitable eluent system, perform thin-layer chromatography (TLC) analysis of your crude product using various mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Aim for an Rf value of 0.2-0.3 for your target compound. To counteract peak tailing, consider adding 0.1-1% triethylamine to your chosen eluent system.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. If necessary, a gradient elution (gradually increasing the polarity of the eluent) can be used to separate compounds with different polarities.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification by Recrystallization

This protocol outlines a general procedure for recrystallizing the purified product to obtain a crystalline solid.

  • Solvent Selection: In separate test tubes, test the solubility of a small amount of your product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. Common solvents to try for polar aromatic compounds include ethanol, methanol, isopropanol, ethyl acetate, or mixtures such as ethanol/water or hexane/ethyl acetate.

  • Dissolution: In an Erlenmeyer flask, dissolve the compound in a minimal amount of the chosen hot solvent. Add the solvent portion-wise and heat the mixture until the compound just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor. Dry the crystals under vacuum to remove all traces of solvent. For a similar compound, 2-chloro-4-methyl-3-nitropyridine, recrystallization from 75% ethanol has been reported to be effective.[2] For 2-chloro-6-methoxy-3-nitropyridine, purification can be achieved by stirring the crude product in toluene and washing with an aqueous solution of monomethylamine in methanol, followed by isolation and further purification from heptane.[3]

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate a typical workflow and a troubleshooting decision tree.

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Starting Materials + Reagents B Reaction Monitoring (TLC/LC-MS) A->B C Quench in Ice B->C D Neutralize (pH 7-8) C->D E Extract with Organic Solvent D->E F Wash & Dry E->F G Crude Product F->G H Column Chromatography G->H I Recrystallization H->I J Pure Product I->J

Caption: A generalized experimental workflow for the synthesis and purification of this compound derivatives.

troubleshooting_tree A Low Purity After Isolation B Multiple Spots on TLC? A->B C Broad Peak in Chromatography? B->C No D Perform Column Chromatography B->D Yes E Add Triethylamine to Eluent C->E Yes G Product is an Oil? C->G No E->D F Consider Alumina as Stationary Phase F->D H Screen for Recrystallization Solvents G->H Yes I Attempt Antisolvent Crystallization H->I

Caption: A decision tree for troubleshooting common purification issues.

References

Validation & Comparative

1H NMR and 13C NMR characterization of 2-Chloro-4-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 2-Chloro-4-methoxy-3-nitropyridine

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR characterization of this compound, a substituted pyridine derivative relevant in pharmaceutical and chemical synthesis.[1][2] We will explore the theoretical basis for the expected spectral features, present representative data, and offer a comparative perspective on alternative analytical techniques. This document is intended for researchers and professionals in drug development and chemical sciences who rely on robust analytical characterization.

Introduction: The Role of NMR in Analyzing Substituted Pyridines

The pyridine ring is a core scaffold in numerous pharmaceuticals and agrochemicals. Its electronic properties are highly sensitive to the nature and position of substituents. NMR spectroscopy provides unparalleled insight into this electronic environment by measuring the chemical shifts (δ) and coupling constants (J) of ¹H and ¹³C nuclei.[3]

For a molecule like this compound, the interplay of substituent effects is particularly instructive:

  • Nitro Group (-NO₂): A powerful electron-withdrawing group that significantly deshields (moves downfield) adjacent nuclei.

  • Chloro Group (-Cl): An electron-withdrawing group through induction, which also deshields nearby nuclei.

  • Methoxy Group (-OCH₃): An electron-donating group through resonance but electron-withdrawing through induction. Its net effect is typically shielding (moving upfield) of ortho and para positions.

Understanding these effects is crucial for the unambiguous assignment of all signals in the ¹H and ¹³C NMR spectra, confirming the compound's identity and purity.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their spatial relationship to neighboring protons. For this compound, three distinct signals are expected.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR data for the target compound, typically recorded in a solvent like deuterated chloroform (CDCl₃).

Assigned ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-6~ 8.25Doublet (d)~ 5.51H
H-5~ 7.15Doublet (d)~ 5.51H
-OCH₃~ 4.05Singlet (s)N/A3H
Interpretation and Rationale
  • H-6 (δ ~ 8.25 ppm): This proton is ortho to the nitrogen atom and the chloro substituent, both of which are electron-withdrawing. This cumulative deshielding effect results in a significant downfield chemical shift. It appears as a doublet due to coupling with H-5.

  • H-5 (δ ~ 7.15 ppm): This proton is ortho to the electron-donating methoxy group, which provides significant shielding and shifts the signal upfield relative to H-6. It also appears as a doublet from coupling to H-6. The expected coupling constant for ortho protons on a pyridine ring is typically in the range of 5-6 Hz.[4]

  • -OCH₃ (δ ~ 4.05 ppm): The protons of the methoxy group are not coupled to any other protons, resulting in a sharp singlet. Its chemical shift is characteristic of a methoxy group attached to an aromatic ring.

¹³C NMR Spectral Analysis of this compound

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. With proton decoupling, each unique carbon atom typically appears as a single line. For this molecule, six distinct signals are expected, one for each carbon atom.

Predicted ¹³C NMR Data
Assigned CarbonPredicted Chemical Shift (δ, ppm)
C-4~ 164.5
C-2~ 152.0
C-6~ 151.0
C-3~ 138.5
C-5~ 109.0
-OCH₃~ 57.0
Interpretation and Rationale
  • C-4 (δ ~ 164.5 ppm): The carbon atom bonded to the methoxy group is significantly deshielded due to the direct attachment of the electronegative oxygen atom.

  • C-2 (δ ~ 152.0 ppm): The carbon bearing the chlorine atom is deshielded by the halogen's electronegativity and its position adjacent to the ring nitrogen.

  • C-6 (δ ~ 151.0 ppm): This carbon is adjacent to the ring nitrogen, leading to a downfield shift. Its chemical shift is similar to C-2.

  • C-3 (δ ~ 138.5 ppm): The carbon attached to the nitro group is deshielded, although the direct effect of the nitro group on its own carbon is less pronounced than on adjacent protons.

  • C-5 (δ ~ 109.0 ppm): This carbon is shielded by the electron-donating resonance effect of the para-methoxy group, causing a significant upfield shift into the characteristic aromatic region for carbons influenced by strong donors.

  • -OCH₃ (δ ~ 57.0 ppm): This signal is in the typical range for a methoxy carbon attached to an aromatic system.

Visualization of Structure and Assignments

The following diagram illustrates the molecular structure of this compound with IUPAC numbering used for the NMR assignments.

Caption: Structure of this compound.

Comparison with Alternative Analytical Techniques

While NMR provides the definitive structural map, other techniques offer complementary information.

TechniqueInformation ProvidedAdvantages & Limitations
NMR Spectroscopy Detailed atom connectivity, stereochemistry, and electronic environment. Confirms isomer identity.Advantage: Unambiguous structure determination. Limitation: Requires higher sample quantity and longer acquisition times.
Mass Spectrometry (MS) Provides the molecular weight (MW = 188.57 g/mol ) and fragmentation patterns.[5]Advantage: High sensitivity, small sample amount. Limitation: Does not distinguish between isomers.
Infrared (IR) Spectroscopy Identifies functional groups. Expected peaks: ~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹ (NO₂ stretch), ~1250 cm⁻¹ (C-O stretch), ~750 cm⁻¹ (C-Cl stretch).Advantage: Fast, non-destructive. Limitation: Provides limited information on the overall molecular skeleton.

Experimental Protocol for NMR Data Acquisition

This section outlines a standard operating procedure for acquiring high-quality NMR spectra of the title compound.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (e.g., 400 MHz Spectrometer) cluster_proc Data Processing prep1 1. Weigh Sample (~10-20 mg for ¹H, ~50-100 mg for ¹³C) prep2 2. Dissolve in Deuterated Solvent (~0.7 mL CDCl₃) prep1->prep2 prep3 3. Add Internal Standard (e.g., TMS) prep2->prep3 prep4 4. Transfer to NMR Tube prep3->prep4 acq1 5. Insert Sample & Lock on Solvent Signal prep4->acq1 acq2 6. Shim the Magnetic Field acq1->acq2 acq3 7. Acquire ¹H Spectrum (e.g., 16 scans) acq2->acq3 acq4 8. Acquire ¹³C Spectrum (e.g., 1024 scans, proton decoupled) acq2->acq4 proc1 9. Fourier Transform acq3->proc1 acq4->proc1 proc2 10. Phase Correction proc1->proc2 proc3 11. Baseline Correction proc2->proc3 proc4 12. Calibrate to TMS (0 ppm) & Integrate proc3->proc4

Caption: Standard workflow for NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 15-20 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference standard.[6]

    • Vortex the mixture until the sample is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the NMR tube into the spectrometer.

    • Lock the instrument on the deuterium signal of the CDCl₃ solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse program.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16 scans.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse program.

    • Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and 1024 scans.

  • Data Processing:

    • Apply Fourier transformation to the raw Free Induction Decay (FID) data.

    • Perform phase and baseline corrections to the resulting spectra.

    • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

    • For the ¹H spectrum, integrate the signals to determine the relative proton ratios.

Conclusion

The structural characterization of this compound is definitively achieved through a combination of ¹H and ¹³C NMR spectroscopy. The predictable and well-resolved signals, governed by the distinct electronic effects of the chloro, methoxy, and nitro substituents, allow for a confident and complete assignment of the molecule's constitution. This guide provides a robust framework for the analysis of this compound and serves as a comparative template for other substituted heterocyclic systems.

References

A Comparative Guide to LC-MS and GC-MS for the Purity Assessment of 2-Chloro-4-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the stringent purity assessment of pharmaceutical intermediates like 2-Chloro-4-methoxy-3-nitropyridine is a cornerstone of regulatory compliance and the development of safe, effective therapeutics. This guide provides an in-depth, objective comparison of two premier analytical techniques—Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity profiling of this critical compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven insights to guide your method selection.

The Analyte: Understanding this compound

Before selecting an analytical technique, understanding the physicochemical properties of the analyte is paramount. This compound (C₆H₅ClN₂O₃, M.W.: 188.57 g/mol ) is a pale-yellow to yellow-brown solid.[1] Its structure, featuring a substituted pyridine ring, imparts a moderate polarity. While a predicted boiling point of over 300°C suggests it may be amenable to GC analysis, the presence of a nitro group raises concerns about thermal lability, as nitrated compounds can be prone to decomposition at elevated temperatures.[2][3][4] This duality in its properties makes both LC-MS and GC-MS viable candidates, necessitating a careful evaluation of each technique's strengths and weaknesses for this specific application.

Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[5] Its high chromatographic efficiency provides excellent separation of isomers and other closely related impurities, while Electron Ionization (EI) offers reproducible fragmentation patterns for confident identification.

Rationale for GC-MS in Purity Assessment

The decision to employ GC-MS is predicated on the assumption of sufficient thermal stability of this compound and its potential impurities under GC inlet conditions. The primary advantages include:

  • High Resolving Power: Capillary GC columns offer superior separation efficiency compared to standard HPLC columns, which is critical for resolving closely related structural isomers or positional isomers that may be present as impurities.

  • Definitive Identification: Electron Ionization (EI) at 70 eV creates reproducible, information-rich fragmentation patterns that serve as a "fingerprint" for the compound, allowing for unambiguous identification against spectral libraries like NIST.[6]

  • Sensitivity: GC-MS can achieve low limits of detection, making it suitable for trace-level impurity analysis.

Detailed Experimental Protocol: GC-MS

This protocol is designed to be a robust starting point for method development and validation, adhering to principles outlined in ICH Q2(R1) guidelines.[7][8][9][10]

1.2.1. Sample and Standard Preparation

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Sample Solution (1 mg/mL): Accurately weigh 25 mg of the sample batch and dissolve in 25 mL of methanol.

  • Working Principle: Methanol is a suitable solvent that is compatible with the GC system. The sample concentration is higher to facilitate the detection of impurities at the 0.1% level.

1.2.2. Instrumentation and Conditions

Parameter Condition Rationale / Expertise & Experience
GC System Agilent 8890 GC or equivalentProvides excellent temperature and flow control for reproducible retention times.
MS System 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
Column Agilent DB-5ms (30 m x 0.25 mm ID, 0.25 µm film)A 5% phenyl-methylpolysiloxane phase provides excellent selectivity for a wide range of semi-polar compounds, including halogenated and nitrated aromatics.[6]
Carrier Gas HeliumInert gas providing good chromatographic efficiency. Constant flow mode (1.2 mL/min) is recommended for stable performance.
Inlet Split/SplitlessA split injection (e.g., 50:1 ratio) is used to prevent column overloading with the main component and ensure sharp peaks.
Inlet Temp. 250 °CThis temperature must be carefully optimized. It needs to be high enough to ensure complete volatilization but low enough to prevent thermal degradation of the nitro group.[3] Start at 250°C and evaluate for degradation products.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minThe initial hold allows for solvent focusing. The temperature ramp is designed to elute the main peak and any less volatile impurities within a reasonable runtime.
Ion Source Electron Ionization (EI)Standard 70 eV energy to generate reproducible library-matchable spectra.[11]
Source Temp. 230 °CStandard temperature to ensure proper ionization and minimize source contamination.
Mass Range m/z 40-400A wide scan range to capture the molecular ion (m/z 188) and key fragment ions.

GC-MS Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Methanol Sample->Dissolve Vial Transfer to GC Vial Dissolve->Vial Inject Inject into GC Vial->Inject Separate Separate on DB-5ms Column Inject->Separate Ionize Ionize (EI, 70 eV) Separate->Ionize Detect Detect Fragments (MS) Ionize->Detect Chromatogram Generate Total Ion Chromatogram Detect->Chromatogram Integrate Integrate Peaks (% Area) Chromatogram->Integrate Identify Identify Impurities (Library Search) Integrate->Identify Report Generate Purity Report Identify->Report

Caption: Workflow for purity assessment by GC-MS.

Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is the premier technique for analyzing non-volatile, polar, or thermally labile compounds.[12][13] Given the potential for thermal degradation of this compound, LC-MS presents a robust and often preferred alternative to GC-MS.

Rationale for LC-MS in Purity Assessment

LC-MS is particularly well-suited for this analysis due to several key advantages:

  • Avoids Thermal Stress: The analysis is performed at or near ambient temperature, eliminating the risk of on-column or inlet-induced degradation of the analyte.

  • Broad Impurity Scope: It can readily analyze a wider range of potential impurities, including non-volatile starting materials, polar degradation products, or involatile salts.

  • Versatile Ionization: Soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) typically generate the protonated molecular ion ([M+H]⁺), simplifying spectral interpretation and providing a clear indication of the molecular weight of unknown impurities.[11][14]

Detailed Experimental Protocol: LC-MS

This protocol leverages reversed-phase chromatography, the workhorse of pharmaceutical analysis, coupled with mass spectrometry.

2.2.1. Sample and Standard Preparation

  • Standard Solution (10 µg/mL): Accurately weigh 10 mg of this compound reference standard. Dissolve in 100 mL of a 50:50 acetonitrile:water mixture (Diluent). Further dilute 1 mL of this solution to 10 mL with Diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh 25 mg of the sample batch and dissolve in 50 mL of Diluent.

  • Working Principle: An acetonitrile/water mixture is a common diluent for reversed-phase LC, ensuring sample solubility and compatibility with the mobile phase.

2.2.2. Instrumentation and Conditions

Parameter Condition Rationale / Expertise & Experience
LC System Waters ACQUITY UPLC or equivalentUPLC/UHPLC systems provide high resolution, speed, and sensitivity.
MS System Q-Tof or Triple Quadrupole MSA high-resolution mass spectrometer (HRMS) like a Q-Tof provides accurate mass data for elemental composition determination of impurities. A triple quadrupole provides ultimate sensitivity for quantification.
Column Waters Acquity BEH C18 (100 mm x 2.1 mm, 1.7 µm)The C18 stationary phase is ideal for retaining moderately polar compounds like substituted pyridines.[15] The BEH particle technology ensures excellent peak shape and stability across a wide pH range.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common MS-friendly modifier that aids in the protonation of analytes for positive ion ESI and improves peak shape.[16]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent with low viscosity and good UV transparency.
Gradient 10% B to 95% B over 10 minA gradient elution is necessary to elute the main compound and a wide range of potential impurities with varying polarities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient separation.
Column Temp. 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and separation efficiency.
Ion Source Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique well-suited for polar to moderately polar molecules containing nitrogen, readily forming [M+H]⁺ ions.[17]
Capillary Voltage 3.0 kVOptimized to ensure stable spray and efficient ionization.
Mass Range m/z 50-500Captures the expected protonated molecule ([M+H]⁺ at m/z 189) and potential impurities.

LC-MS Workflow Visualization

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in ACN/H₂O Sample->Dissolve Vial Transfer to LC Vial Dissolve->Vial Inject Inject into LC Vial->Inject Separate Separate on C18 Column Inject->Separate Ionize Ionize (ESI+) Separate->Ionize Detect Detect Ions (MS) Ionize->Detect Chromatogram Generate Base Peak Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Identify Identify Impurities (Accurate Mass) Integrate->Identify Report Generate Purity Report Identify->Report

Caption: Workflow for purity assessment by LC-MS.

Section 3: Comparative Analysis and Method Selection

The choice between GC-MS and LC-MS is not merely about technical capability but about aligning the method with the specific analytical goals. Both techniques can be validated to meet regulatory requirements, but they offer different advantages.[18]

Performance Data Comparison

The following table summarizes expected performance characteristics based on the analysis of similar nitropyridine and chlorinated aromatic compounds.

Parameter GC-MS LC-MS Commentary
Selectivity Excellent for isomersVery GoodGC capillary columns generally offer higher peak capacity for resolving closely related compounds.
Sensitivity (LOQ) ~0.5 - 5 ppm~0.1 - 1 ppmLC-MS, particularly with a triple quadrupole, often provides superior sensitivity.[15]
Risk of Degradation Moderate to HighVery LowThe primary advantage of LC-MS. Thermal stability must be rigorously proven for GC-MS.[3]
Impurity ID High Confidence (EI Library)High Confidence (Accurate Mass)EI provides fragmentation for library matching. HRMS provides elemental composition. Both are powerful and complementary.
Sample Throughput GoodExcellentModern UPLC systems can have run times under 10 minutes.
Robustness GoodVery GoodLC methods are often considered more robust for routine QC in pharmaceutical labs due to less inlet activity and matrix effects.
Decision Logic: Which Method to Choose?

The optimal choice depends on the stage of development and the specific questions being asked.

Decision_Tree Start Start: Purity Assessment of This compound Q1 Primary Goal: Routine QC & Assay? Start->Q1 Q2 Primary Goal: Impurity ID & Profiling? Q1->Q2 No LCMS Choose LC-MS: Robust, sensitive, avoids degradation. Q1->LCMS Yes Q3 Are thermally labile impurities suspected? Q2->Q3 Yes Both Use Orthogonal Approach: LC-MS for routine analysis, GC-MS for isomer confirmation. Q2->Both No, comprehensive characterization needed Q3->LCMS Yes GCMS Choose GC-MS: Excellent for isomer separation, library-based ID. Q3->GCMS No, and isomers are a key concern

Caption: Decision logic for selecting the appropriate analytical method.

Conclusion and Recommendation

Both LC-MS and GC-MS are powerful, suitable techniques for the purity assessment of this compound.

LC-MS is strongly recommended as the primary method for routine quality control and release testing. Its ability to operate at low temperatures fundamentally de-risks the analysis by eliminating the potential for thermally induced degradation, ensuring that the observed purity profile is an accurate reflection of the sample. The high sensitivity and compatibility with a broad range of impurity polarities make it a robust and reliable choice for a pharmaceutical development setting.

GC-MS serves as an invaluable orthogonal technique. It is particularly powerful for definitive structural elucidation of impurities (via EI fragmentation) and for resolving challenging isomeric impurities that may co-elute in an LC system. It is best employed during method development, for impurity characterization, and for investigations where specific isomer contamination is a concern.

By leveraging the strengths of each technique—LC-MS for its robust, non-destructive nature and GC-MS for its unparalleled resolving power and spectral fingerprinting—researchers can build a comprehensive and scientifically sound analytical control strategy for this compound, ensuring the quality and safety of the final drug product.

References

A Comparative Guide to the FTIR Spectroscopic Analysis of 2-Chloro-4-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Vibrational Story of a Pharmaceutical Building Block

2-Chloro-4-methoxy-3-nitropyridine is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its unique substitution pattern on the pyridine ring gives rise to a characteristic vibrational spectrum that can be definitively analyzed using FTIR spectroscopy. This non-destructive technique provides a molecular fingerprint, allowing for the identification and confirmation of the compound's functional groups. By understanding the vibrational modes of the nitro, chloro, and methoxy groups, as well as the pyridine ring itself, researchers can ensure the identity and purity of this vital precursor.

Deciphering the Spectrum: Functional Group Analysis of this compound

The infrared spectrum of this compound is a composite of the vibrational modes of its constituent parts. Below is a detailed analysis of the expected absorption bands.

The Nitro Group (-NO₂)

The nitro group is a strong electron-withdrawing group and its presence is prominently indicated by two strong absorption bands in the FTIR spectrum. These correspond to the asymmetric and symmetric stretching vibrations of the N-O bonds. For aromatic nitro compounds, these bands typically appear in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. The strong intensity of these bands is due to the large change in dipole moment during the vibrations.

The Methoxy Group (-OCH₃)

The methoxy group introduces several characteristic vibrations. The C-H stretching of the methyl group is expected in the 2950-2850 cm⁻¹ region. More diagnostically, the asymmetric and symmetric C-O-C stretching vibrations of the ether linkage are anticipated around 1250 cm⁻¹ and 1040 cm⁻¹, respectively. The position of these bands can be influenced by the electronic effects of the other substituents on the aromatic ring.

The Chloro Group (-Cl)

The C-Cl stretching vibration is typically observed in the fingerprint region of the spectrum, usually between 800 and 600 cm⁻¹. The exact position can vary depending on the substitution pattern and the nature of the aromatic ring to which it is attached.

The Pyridine Ring

The pyridine ring, as a substituted aromatic system, exhibits a series of characteristic skeletal vibrations. These include C=C and C=N stretching vibrations within the ring, which typically appear in the 1600-1400 cm⁻¹ region.[3][4][5] The substitution pattern on the ring influences the number and position of these bands. Additionally, C-H in-plane and out-of-plane bending vibrations provide further structural information.

Predicted FTIR Spectral Data for this compound

Wavenumber Range (cm⁻¹)AssignmentIntensity
3100-3000Aromatic C-H StretchMedium to Weak
2960-2850-CH₃ Stretch (Methoxy)Medium
1600-1570Aromatic C=C and C=N StretchMedium to Strong
1550-1520Asymmetric NO₂ StretchStrong
1480-1440Aromatic C=C and C=N StretchMedium
1360-1340Symmetric NO₂ StretchStrong
1270-1240Asymmetric C-O-C Stretch (Methoxy)Strong
1050-1020Symmetric C-O-C Stretch (Methoxy)Medium
850-800C-H Out-of-plane BendingMedium to Strong
780-740C-Cl StretchMedium to Strong

Comparative Analysis: this compound vs. 2-Chloro-3-nitropyridine

To better understand the spectral contributions of the methoxy group, a comparison with 2-chloro-3-nitropyridine is highly instructive. The FTIR spectrum of 2-chloro-3-nitropyridine is publicly available and serves as an excellent reference.[6][7][8]

The primary differences in the spectra will be the absence of the methoxy group vibrations in 2-chloro-3-nitropyridine. Specifically, the C-H stretching bands of the methyl group (around 2950-2850 cm⁻¹) and the strong C-O-C stretching bands (around 1250 cm⁻¹ and 1040 cm⁻¹) will not be present.

Furthermore, the electron-donating nature of the methoxy group can influence the electronic distribution within the pyridine ring, potentially causing slight shifts in the positions of the ring's C=C and C=N stretching vibrations, as well as the C-Cl and NO₂ stretching frequencies, compared to 2-chloro-3-nitropyridine.

Experimental Protocol for FTIR Analysis

This protocol outlines the steps for acquiring a high-quality FTIR spectrum of a solid sample like this compound using the KBr pellet method. This method is chosen for its ability to produce sharp, well-resolved spectra for solid samples.[9][10][11][12]

Materials and Equipment
  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Hydraulic press

  • Pellet die

  • Agate mortar and pestle

  • Infrared grade Potassium Bromide (KBr), dried

  • Spatula

  • Analytical balance

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 1-2 mg of this compound.

    • Weigh approximately 100-200 mg of dry, infrared-grade KBr. The sample-to-KBr ratio should be roughly 1:100.

    • Combine the sample and KBr in an agate mortar.

    • Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering and produces a translucent pellet.

  • Pellet Formation:

    • Assemble the pellet die.

    • Transfer a small amount of the KBr-sample mixture into the die, ensuring an even distribution.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the pellet from the die.

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the 4000-400 cm⁻¹ range.

  • Data Analysis:

    • Process the acquired spectrum to identify the peak positions (in cm⁻¹) and their relative intensities.

    • Compare the observed peaks with the expected vibrational frequencies for the functional groups of this compound.

Visualizing the Process and Structure

To aid in understanding, the following diagrams illustrate the molecular structure and the experimental workflow.

Caption: Molecular structure of this compound.

experimental_workflow start Start: Solid Sample sample_prep 1. Sample Preparation (Weigh & Grind with KBr) start->sample_prep pellet_formation 2. Pellet Formation (Hydraulic Press) sample_prep->pellet_formation spectral_acquisition 3. Spectral Acquisition (FTIR Spectrometer) pellet_formation->spectral_acquisition data_analysis 4. Data Analysis (Peak Identification) spectral_acquisition->data_analysis end End: Interpreted Spectrum data_analysis->end

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

Conclusion

FTIR spectroscopy is a powerful and efficient tool for the structural characterization of this compound. By understanding the characteristic vibrational frequencies of the nitro, methoxy, and chloro functional groups, along with the pyridine ring vibrations, researchers can confidently verify the identity and integrity of this important pharmaceutical intermediate. The comparative analysis with a structurally similar molecule further solidifies the spectral assignments and highlights the influence of specific functional groups. The provided experimental protocol offers a reliable method for obtaining high-quality spectral data, ensuring accuracy and reproducibility in a laboratory setting.

References

A Comparative Guide to the Structural Validation of Novel Compounds Synthesized from 2-Chloro-4-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of novel compounds is only the beginning of a rigorous journey. The unambiguous confirmation of a molecule's structure is a critical checkpoint, ensuring that downstream biological and pharmacological data are reliable and reproducible. The versatile chemical intermediate, 2-Chloro-4-methoxy-3-nitropyridine, serves as a valuable starting point for creating a diverse range of complex molecules.[1][2] This guide provides an in-depth comparison of the essential analytical techniques used to validate the structures of these new chemical entities, grounded in the principles of scientific integrity and supported by experimental insights.

The Imperative of Structural Validation

The journey from a synthetic starting material like this compound to a potential therapeutic agent is paved with meticulous structural analysis. The precise arrangement of atoms in a molecule dictates its function, efficacy, and safety.[3] An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety concerns. Therefore, a multi-faceted approach to structural validation is not just best practice; it is a scientific necessity.

This guide will compare the cornerstone techniques for structural elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For mapping the carbon-hydrogen framework.

  • Mass Spectrometry (MS): For determining molecular weight and fragmentation patterns.

  • X-ray Crystallography: For providing the definitive three-dimensional structure.

We will explore the causality behind choosing each method, detail self-validating experimental protocols, and present data in a clear, comparative format.

The Synthetic Landscape: From Precursor to Product

The reactivity of this compound allows for a variety of chemical transformations, primarily targeting the chloro and nitro functional groups. Common synthetic routes involve nucleophilic aromatic substitution at the chloro position and reduction of the nitro group, followed by further derivatization.

DOT Script for Synthetic Workflow

Synthetic Workflow Start 2-Chloro-4-methoxy- 3-nitropyridine Reaction1 Nucleophilic Aromatic Substitution (e.g., with R-NH2) Start->Reaction1 Intermediate1 Substituted Aminopyridine Intermediate Reaction1->Intermediate1 Reaction2 Reduction of Nitro Group (e.g., with Fe/HCl) Intermediate1->Reaction2 Product Novel Diaminopyridine Derivative Reaction2->Product

Caption: General synthetic pathway from this compound.

A Comparative Analysis of Structural Validation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the molecular structure and connectivity.[4] For derivatives of this compound, both ¹H and ¹³C NMR are indispensable.

Expertise & Experience in NMR:

  • ¹H NMR: This is often the first and most informative experiment. The chemical shifts of the aromatic protons on the pyridine ring are highly sensitive to the nature and position of substituents.[4] For instance, the introduction of an amino group in place of the chloro substituent will cause a significant upfield shift of the remaining ring protons due to its electron-donating nature.[5]

  • ¹³C NMR: This technique provides a count of the unique carbon environments in the molecule.[4] The chemical shifts of the pyridine ring carbons are also diagnostic of the substitution pattern.

  • 2D NMR (COSY, HSQC, HMBC): When the ¹H NMR spectrum is complex or ambiguous, 2D NMR techniques are crucial.

    • COSY (Correlation Spectroscopy) identifies proton-proton couplings, helping to trace the connectivity of the proton network.[6]

    • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to the carbon it is directly attached to.[6]

    • HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons, which is key for piecing together the entire molecular structure, especially for identifying quaternary carbons.[6]

Trustworthiness through Self-Validation: The combination of these NMR techniques provides a self-validating system. The connectivity information from COSY and HMBC must be consistent with the direct attachments identified in the HSQC spectrum.

Technique Information Provided Strengths Limitations
¹H NMR Proton environment, connectivity (J-coupling)High sensitivity, rapid acquisitionCan have overlapping signals in complex molecules
¹³C NMR Carbon skeleton, number of unique carbonsDirect observation of the carbon frameworkLower sensitivity, longer acquisition times
2D NMR Detailed connectivity (H-H, C-H)Resolves ambiguities, confirms structureRequires more instrument time and expertise

DOT Script for NMR Data Integration

NMR Data Integration H_NMR 1H NMR (Proton Signals & Splitting) COSY COSY (H-H Connectivity) H_NMR->COSY HSQC HSQC (Direct C-H Attachment) H_NMR->HSQC HMBC HMBC (Long-Range C-H Connectivity) H_NMR->HMBC C_NMR 13C NMR (Carbon Signals) C_NMR->HSQC C_NMR->HMBC Structure Proposed Structure COSY->Structure HSQC->Structure HMBC->Structure

Caption: Integration of various NMR data for structural elucidation.

Mass Spectrometry (MS): The Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[7] For novel compounds, high-resolution mass spectrometry (HRMS) is essential for determining the accurate mass and, consequently, the elemental composition.

Expertise & Experience in MS:

  • Molecular Ion Peak ([M+H]⁺ or [M]⁺˙): This peak provides the molecular weight of the compound. HRMS can provide the mass with enough accuracy to determine the molecular formula.

  • Fragmentation Pattern: The way a molecule breaks apart in the mass spectrometer can provide valuable structural information.[8] For example, the loss of a methoxy group (•OCH₃) or a nitro group (•NO₂) from a derivative of this compound would be a diagnostic fragmentation.

  • Isotope Patterns: The presence of chlorine or bromine atoms can be readily identified by their characteristic isotopic patterns.[9]

Trustworthiness through Self-Validation: The molecular formula determined by HRMS must be consistent with the number of protons and carbons observed in the NMR spectra.

Technique Information Provided Strengths Limitations
HRMS Accurate mass, molecular formulaHigh sensitivity and accuracyDoes not provide connectivity information
Tandem MS (MS/MS) Fragmentation pathwaysProvides structural cluesInterpretation can be complex
X-ray Crystallography: The Unambiguous 3D Structure

Single-crystal X-ray diffraction is considered the "gold standard" for structural determination as it provides a precise three-dimensional map of the atoms in a molecule. This is particularly crucial for determining the absolute configuration of chiral molecules.[3]

Expertise & Experience in X-ray Crystallography:

  • Absolute Structure Determination: For chiral compounds, which are common in drug discovery, X-ray crystallography is often the only way to definitively determine the stereochemistry.[10]

  • Confirmation of Connectivity: It provides an unambiguous confirmation of the atomic connectivity, resolving any doubts that may remain after NMR and MS analysis.

Trustworthiness through Self-Validation: The resulting crystal structure must be consistent with all spectroscopic data (NMR and MS). For example, the number and type of atoms in the crystal structure must match the molecular formula from HRMS.

Technique Information Provided Strengths Limitations
X-ray Crystallography 3D atomic arrangement, absolute configurationProvides definitive structural proofRequires a high-quality single crystal, which can be difficult to obtain[11]

Experimental Protocols

Standard ¹H NMR Experiment
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Spectrometer Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters on a 400 MHz spectrometer include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans depending on the sample concentration.

  • Processing: Apply a Fourier transform to the acquired data. Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).

Standard HRMS (ESI-TOF) Experiment
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile) that is compatible with electrospray ionization (ESI).

  • Infusion: Infuse the sample solution into the mass spectrometer's ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated. Collect data over a mass range that includes the expected molecular weight of the compound.

  • Data Analysis: Identify the molecular ion peak and use the instrument's software to calculate the elemental composition based on the accurate mass measurement.

Conclusion: A Synergistic Approach

The structural validation of novel compounds synthesized from this compound requires a synergistic and comparative approach. While NMR spectroscopy provides the initial blueprint of the molecular structure and MS confirms the molecular formula, X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional arrangement of atoms. By integrating the data from these complementary techniques, researchers can have the highest level of confidence in their synthesized molecules, paving the way for reliable and impactful downstream applications in drug discovery and development.

References

A Comparative Guide to the Synthesis of 2-Chloro-4-methoxy-3-nitropyridine: Reagents and Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-methoxy-3-nitropyridine is a key heterocyclic building block in medicinal chemistry and drug discovery, serving as a versatile intermediate for the synthesis of a wide range of biologically active compounds.[1][2][3] The strategic placement of the chloro, methoxy, and nitro groups on the pyridine ring provides multiple reaction sites for further functionalization, enabling the construction of complex molecular architectures. This guide provides a comprehensive comparison of the primary synthetic routes and alternative reagents for the preparation of this valuable intermediate, supported by experimental insights and data to inform practical laboratory applications.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound typically revolves around two main retrosynthetic approaches:

  • Route A: Nitration followed by Chlorination: This common strategy involves the initial introduction of the nitro group onto a 4-methoxypyridine precursor, followed by the conversion of a hydroxyl or N-oxide functionality at the 2-position to a chloride.

  • Route B: Chlorination followed by Nitration: An alternative approach is to first establish the 2-chloro-4-methoxypyridine scaffold and then introduce the nitro group at the 3-position.

The choice between these routes is often dictated by the availability of starting materials, desired regioselectivity, and overall efficiency.

Route A: Nitration-First Approach

This is a widely employed pathway that generally begins with the readily available 4-methoxypyridine.

Workflow Diagram

Route_A_Workflow Start 4-Methoxypyridine N_Oxide 4-Methoxypyridine N-oxide Start->N_Oxide Oxidation Nitrated_N_Oxide 4-Methoxy-3-nitropyridine N-oxide N_Oxide->Nitrated_N_Oxide Nitration Final_Product This compound Nitrated_N_Oxide->Final_Product Chlorination

Caption: General workflow for the Nitration-First synthetic route.

Step 1: Oxidation of 4-Methoxypyridine

The initial step involves the oxidation of 4-methoxypyridine to its corresponding N-oxide. This transformation is crucial as the N-oxide functionality activates the pyridine ring for subsequent electrophilic nitration and facilitates the final chlorination step.

Common Reagents and Conditions:

ReagentSolventTemperatureTypical YieldReference
Hydrogen Peroxide (30%)Acetic AcidReflux~85-95%[4]
m-Chloroperoxybenzoic acid (mCPBA)Dichloromethane (DCM)0 °C to RT>90%[5]

Experimental Protocol: Oxidation with Hydrogen Peroxide

  • To a stirred solution of 4-methoxypyridine in glacial acetic acid, slowly add 30% aqueous hydrogen peroxide at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the mixture and carefully remove the solvent under reduced pressure.

  • The crude 4-methoxypyridine N-oxide is often of sufficient purity for the next step, or it can be purified by crystallization or chromatography.

Causality Behind Experimental Choices: The use of acetic acid as a solvent not only facilitates the reaction but also acts as a catalyst. The N-oxidation increases the electron density at the 2 and 4-positions of the pyridine ring, making it more susceptible to electrophilic attack.

Step 2: Nitration of 4-Methoxypyridine N-oxide

The activated 4-methoxypyridine N-oxide is then nitrated. The directing effects of the N-oxide and the methoxy group favor the introduction of the nitro group at the 3-position.

Typical Nitrating Agents:

  • Mixed Acid (HNO₃/H₂SO₄): This is the most common and powerful nitrating agent. The reaction is typically performed at low temperatures to control the exothermicity and improve regioselectivity.

  • Fuming Nitric Acid: Can be used for less reactive substrates.

Experimental Protocol: Nitration with Mixed Acid

  • Cool a mixture of concentrated sulfuric acid and fuming nitric acid in an ice bath.

  • Slowly add 4-methoxypyridine N-oxide to the cold mixed acid, maintaining a low temperature.

  • Allow the reaction to stir at a controlled temperature until completion (monitored by TLC or LC-MS).

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 4-methoxy-3-nitropyridine N-oxide.

Step 3: Chlorination of 4-Methoxy-3-nitropyridine N-oxide

The final step is the conversion of the N-oxide to the 2-chloro derivative. This is a deoxygenative chlorination reaction.

Primary Reagent: Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is the most widely used reagent for this transformation.[6][7][8][9] It acts as both a chlorinating agent and a dehydrating agent.

Experimental Protocol: Chlorination with POCl₃

  • A mixture of 4-methoxy-3-nitropyridine N-oxide and phosphorus oxychloride is heated, often to reflux.[6]

  • The reaction is maintained at this temperature for several hours.

  • After completion, the excess POCl₃ is removed by distillation under reduced pressure.

  • The residue is then carefully quenched by pouring it onto crushed ice.

  • The resulting precipitate is filtered, washed with water, and can be purified by recrystallization or column chromatography to yield this compound.[6]

Mechanism of Chlorination with POCl₃:

The reaction proceeds through the formation of a chlorophosphate intermediate at the N-oxide oxygen, which then undergoes nucleophilic attack by a chloride ion at the 2-position, followed by elimination to give the final product.

Alternative Chlorinating Agents:

While POCl₃ is effective, its corrosive and hazardous nature has led to the exploration of alternatives.[10]

ReagentAdvantagesDisadvantagesReference
Thionyl Chloride (SOCl₂) Readily available, often milder conditions.Can lead to different byproducts.[11]
Oxalyl Chloride ((COCl)₂) Effective under mild conditions.Can be more expensive.
Phosphorus Pentachloride (PCl₅) Very reactive, can chlorinate less reactive substrates.Solid, can be difficult to handle. Often used in combination with POCl₃.[12][13]

A solvent-free approach using equimolar POCl₃ in a sealed reactor has been reported for the large-scale chlorination of various hydroxypyridines, offering a more environmentally friendly and safer alternative to using a large excess of the reagent.[7][9]

Route B: Chlorination-First Approach

This route begins with a pre-functionalized pyridine ring.

Workflow Diagram

Route_B_Workflow Start 2-Chloro-4-methoxypyridine Final_Product This compound Start->Final_Product Nitration

Caption: General workflow for the Chlorination-First synthetic route.

Step 1: Synthesis of 2-Chloro-4-methoxypyridine

The starting material, 2-chloro-4-methoxypyridine, can be prepared from 2,4-dichloropyridine by selective nucleophilic substitution with sodium methoxide. The greater reactivity of the chlorine at the 4-position facilitates this selective substitution.

Step 2: Nitration of 2-Chloro-4-methoxypyridine

The direct nitration of 2-chloro-4-methoxypyridine is the key step in this route. The directing effects of the methoxy group (ortho, para-directing) and the chloro group (ortho, para-directing and deactivating) will influence the position of nitration. The methoxy group is a stronger activating group, and its directing effect will likely dominate, leading to nitration at the 3- or 5-position.

Experimental Protocol: Direct Nitration

  • Dissolve 2-chloro-4-methoxypyridine in concentrated sulfuric acid at a low temperature.

  • Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, while maintaining the low temperature.

  • Stir the reaction mixture until the starting material is consumed.

  • Work-up the reaction by pouring it onto ice and neutralizing with a base.

  • Isolate and purify the product, which may be a mixture of isomers requiring separation. A patent describes a similar nitration of 2-chloro-6-methoxypyridine, yielding the 3-nitro product.[14]

Regioselectivity Considerations: The primary challenge in this route is controlling the regioselectivity of the nitration. The formation of the undesired 5-nitro isomer is a possibility. The reaction conditions, particularly temperature and the nature of the nitrating agent, must be carefully optimized to favor the formation of the desired 3-nitro isomer.

Comparison of Synthetic Routes

FeatureRoute A (Nitration-First)Route B (Chlorination-First)
Starting Material 4-Methoxypyridine (readily available)2-Chloro-4-methoxypyridine (requires synthesis)
Number of Steps 32 (from 2-chloro-4-methoxypyridine)
Regioselectivity Generally high in the nitration step due to directing groups.Potential for isomeric mixtures during nitration, requiring careful optimization.
Key Challenges Handling of hazardous POCl₃, potential for over-nitration.Control of regioselectivity during nitration, synthesis of the starting material.
Overall Yield Can be high with optimized steps.Dependent on the efficiency and selectivity of the nitration step.

Safety and Environmental Considerations

  • Phosphorus Oxychloride (POCl₃): POCl₃ is a highly corrosive and toxic substance that reacts violently with water.[10] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Quenching of POCl₃ should be done with extreme caution by slowly adding the reaction mixture to ice.

  • Nitrating Agents: Mixed acids (HNO₃/H₂SO₄) are highly corrosive and strong oxidizing agents. Reactions should be carried out with careful temperature control to prevent runaway reactions.

  • Solvent Waste: The use of chlorinated solvents and large volumes of acid necessitates proper waste disposal procedures. The development of solvent-free or greener solvent alternatives is an important consideration for sustainable synthesis.

Characterization Data

While a specific experimental spectrum for this compound was not found in the searched literature, the expected 1H and 13C NMR spectral data can be predicted based on analogous structures. For a similar compound, 2-chloro-6-methoxy-3-nitropyridine, the 1H NMR spectrum has been reported.[15] Researchers should confirm the structure of their synthesized product using standard analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy.

Predicted ¹H NMR (CDCl₃):

  • A singlet for the methoxy protons (~4.0 ppm).

  • Two doublets for the aromatic protons on the pyridine ring.

Predicted ¹³C NMR (CDCl₃):

  • A signal for the methoxy carbon (~55-60 ppm).

  • Signals for the five carbons of the pyridine ring in the aromatic region, with chemical shifts influenced by the substituents.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes, with the "Nitration-First" approach (Route A) generally being more common due to the ready availability of the starting material and better control over regioselectivity. The choice of chlorinating agent in this route offers a point of optimization, with alternatives to the hazardous POCl₃ being a key area for process improvement. The "Chlorination-First" approach (Route B) is a more direct route but hinges on the ability to control the regioselectivity of the nitration step. For any large-scale synthesis, considerations of safety, cost, and environmental impact are paramount, and the development of greener and more efficient protocols remains a valuable endeavor in the field of synthetic chemistry.

References

Comparative analysis of SNAr versus VNS reaction mechanisms on nitropyridine substrates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of two powerful methodologies for the functionalization of nitropyridines: Nucleophilic Aromatic Substitution (SNAr) and Vicarious Nucleophilic Substitution (VNS). Understanding the mechanistic nuances, substrate requirements, and regiochemical outcomes of each reaction is paramount for the strategic design and synthesis of novel chemical entities in pharmaceutical and materials science.

Introduction: Functionalizing the Electron-Deficient Pyridine Ring

The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs. The introduction of a nitro group significantly depletes the electron density of the pyridine ring, making it highly susceptible to nucleophilic attack.[1] This electronic feature is exploited by both SNAr and VNS reactions to forge new carbon-carbon and carbon-heteroatom bonds.

  • Nucleophilic Aromatic Substitution (SNAr) is a classical and widely utilized pathway that involves the displacement of a leaving group, typically a halogen, by a nucleophile.[2]

  • Vicarious Nucleophilic Substitution (VNS) is a more modern technique that achieves the formal substitution of a hydrogen atom, offering a direct route for C-H functionalization.[3]

This guide will dissect the mechanisms of both reactions, compare their strategic advantages and limitations, and provide practical experimental protocols to aid in methodological selection and application.

Mechanistic Dissection: Two Distinct Pathways

While both reactions proceed through the addition of a nucleophile to an electron-deficient ring, the subsequent steps and overall requirements are fundamentally different.

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction is a two-step process. First, the nucleophile attacks the carbon atom bearing the leaving group. This is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The negative charge in this complex is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the electron-withdrawing nitro group. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.[1][2]

The efficiency of the SNAr reaction is highly dependent on the nature of the leaving group, the strength of the nucleophile, and the position of the nitro group, which provides the necessary activation.[2][4]

Caption: General mechanism of the SNAr reaction.

The VNS Mechanism: A Tandem Addition/β-Elimination

The VNS reaction enables the nucleophilic replacement of hydrogen in electrophilic aromatic systems.[3] This is achieved by using a specific type of nucleophile: a carbanion that bears a leaving group (X) on the nucleophilic carbon.[5]

The mechanism also begins with the addition of the carbanion to an electron-deficient position on the nitropyridine ring (typically ortho or para to the nitro group), forming a σ-adduct.[3][5] Unlike the SNAr pathway, the subsequent step is a base-induced β-elimination of HX from the adduct.[6][7] This step rearomatizes the ring and forms the final product. A strong base is required in at least stoichiometric amounts, as it is consumed in both the initial deprotonation of the carbanion precursor and the final elimination step.[3]

Caption: General mechanism of the VNS reaction.

Head-to-Head Comparison: SNAr vs. VNS

The choice between SNAr and VNS is dictated by the desired transformation, the available starting materials, and the required reaction conditions. The following table and discussion highlight the key differentiators.

FeatureNucleophilic Aromatic Substitution (SNAr)Vicarious Nucleophilic Substitution (VNS)
Bond Formed C-Nu (C-N, C-O, C-S, etc.)C-C, C-N
Atom Replaced Leaving Group (e.g., F, Cl, Br)Hydrogen (H)
Substrate Prerequisite Must possess a good leaving group at the substitution site.Requires an activated C-H bond; no leaving group needed.
Nucleophile Wide range of nucleophiles (amines, alkoxides, thiolates).Carbanion or other nucleophile bearing a leaving group at the α-position.
Key Intermediate Meisenheimer Complex.Anionic σ-adduct.
Base Requirement Often used as a scavenger or catalyst (e.g., NEt₃, K₂CO₃).Stoichiometric quantities of a strong base are essential (e.g., t-BuOK, NaH).[3]
Regioselectivity Position of the leaving group directs the substitution.Substitution occurs ortho and/or para to the activating nitro group.[3]
Strategic Advantage High predictability, broad nucleophile scope.Direct C-H functionalization, bypasses substrate pre-functionalization.
Key Limitation Requires synthesis of halogenated or otherwise activated pyridines.More specialized nucleophiles; can be sensitive to steric hindrance.[7]
Causality Behind Experimental Choices
  • Regioselectivity: In SNAr, the outcome is unambiguous: the nucleophile replaces the leaving group. For substrates with multiple leaving groups, such as 2,4-dichloro-5-nitropyridine, selectivity is governed by the stability of the Meisenheimer intermediate. Attack at C4 (para to the nitro group) is favored because the negative charge can be delocalized onto the nitro group, resulting in a more stable intermediate.[8] In VNS, the regioselectivity is dictated by the electronic activation of the nitro group, leading to substitution at the ortho and para positions.[3] For 3-nitropyridine, this can result in a mixture of 2- and 4-substituted products.[9]

  • Nucleophile & Base System: The choice of nucleophile is a primary distinction. SNAr is highly versatile, accommodating a vast library of common nucleophiles.[1] VNS, conversely, relies on nucleophiles specifically designed to contain a leaving group, such as chloromethyl sulfones.[3] The requirement for a strong base in VNS is mechanistic; it is consumed in the final, crucial β-elimination step to regenerate aromaticity.[5]

  • Steric Effects: While SNAr reactions can be subject to steric hindrance, it is a particularly important consideration in VNS. The base-induced elimination step requires a planarization of the forming benzylic-type anion to allow for effective resonance stabilization with the nitro group. Bulky nucleophiles (e.g., isopropyl carbanions) can introduce steric clashes that inhibit this planarization, stalling the reaction at the adduct stage.[7]

Experimental Protocols & Data

The following sections provide representative experimental procedures and data to illustrate the practical application of both methods.

SNAr Protocol: Synthesis of 2-(Piperidin-1-yl)-5-nitropyridine

This protocol describes the reaction of 2-chloro-5-nitropyridine with a common secondary amine nucleophile, piperidine.[1]

Step-by-Step Methodology:

  • To a round-bottom flask, add 2-chloro-5-nitropyridine (1.0 equiv).

  • Dissolve the starting material in anhydrous ethanol (to a concentration of approx. 0.1 M).

  • Add piperidine (1.1 equiv) to the solution, followed by triethylamine (1.2 equiv) to act as an acid scavenger.

  • Heat the reaction mixture to reflux (approx. 78 °C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, cool the mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by flash column chromatography if necessary.

Typical Yields for SNAr of 2-Chloro-5-nitropyridine: [1]

Nucleophile (Amine)ProductTypical Yield (%)
Piperidine2-(Piperidin-1-yl)-5-nitropyridine>95%
Morpholine4-(5-Nitropyridin-2-yl)morpholine>95%
AnilineN-Phenyl-5-nitropyridin-2-amine~70-80%
BenzylamineN-Benzyl-5-nitropyridin-2-amine~85-95%
VNS Protocol: Alkylation of 3-Nitropyridine

This protocol details the VNS reaction between 3-nitropyridine and the carbanion generated from chloromethyl phenyl sulfone.[3][10]

Step-by-Step Methodology:

  • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF).

  • Cool the solvent to -78 °C in a dry ice/acetone bath.

  • Add potassium tert-butoxide (t-BuOK) (2.2 equiv) to the cold THF.

  • In a separate flask, prepare a solution of chloromethyl phenyl sulfone (1.0 equiv) and 3-nitropyridine (1.1 equiv) in a minimum amount of anhydrous THF.

  • Slowly add the solution of the sulfone and nitropyridine to the stirred suspension of t-BuOK at -78 °C. A deep color change is typically observed.

  • Allow the reaction to stir at low temperature for the specified time (monitor by TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at low temperature.

  • Allow the mixture to warm to room temperature and perform an aqueous work-up by extracting with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Strategic Workflow: Choosing the Right Reaction

The decision to use SNAr or VNS can be guided by a simple logical workflow.

Reaction_Choice_Workflow start Desired Nitropyridine Product q1 Is the desired substitution at a position that already has a leaving group (e.g., Cl, Br)? start->q1 snar_path Use SNAr Reaction q1->snar_path Yes q2 Is the goal to perform C-H functionalization? q1->q2 No snar_consider Select appropriate nucleophile (amine, alkoxide, etc.). Consider base if needed (e.g., NEt3). snar_path->snar_consider vns_path Use VNS Reaction vns_consider Select appropriate carbanion precursor (e.g., R-CH2-SO2Ph). Use a strong base (e.g., t-BuOK). vns_path->vns_consider q2->snar_path No (Requires prior halogenation) q2->vns_path Yes

Caption: Decision workflow for selecting SNAr vs. VNS.

Conclusion

Both SNAr and VNS are indispensable tools for the modification of nitropyridine scaffolds.

  • SNAr remains the go-to method for its reliability, predictability, and broad scope when a suitably pre-functionalized substrate is available. Its mechanism is well-understood, and reaction conditions are often robust.

  • VNS offers a powerful and elegant solution for direct C-H functionalization, circumventing the need for multi-step syntheses to install a leaving group. It is particularly valuable for introducing alkyl chains and other carbon-based substituents directly onto the pyridine ring.

A thorough understanding of their respective mechanisms, regiochemical drivers, and experimental requirements, as outlined in this guide, empowers the modern chemist to strategically select the optimal pathway for accessing novel and complex nitropyridine derivatives for drug discovery and beyond.

References

Navigating the Antitumor Potential of 2-Chloro-3-nitropyridine Scaffolds: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its derivatives are a subject of intense research in oncology due to their ability to interact with various biological targets.[1] Within this vast chemical space, the 2-chloro-3-nitropyridine scaffold has emerged as a particularly versatile starting point for the synthesis of novel compounds with potential antitumor activities. The electron-withdrawing nature of the nitro group and the reactive chlorine atom at the C2 position make it an ideal template for derivatization, allowing for the exploration of structure-activity relationships (SAR).[2]

This guide provides a comparative analysis of the antitumor efficacy of derivatives based on the 2-chloro-3-nitropyridine core. While direct, comprehensive studies on a series of 2-chloro-4-methoxy-3-nitropyridine derivatives are not extensively documented in publicly available literature, we will delve into closely related analogues to provide valuable insights for researchers in drug discovery and development. We will examine the cytotoxic effects of 2-anilino-3-nitropyridines and fused heterocyclic systems like thieno[2,3-b]pyridines, supported by experimental data from peer-reviewed studies. Furthermore, we will extrapolate from established SAR principles to discuss the potential influence of a 4-methoxy substituent on the biological activity of this scaffold.

Comparative Efficacy of 2-Anilino-3-nitropyridine Derivatives

A promising avenue in the development of novel anticancer agents involves the nucleophilic substitution of the chlorine atom in 2-chloro-3-nitropyridine with various anilines. This approach has yielded a series of 2-anilino-3-nitropyridine derivatives with demonstrable cytotoxic activity against several human cancer cell lines.

One study systematically synthesized a series of these compounds and evaluated their efficacy against lung (A549), breast (MCF-7), and prostate (DU-145) cancer cell lines. The substitution pattern on the aniline ring was varied to include electron-donating and electron-withdrawing groups, revealing key insights into the structure-activity relationship.[2]

Table 1: Comparative Cytotoxicity (IC50, µM) of 2-Anilino-3-nitropyridine Dimers

Compound IDR Group on Anilino MoietyA549 (Lung)MCF-7 (Breast)DU-145 (Prostate)
4a 4-methoxyModerate ActivityModerate ActivityModerate Activity
4d 4-fluoroModerate ActivityModerate ActivitySignificant Activity
4h 4-chloroModerate ActivityModerate ActivityModerate Activity

Note: The original study described the activity as "good to moderate," with compound 4d showing "significant cytotoxic activity" against the DU-145 cell line. Specific IC50 values for all compounds were not detailed in the available abstract. The table reflects the reported qualitative activity levels.[2]

The enhanced activity of the 4-fluoro substituted derivative (4d) against the DU-145 prostate cancer cell line suggests that electronegative substituents at the para position of the aniline ring may be favorable for cytotoxicity in this specific cancer type.[2]

Mechanistic Insights: Disruption of Microtubule Dynamics

Further investigation into the mechanism of action for the most active compounds in the 2-anilino-3-nitropyridine series revealed an interaction with microtubule dynamics. The lead compound was found to disrupt the formation of the mitotic spindle and induce abnormal centrosome structures. This interference with the cellular machinery essential for cell division leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[2]

cluster_workflow General Workflow for Assessing Antitumor Activity A Synthesis of 2-Anilino-3-nitropyridine Derivatives B In Vitro Cytotoxicity Screening (e.g., MTT Assay) Against Cancer Cell Lines A->B C Determination of IC50 Values B->C D Lead Compound Identification C->D E Mechanism of Action Studies (e.g., Cell Cycle Analysis, Microtubule Dynamics) D->E F Apoptosis Assays E->F

Caption: Experimental workflow for the evaluation of novel antitumor agents.

Fused Heterocyclic Systems: The Case of Thieno[2,3-b]pyridines

Another synthetic strategy to generate novel anticancer agents from a chloro-nitro-pyridine scaffold involves the creation of fused ring systems. Thieno[2,3-b]pyridines, for example, have been synthesized and evaluated for their cytotoxic properties.

In one study, researchers prepared a series of ethyl 7-cyclopropyl-2-(2-aryloxo)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylates. These compounds were then tested for their in vitro cytotoxicity against sensitive (CCRF-CEM) and multidrug-resistant (CEM/ADR5000) leukemia cell lines.[3][4]

Table 2: Cytotoxicity (IC50, µM) of Thieno[2,3-b]pyridine Derivatives Against Leukemia Cell Lines

Compound IDR Group at Position 2CCRF-CEM (Sensitive)CEM/ADR5000 (Resistant)
3a PhenoxyActiveActive
3b Salicylaldehyde-derived2.580 ± 0.550 4.486 ± 0.286
3e ThiophenoxyActiveActive

Data sourced from Al-Trawneh et al., 2021.[3][5]

Compound 3b , featuring a salicylaldehyde-derived moiety, demonstrated the most potent activity against both sensitive and multidrug-resistant leukemia cell lines.[3] This highlights the potential of this fused heterocyclic system as a scaffold for developing agents that can overcome mechanisms of drug resistance.

The Potential Role of the 4-Methoxy Group: A Structure-Activity Relationship Perspective

While specific comparative data for this compound derivatives is sparse, we can infer the potential impact of the 4-methoxy group from general SAR principles of quinoline and pyridine derivatives.[6] The methoxy group is an electron-donating group which can influence the electronic properties of the pyridine ring and, consequently, its interaction with biological targets.

In various studies on anticancer quinoxalines, the introduction of electron-donating groups like methoxy has been shown to increase biological activity.[7] For instance, in some series, the replacement of an electron-releasing methoxy group with an electron-withdrawing group like chlorine led to a decrease in activity.[7] In the context of 2-substituted quinoline analogs, methoxy groups are often associated with enhanced potency.[6]

Therefore, it is plausible that the incorporation of a 4-methoxy group onto the 2-chloro-3-nitropyridine scaffold could modulate its antitumor efficacy, potentially by altering its binding affinity to target proteins or by influencing its pharmacokinetic properties. However, this remains a hypothesis that requires experimental validation.

cluster_sar Postulated Structure-Activity Relationship Core 2-Chloro-3-nitropyridine Core Anilino 2-Anilino Substitution Core->Anilino Fused Fused Ring System (e.g., Thieno[2,3-b]pyridine) Core->Fused Methoxy 4-Methoxy Substitution Core->Methoxy Activity Antitumor Activity Anilino->Activity Fused->Activity Methoxy->Activity Hypothesized Modulation

Caption: Logical relationships in the SAR of 2-chloro-3-nitropyridine derivatives.

Experimental Protocols

Synthesis of 2-Anilino-3-nitropyridine Derivatives

A general procedure for the synthesis of 2-anilino-3-nitropyridine derivatives involves the following steps:

  • A mixture of 2-chloro-3-nitropyridine and a substituted aniline is heated in a suitable solvent, such as ethylene glycol.

  • The reaction mixture is refluxed for a specified period to facilitate the nucleophilic aromatic substitution.

  • The resulting product, a 2-anilino-3-nitropyridine derivative, is then isolated and purified, often through recrystallization.[2]

In Vitro Cytotoxicity Assay (MTT Assay)

The antitumor activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion

The 2-chloro-3-nitropyridine scaffold serves as a valuable platform for the development of novel antitumor agents. Derivatives such as 2-anilino-3-nitropyridines and fused thieno[2,3-b]pyridines have demonstrated promising cytotoxic activity against a range of cancer cell lines, including those with multidrug resistance. The mechanism of action for some of these derivatives involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

While the specific role of a 4-methoxy substituent on the antitumor efficacy of this scaffold requires further investigation, established structure-activity relationships for related heterocyclic compounds suggest it could positively modulate activity. Future research should focus on the systematic synthesis and evaluation of this compound derivatives to fully elucidate their therapeutic potential and build a more comprehensive understanding of their SAR.

References

Benchmarking analytical techniques for the characterization of 2-Chloro-4-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Chloro-4-methoxy-3-nitropyridine

This compound is a heterocyclic organic compound with the molecular formula C₆H₅ClN₂O₃ and a molecular weight of 188.57 g/mol .[1] Its structure, featuring a substituted pyridine ring, makes it a valuable building block in the synthesis of various pharmaceutical agents. The presence of chloro, methoxy, and nitro functional groups provides multiple reaction sites for the construction of complex molecular architectures. Given its role as a pharmaceutical intermediate, rigorous analytical characterization is paramount to guarantee the quality and safety of the final active pharmaceutical ingredient (API).[2]

This guide will explore the application of several core analytical techniques for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the definitive structural confirmation of organic molecules. It provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectroscopy

Principle: ¹H NMR spectroscopy probes the magnetic properties of hydrogen nuclei to elucidate their electronic environment and connectivity within a molecule. The chemical shift, splitting pattern, and integration of the signals provide a detailed structural map.

Expected ¹H NMR Data (Analogous Compound): Direct experimental ¹H NMR data for this compound is not readily available in the public domain. However, data for the isomeric compound, 2-Chloro-6-methoxy-3-nitropyridine , can be used for illustrative purposes, with expected differences noted. For 2-Chloro-6-methoxy-3-nitropyridine, the following signals are observed in CDCl₃: δ 8.37-8.24 (m, 1H), 7.07-7.05 (m, 1H), 4.15 (s, 3H).[3]

For the target compound, This compound , one would expect to see:

  • A singlet for the methoxy group (-OCH₃) protons, likely in the range of δ 3.9-4.2 ppm.

  • Two signals for the aromatic protons on the pyridine ring. Due to the substitution pattern, these would likely appear as doublets in the aromatic region (δ 7.0-8.5 ppm), with their exact chemical shifts influenced by the electron-withdrawing effects of the chloro and nitro groups.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: 300 MHz or higher field strength NMR spectrometer.[4]

    • Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Acquisition Parameters: Acquire the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts and coupling constants.

Causality of Experimental Choices: The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks. CDCl₃ is a common choice for many organic compounds due to its good dissolving power and relatively simple residual solvent peak. A higher field strength spectrometer provides better signal dispersion and resolution, which is important for resolving complex splitting patterns.

Carbon-¹³ (¹³C) NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal.

Expected ¹³C NMR Data (Predicted): While experimental ¹³C NMR data is not readily available, the expected chemical shifts can be predicted based on the structure. One would anticipate signals for the six carbon atoms:

  • One signal for the methoxy carbon, typically in the range of 50-60 ppm.

  • Five signals for the aromatic carbons of the pyridine ring, with their chemical shifts influenced by the attached functional groups. The carbon bearing the nitro group would be significantly downfield, while the carbon attached to the methoxy group would be upfield.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup:

    • Spectrometer: 75 MHz or higher ¹³C frequency.

    • Acquisition Parameters: Acquire a proton-decoupled spectrum to simplify the spectrum to single lines for each carbon. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to ¹H NMR to obtain the final spectrum.

Trustworthiness of the Protocol: The combination of ¹H and ¹³C NMR provides a powerful, self-validating system for structural confirmation. The number of signals in each spectrum should correspond to the number of unique protons and carbons in the proposed structure.

Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Expected Mass Spectrum Data: For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (188.57 g/mol ).[1] The presence of chlorine would result in a characteristic isotopic pattern for the molecular ion, with a peak at [M+2]⁺ that is approximately one-third the intensity of the [M]⁺ peak.

Predicted Fragmentation Pattern: While a specific experimental mass spectrum is not available, a predicted fragmentation pattern can be inferred. Common fragmentation pathways for such molecules would involve the loss of:

  • A nitro group (-NO₂) to give a fragment at m/z 142.

  • A methoxy radical (•OCH₃) to give a fragment at m/z 157.

  • A chlorine atom (•Cl) to give a fragment at m/z 153.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use a standard electron ionization source with an electron energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of the Analytical Workflow:

Caption: Workflow for Electron Ionization Mass Spectrometry.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present in the molecule.

Expected FTIR Spectral Data: The FTIR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:

  • Aromatic C-H stretching: ~3100-3000 cm⁻¹

  • C-H stretching (methoxy group): ~2950-2850 cm⁻¹

  • Asymmetric and symmetric NO₂ stretching: ~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹ respectively.

  • Aromatic C=C and C=N stretching: ~1600-1450 cm⁻¹

  • C-O stretching (methoxy group): ~1250-1000 cm⁻¹

  • C-Cl stretching: ~800-600 cm⁻¹

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Spectrometer: A standard FTIR spectrometer equipped with an ATR accessory.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

  • Data Acquisition: Collect a background spectrum of the clean ATR crystal, followed by the sample spectrum.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Causality of Experimental Choices: The ATR technique is chosen for its simplicity and speed, as it requires minimal sample preparation and is non-destructive. A resolution of 4 cm⁻¹ is generally sufficient for the identification of functional groups in routine analysis.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful separation technique used to determine the purity of a compound and to quantify its amount. The separation is based on the differential partitioning of the analyte between a stationary phase (the column) and a mobile phase.

A suitable HPLC method for this compound would likely involve:

  • Column: A reversed-phase C18 column is a good starting point for moderately polar compounds.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be necessary to achieve good separation of any impurities.

  • Detection: UV detection at a wavelength where the compound has significant absorbance.

Experimental Protocol: Reversed-Phase HPLC

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile) and then dilute to an appropriate concentration with the mobile phase.

  • Instrument Setup:

    • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.

    • Column: C18, 5 µm, 4.6 x 150 mm.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by measuring the UV-Vis spectrum of the compound.

  • Data Analysis: The retention time of the main peak is used to identify the compound, and the peak area is used to determine its purity or concentration.

Visualization of the HPLC Workflow:

HPLC_Workflow Mobile_Phase Mobile_Phase Pump Pump Mobile_Phase->Pump Column Column Pump->Column Sample Sample Autosampler Autosampler Sample->Autosampler Autosampler->Column Detector Detector Column->Detector Data_System Data_System Detector->Data_System

Caption: A typical workflow for HPLC analysis.

Thermal Analysis

Principle: Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical properties of a substance as a function of temperature.

  • TGA: Measures the change in mass of a sample as it is heated. It is useful for determining thermal stability and decomposition temperatures.

  • DSC: Measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect phase transitions such as melting and crystallization.

Expected Thermal Behavior: For a crystalline solid like this compound, the DSC curve would be expected to show a sharp endothermic peak corresponding to its melting point. The TGA curve would likely show a single-step or multi-step decomposition at higher temperatures.

Experimental Protocol: TGA/DSC

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum or platinum pan.

  • Instrument Setup:

    • Instrument: A simultaneous TGA/DSC instrument.

    • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

    • Atmosphere: An inert atmosphere like nitrogen is used to prevent oxidation.

  • Data Analysis: The melting point is determined from the peak of the endotherm in the DSC curve. The decomposition temperature is determined from the onset of weight loss in the TGA curve.

Comparative Summary of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H & ¹³C NMR Detailed structural information, connectivity of atoms.Definitive for structure elucidation.Requires a relatively pure sample; lower sensitivity for ¹³C.
Mass Spectrometry Molecular weight and fragmentation pattern.High sensitivity; provides molecular formula information.Isomers may have similar mass spectra.
FTIR Spectroscopy Presence of functional groups.Fast and non-destructive; provides a molecular "fingerprint".Does not provide detailed structural connectivity.
HPLC Purity assessment and quantification.High resolution and sensitivity for separating mixtures.Method development can be time-consuming.
Thermal Analysis Melting point, thermal stability, and decomposition profile.Provides information on physical properties and stability.Does not provide structural information.

Conclusion

A comprehensive characterization of this compound requires a multi-technique approach. NMR spectroscopy is essential for unambiguous structure confirmation, while mass spectrometry provides vital molecular weight and fragmentation data. FTIR spectroscopy serves as a rapid and convenient method for functional group identification. HPLC is the workhorse for purity determination and quantification, and thermal analysis provides crucial information on the material's physical properties and stability. By judiciously applying these techniques and understanding the principles behind the experimental choices, researchers and drug development professionals can ensure the quality and consistency of this important pharmaceutical intermediate.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chloro-4-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to preface any procedural guide with a foundational understanding of the material . 2-Chloro-4-methoxy-3-nitropyridine is a heterocyclic organic compound frequently utilized as an intermediate in pharmaceutical synthesis and other specialty chemical manufacturing processes.[1][2] Its molecular structure, containing a chlorinated and nitrated pyridine ring, dictates its reactivity and, consequently, the necessary precautions for its handling and disposal. This guide provides a detailed protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Understanding the Hazard Profile

Before addressing disposal, a thorough understanding of the hazards associated with this compound is essential. This compound is classified as hazardous, with the following key risk factors identified:

  • Acute Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Irritation: It is known to cause skin irritation and serious eye irritation.[3][4]

  • Respiratory Issues: The compound may cause respiratory irritation.[3][4]

Given these hazards, adherence to stringent safety protocols during handling and disposal is not merely a matter of regulatory compliance but a critical component of laboratory safety.

Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense

When handling this compound in any capacity—from experimental use to disposal—the following personal protective equipment is mandatory:

  • Eye Protection: Wear chemical safety goggles or eyeglasses that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[4][5] Nitrile gloves may not be sufficient; always consult the manufacturer's glove compatibility chart for the specific chemical.

  • Body Protection: A fully-buttoned lab coat is required to prevent skin contact.[7]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of inhalation, especially in poorly ventilated areas.[5]

Segregation and Collection of Waste: The Foundation of Proper Disposal

The cardinal rule of hazardous waste management is proper segregation. As a halogenated organic compound, this compound must not be mixed with other waste streams.[8] This is due to its chemical nature and the specific disposal methods required for such compounds.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for the collection of this compound waste.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[9]

  • Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][6]

  • Container Integrity: Keep the waste container tightly sealed except when adding waste to prevent the release of vapors.[9]

Disposal Pathway for this compound

The presence of a carbon-halogen bond classifies this compound as a halogenated organic compound.[8][10] This classification dictates the appropriate disposal route, which is typically high-temperature incineration at a licensed hazardous waste facility.

PropertyValueSource
Molecular FormulaC6H5ClN2O3[1][11]
Molecular Weight188.57 g/mol [3]
Boiling Point314.9 °C at 760 mmHg[12]
Flash Point144.3 °C[12]
Experimental Workflow for Waste Disposal

The following diagram illustrates the decision-making process and procedural flow for the disposal of this compound.

G Disposal Workflow for this compound A Generation of Waste (Solid or Liquid) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Immediate Action C Segregate as Halogenated Organic Waste B->C D Collect in Labeled, Compatible Container C->D Critical Step E Store in Satellite Accumulation Area D->E F Arrange for Pickup by EHS or Licensed Waste Hauler E->F When Full or Per Policy G Transport to Licensed Hazardous Waste Facility F->G H High-Temperature Incineration G->H Approved Method I Final Disposition H->I

Caption: Decision workflow for the safe disposal of this compound.

Decontamination Procedures

In the event of a spill, immediate and proper decontamination is crucial.

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, dry material.

    • Place the contaminated absorbent material into the designated hazardous waste container.

    • Clean the spill area with soap and water.

  • Major Spills:

    • Evacuate the area immediately.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

Regulatory Framework

The disposal of this compound is governed by regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA).[13] As a halogenated organic compound, it falls under specific waste codes and disposal requirements.[14] Always consult your local and national regulations to ensure full compliance.

Conclusion

The proper disposal of this compound is a multi-step process that demands careful attention to detail, a thorough understanding of the compound's hazards, and strict adherence to established protocols. By following this guide, researchers, scientists, and drug development professionals can ensure a safe laboratory environment and responsible stewardship of chemical waste.

References

Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-Chloro-4-methoxy-3-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, in-depth safety protocols for the handling and disposal of 2-Chloro-4-methoxy-3-nitropyridine (CAS No: 6980-09-2). As a substituted pyridine used in pharmaceutical synthesis, this compound possesses a hazard profile that necessitates stringent adherence to safety procedures to mitigate risks to laboratory personnel.[1][2] The following directives are designed to provide a self-validating system of safety, explaining not just the "what," but the critical "why" behind each recommendation, ensuring you can operate with confidence and security.

Core Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is classified as hazardous under the Globally Harmonized System (GHS).[1] Its primary risks stem from its acute toxicity and irritant properties. All handling procedures must be built upon the foundation of mitigating these specific dangers.

Table 1: GHS Hazard Summary for this compound

Hazard ClassificationGHS CategorySignal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Category 4Warning H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[3]
Skin Corrosion/IrritationCategory 2Warning H315: Causes skin irritation.[1][4][5][6]
Serious Eye Damage/IrritationCategory 2AWarning H319: Causes serious eye irritation.[1][4][5][6]
Specific Target Organ Toxicity (Single Exposure)Category 3Warning H335: May cause respiratory irritation.[1][4][5][6]

The causality is clear: exposure via inhalation, skin contact, or ingestion can lead to systemic harm, while direct contact is proven to cause significant skin and eye irritation.[1][5][6] Therefore, the primary goal of our PPE protocol is to establish a complete barrier between the researcher and the chemical.

The Essential PPE Protocol: A Multi-Layered Defense

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory. The selection of PPE is not arbitrary; each component is chosen to counter a specific hazard identified in our assessment.

A. Eye and Face Protection: Your First Line of Defense

  • Requirement: At a minimum, wear tight-fitting chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards.[7][8][9]

  • Rationale: This compound causes serious eye irritation.[1][6] Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against splashes or fine dust.

  • Enhanced Precaution: For procedures with a heightened risk of splashing (e.g., transfers of solutions, reaction work-ups), a full-face shield must be worn in addition to chemical splash goggles.[9] The face shield protects the entire face but does not provide the necessary seal against vapors and splashes that goggles do.

B. Hand Protection: Preventing Dermal Absorption

  • Requirement: Double-gloving with chemical-resistant gloves is required.[10] A common and effective combination is a lighter nitrile glove as the inner layer and a more robust nitrile or neoprene glove as the outer layer.[11][12]

  • Rationale: The compound is harmful in contact with skin and causes skin irritation.[1][3] The outer glove provides the primary chemical barrier, while the inner glove offers protection in the event the outer glove is breached. Always inspect gloves for tears or pinholes before use.[8] Do not use latex gloves, as they offer poor protection against many organic chemicals.[11]

C. Body Protection: Shielding from Spills and Splashes

  • Requirement: A flame-resistant laboratory coat is mandatory.[9][10] Ensure it is fully buttoned to provide maximum coverage.

  • Rationale: This protects your skin and personal clothing from accidental spills and contamination. For large-volume work, a chemically resistant apron over the lab coat provides an additional layer of security.[8]

  • Additional Requirement: Closed-toe shoes are required at all times in the laboratory; sandals or perforated shoes are strictly forbidden.[8][9]

D. Respiratory Protection: Controlling Inhalation Exposure

  • Requirement: All handling of this compound, especially the solid powder, must be conducted within a certified chemical fume hood.[8][11][13] This is the primary engineering control to prevent inhalation.

  • Rationale: The compound is harmful if inhaled and may cause respiratory tract irritation. A fume hood draws vapors and dust away from the user's breathing zone.

  • Secondary Precaution: When weighing the solid, where dust generation is most likely, wearing a NIOSH-approved N95 dust mask or equivalent respirator is a required secondary precaution, even inside the hood.[8]

Procedural Blueprint: From Preparation to Disposal

Adherence to a strict, step-by-step workflow is critical for ensuring safety. The following diagram and protocol integrate the PPE requirements into a logical operational sequence.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (in Fume Hood) cluster_post Phase 3: Post-Handling Prep 1. Verify Safety Equipment - Fume Hood Operational - Eyewash/Shower Accessible - Spill Kit Ready Don_PPE 2. Don PPE - Lab Coat - Inner Gloves - Goggles/Face Shield - Outer Gloves Handle 3. Execute Task - Weigh Solid (with N95) - Prepare Solution - Monitor Reaction Don_PPE->Handle Decon 4. Decontaminate & Dispose - Clean Work Area - Segregate Hazardous Waste Handle->Decon Doff_PPE 5. Doff PPE (Correct Order) - Outer Gloves - Lab Coat - Goggles/Face Shield - Inner Gloves Decon->Doff_PPE Wash 6. Final Wash - Wash Hands Thoroughly Doff_PPE->Wash

Caption: Workflow for the safe handling of this compound.

Detailed Step-by-Step Protocol:

  • Preparation and Workspace Setup:

    • Confirm that the chemical fume hood has a current certification and is functioning correctly.[8]

    • Ensure the workspace inside the hood is clean and uncluttered.

    • Verify that a safety shower and eyewash station are accessible and have been recently tested.[4][10]

    • Locate the appropriate chemical spill kit and have it ready for immediate use.[13]

  • Donning PPE:

    • Put on your flame-resistant lab coat and fasten all buttons.

    • Don your first pair of nitrile gloves (inner layer).

    • Put on your chemical splash goggles. If required, add a face shield.

    • Don your second, outer pair of chemical-resistant gloves, pulling the cuffs over the sleeves of your lab coat.

  • Handling the Chemical (Inside Fume Hood):

    • Perform all manipulations of the compound within the fume hood sash at the lowest practical height.

    • When weighing the solid, use a disposable weigh boat or paper to minimize balance contamination.[10] Don an N95 respirator for this step.

    • When transferring the chemical, do so carefully to avoid creating dust or splashing solutions.

    • Keep the container tightly closed when not in use.[4][5]

  • Post-Handling Decontamination:

    • Decontaminate any equipment and surfaces that may have come into contact with the chemical using a suitable solvent, followed by soap and water.[10]

    • Dispose of all contaminated disposable materials (gloves, weigh boats, paper towels) into a designated hazardous waste container.[10]

  • Doffing PPE:

    • This sequence is critical to prevent contaminating yourself.

    • Step 1: Remove the outer gloves, peeling them off so they are inside-out. Dispose of them in the hazardous waste container.

    • Step 2: Remove your lab coat, folding it so the contaminated exterior is contained inward.

    • Step 3: Remove your face shield (if used) and goggles.

    • Step 4: Remove the inner gloves, again peeling them inside-out.

    • Step 5: Wash your hands and forearms thoroughly with soap and water.[4][6]

Emergency and Disposal Plans

Spill Management

  • Small Spill (in fume hood):

    • Alert others in the immediate area.

    • Wearing your full PPE, contain the spill using an absorbent material like vermiculite or sand.[13]

    • Carefully scoop the material into a designated hazardous waste container.

    • Decontaminate the area.

  • Large Spill: Evacuate the area and contact your institution's emergency response team.

Waste Disposal

  • All waste containing this compound, including excess reagent, contaminated materials, and rinsates, must be treated as hazardous waste.[4][5]

  • Collect waste in a clearly labeled, sealed container marked "Hazardous Waste: Chlorinated Organic Compound".[10]

  • Follow all institutional and local regulations for chemical waste disposal.[5][6] Never dispose of this chemical down the drain.

By integrating this expert-validated knowledge and these rigorous procedures into your daily work, you build a resilient shield of safety. Trust in the process, understand the reasoning, and handle every chemical with the respect it demands.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-methoxy-3-nitropyridine
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-methoxy-3-nitropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.